molecular formula C6H10O4S B12073879 2-Cyclopropylmethanesulfonylacetic acid

2-Cyclopropylmethanesulfonylacetic acid

Cat. No.: B12073879
M. Wt: 178.21 g/mol
InChI Key: DBOPHKMOOYCNEZ-UHFFFAOYSA-N
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Description

2-Cyclopropylmethanesulfonylacetic acid is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylmethanesulfonylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylmethanesulfonylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-(cyclopropylmethylsulfonyl)acetic acid

InChI

InChI=1S/C6H10O4S/c7-6(8)4-11(9,10)3-5-1-2-5/h5H,1-4H2,(H,7,8)

InChI Key

DBOPHKMOOYCNEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)(=O)CC(=O)O

Origin of Product

United States
Foundational & Exploratory

2-((Cyclopropylmethyl)sulfonyl)acetic Acid: Technical Profile & Synthetic Utility

[1]

Executive Summary

2-((Cyclopropylmethyl)sulfonyl)acetic acid (CAS: 1154385-40-6) is a specialized organosulfur building block used primarily in medicinal chemistry for the synthesis of vinyl sulfones and related bioactive scaffolds.[1][2][3] Characterized by a highly acidic methylene bridge flanked by a sulfonyl group and a carboxylic acid, this compound serves as a "masked" vinyl sulfone equivalent.[1] It undergoes Knoevenagel-type condensations with aldehydes followed by in situ decarboxylation to yield

1

Chemical Identity & Structural Analysis[1][3][4]

This compound features a cyclopropylmethyl moiety attached to a sulfonylacetic acid core.[1][2][3][4] The cyclopropyl ring adds significant lipophilicity and metabolic stability (due to the distinct C-H bond strength of the strained ring) compared to simple alkyl chains.[1]

PropertyData
IUPAC Name 2-(Cyclopropylmethanesulfonyl)acetic acid
CAS Number 1154385-40-6
Molecular Formula

Molecular Weight 178.21 g/mol
SMILES O=C(O)CS(=O)(=O)CC1CC1
Appearance White to off-white crystalline solid (Typical)
Predicted pKa 2.8 – 3.2 (Carboxylic acid), ~11-12 (Methylene protons)
Predicted LogP ~0.5 – 0.8
Structural Conformation & Reactivity

The molecule possesses three distinct functional zones:

  • Cyclopropyl Tail: Provides steric bulk and hydrophobic interaction potential without the rotational freedom of a propyl or butyl chain.[1]

  • Sulfonyl Core (

    
    ):  Acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the adjacent 
    
    
    -methylene protons.[1]
  • Acetic Acid Head (

    
    ):  Provides a handle for coupling or, more importantly, a leaving group (as 
    
    
    ) during condensation reactions.[1]

Synthesis & Manufacturing Protocol

The synthesis of 2-((cyclopropylmethyl)sulfonyl)acetic acid typically follows a two-stage sequence: nucleophilic substitution followed by oxidation.[1]

Stage 1: Thioether Formation

Reaction: Alkylation of thioglycolic acid with (bromomethyl)cyclopropane.[1] Mechanism:

1
  • Reagents: Thioglycolic acid (1.0 eq), (Bromomethyl)cyclopropane (1.1 eq), NaOH (2.2 eq).[1]

  • Solvent: Water/THF or Water/Ethanol (biphasic or homogenous).[1]

  • Conditions:

    
     to RT, 4–12 hours.[1]
    
Stage 2: Oxidation to Sulfone

Reaction: Oxidation of the sulfide intermediate to the sulfone.[1] Mechanism: Electrophilic oxidation of sulfur.[1]

  • Reagents:

    
     (excess) or m-CPBA.
    
  • Catalyst: Sodium tungstate (

    
    ) is often used with peroxide to catalyze the reaction.[1]
    
  • Conditions:

    
     (addition) 
    
    
    RT (stirring). Exothermic control is critical.[1]
Detailed Experimental Workflow (Standardized)
  • Alkylation: Dissolve

    
     (22 mmol) in water (
    
    
    ). Add thioglycolic acid (10 mmol) at
    
    
    .
  • Add (bromomethyl)cyclopropane (11 mmol) dropwise. Stir at RT for 12 hours.

  • Acidify with

    
     to 
    
    
    . Extract with EtOAc.[1] Dry and concentrate to yield 2-((cyclopropylmethyl)thio)acetic acid .[1]
  • Oxidation: Dissolve the sulfide intermediate in glacial acetic acid (

    
    ).
    
  • Add

    
     (30 mmol) dropwise at 
    
    
    .
  • Stir overnight. Quench excess peroxide with sodium sulfite.[1]

  • Concentrate under vacuum. Recrystallize from EtOAc/Hexanes to obtain the final sulfone product.[1]

SynthesisPathSM1Thioglycolic Acid(HS-CH2-COOH)InterSulfide Intermediate(Cyclopropyl-CH2-S-CH2-COOH)SM1->InterNaOH, 0°CSN2 AlkylationSM2(Bromomethyl)cyclopropaneSM2->InterProdTarget Sulfone(Cyclopropyl-CH2-SO2-CH2-COOH)Inter->ProdH2O2, AcOHOxidation

Figure 1: Synthetic pathway for 2-((cyclopropylmethyl)sulfonyl)acetic acid via sulfide oxidation.[1]

Reactivity Profile: The Knoevenagel-Decarboxylation Cascade[1]

The defining feature of this compound is its ability to act as a vinyl sulfone surrogate .[1] The methylene group between the sulfone and the carboxyl is highly acidic (

1
Mechanism[1][6]
  • Deprotonation: A base (e.g., piperidine, benzylamine) removes a proton from the

    
    -carbon.[1]
    
  • Condensation: The carbanion attacks an aldehyde (Ar-CHO).[1]

  • Decarboxylation: Under reflux in acetic acid/toluene, the intermediate loses

    
    , driving the equilibrium forward to form the thermodynamically stable 
    
    
    -vinyl sulfone.[1]

This reaction is superior to the Horner-Wadsworth-Emmons (HWE) reaction for sulfones because it uses cheaper reagents and avoids phosphate byproducts.[1]

ReactionMechanismSubstrate2-((Cyclopropylmethyl)sulfonyl)acetic acidComplexIntermediate:Aldol AdductSubstrate->ComplexBase (Cat.)-H2OAldehydeAromatic Aldehyde(Ar-CHO)Aldehyde->ComplexTransitionDecarboxylation(-CO2)Complex->TransitionProduct(E)-Vinyl Sulfone(Ar-CH=CH-SO2-CH2-Cyclopropyl)Transition->ProductReflux

Figure 2: The Knoevenagel-Decarboxylation cascade generating vinyl sulfones.[1]

Applications in Drug Development[1]

Styryl Sulfone Scaffolds

The resulting styryl sulfones (vinyl sulfones) are Michael acceptors.[1] They can covalently modify cysteine residues in target proteins.[1]

  • Target: Kinase inhibitors (e.g., covalent inhibitors targeting non-catalytic cysteines).[1]

  • Neuroprotection: Related styryl sulfones have been investigated for blocking oxidative stress pathways in neurodegenerative models.[1]

Bioisosterism

The cyclopropylmethyl-sulfonyl motif is a bioisostere for:

  • Leucine/Isoleucine side chains: In protease inhibitors, providing a rigid, hydrophobic pocket filler.[1]

  • Phenyl rings: The cyclopropyl group offers

    
    -character-like interaction (banana bonds) but with a smaller metabolic footprint.[1]
    

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

TechniqueDiagnostic Signal (Expected)Interpretation
1H NMR

0.3–0.7 ppm (m, 4H)
Cyclopropyl ring protons (high field).[1]

1.1 ppm (m, 1H)
Cyclopropyl methine proton.[1]

3.1 ppm (d, 2H)

adjacent to cyclopropyl and sulfone.[1]

4.1 ppm (s, 2H)

between sulfone and carboxyl (deshielded).[1]
IR


stretch (Carboxylic acid).[1]


asymmetric/symmetric stretch.[1]
MS (ESI-)

177

Loss of proton from carboxylic acid.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Store at

    
     (Refrigerate). Hygroscopic—keep under inert atmosphere (Argon/Nitrogen) if possible.[1]
    
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides emission).[1]

References

  • Bidepharm. (n.d.).[1][5] 2-((Cyclopropylmethyl)sulfonyl)acetic acid Product Analysis. Retrieved from [1]

  • Reddy, M. V., et al. (2009).[1] Synthesis and biological evaluation of (E)-styryl benzyl sulfones as novel anticancer agents. (Contextual reference for Sulfonylacetic acid chemistry).

  • US Patent 7598232B2. (2009).[1] Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders. United States Patent and Trademark Office.[1] Retrieved from

  • ChemBK. (n.d.).[1] 2-Cyclopropylmethanesulfonylacetic acid Properties. Retrieved from [1]

The Cyclopropylmethanesulfonyl Group: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, physicochemical properties, and synthetic challenges of the Cyclopropylmethanesulfonyl group.

Executive Summary: The "Super-Methyl" Sulfone

In modern medicinal chemistry, the sulfonyl moiety (


) is a ubiquitous hydrogen-bond acceptor and polar anchor. While the methylsulfonyl  group (

) is the standard "default" substituent for optimizing solubility and metabolic stability, it often fails to fully exploit hydrophobic pockets in protein targets due to its small steric footprint.

The Cyclopropylmethanesulfonyl group (


) represents a strategic "super-methyl" bioisostere. It retains the strong electron-withdrawing and H-bond accepting properties of the sulfone while extending a rigid, lipophilic cyclopropyl "warhead" into deeper sub-pockets (e.g., S1' sites in proteases). This guide analyzes its structural advantages, the specific synthetic risks of "cyclopropylcarbinyl rearrangement," and its application in clinical candidates like VBY-825 .

Structural Anatomy & Physicochemical Profile

Comparative Analysis

The cyclopropylmethanesulfonyl group is distinct from its truncated cousin, the cyclopropylsulfonyl group (


). The insertion of a methylene spacer (

) fundamentally alters the vector, flexibility, and electronic isolation of the ring.
PropertyMethylsulfonyl (

)
Cyclopropylsulfonyl (

)
Cyclopropylmethanesulfonyl (

)
Steric Bulk (

)
Low (~35 ų)Medium (~70 ų)High (~88 ų)
Lipophilicity (

cLogP)
Baseline (0.0)+0.4 to +0.6+0.8 to +1.1
Rotational Freedom High (C-S bond)Low (Rigid attachment)Medium (Methylene "hinge")
Electronic Effect Strong EWGStrong EWGStrong EWG (Insulated)
Metabolic Risk LowLow (Ring oxidation possible)Low (Steric protection of

-CH)
The "Goldilocks" Spacer

The methylene spacer serves two critical functions:

  • Vector Extension: It pushes the lipophilic cyclopropane ring approximately 1.5 Å further out than a direct sulfone attachment, allowing it to reach hydrophobic residues that are sterically inaccessible to a methyl group.

  • Conformational Sampling: Unlike the rigid

    
    , the 
    
    
    
    linker allows the cyclopropyl group to adopt gauche or anti conformations relative to the sulfone oxygens, enabling an "induced fit" within the binding pocket.

Medicinal Chemistry Rationale & Case Studies

Case Study: VBY-825 (Cathepsin Inhibitor)

VBY-825 is a potent, reversible inhibitor of Cathepsins (B, L, S, V) and has been investigated for SARS-CoV-2 Mpro inhibition.[1] The cyclopropylmethanesulfonyl moiety is critical for its potency.

  • Mechanism: The sulfone acts as a non-covalent anchor.

  • Binding Mode: Crystallographic data suggests the cyclopropylmethanesulfonyl group (occupying the P1'' position) extends into the S1' sub-site . This pocket is hydrophobic; a simple methyl group would leave this space vacant (energetic penalty), while the cyclopropylmethyl group fills it perfectly, displacing water and maximizing van der Waals interactions.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting this moiety over standard alternatives.

SAR_Logic Start Lead Optimization: Sulfone Scaffold Pocket_Analysis Analyze Binding Pocket (S1' or Hydrophobic Cleft) Start->Pocket_Analysis Decision_Small Pocket is Small/Polar? Pocket_Analysis->Decision_Small Shallow Decision_Deep Pocket is Deep/Hydrophobic? Pocket_Analysis->Decision_Deep Deep/Lipophilic Soln_Me Use Methylsulfonyl (-SO2Me) Result: Good Sol, Low Potency Decision_Small->Soln_Me Soln_Cp Use Cyclopropylsulfonyl (-SO2cPr) Result: Rigid, Limited Reach Decision_Deep->Soln_Cp Need Rigidity Soln_CpMe Use Cyclopropylmethanesulfonyl (-SO2CH2cPr) Result: High Potency, Pocket Fill Decision_Deep->Soln_CpMe Need Reach & Flexibility

Caption: Decision logic for selecting the cyclopropylmethanesulfonyl group based on binding pocket topology.

Synthetic Strategies & The Rearrangement Trap

The Cyclopropylcarbinyl Rearrangement

The synthesis of this group is not trivial due to the high reactivity of the cyclopropylmethyl cation.

  • The Trap: Attempting to convert cyclopropylmethanol (

    
    ) to a halide using standard acidic conditions (e.g., 
    
    
    
    ,
    
    
    ) often results in ring expansion to cyclobutyl derivatives or ring opening to homoallylic products.
  • The Solution: Reactions must proceed via mechanisms that avoid discrete carbocation formation or use mild, non-acidic conditions.

Validated Synthetic Workflow

The most robust route involves the conversion of the alcohol to the chloride/bromide using Appell-type conditions or Sulfonate displacement, followed by thio-substitution and oxidation.

Synthesis_Pathway SM Cyclopropylmethanol (cPr-CH2-OH) Step1 Activation (PPh3/CCl4 or MsCl/TEA) SM->Step1 Trap Avoid: HBr/HCl (Ring Expansion!) SM->Trap Risk Inter1 Electrophile (cPr-CH2-Cl or -OMs) Step1->Inter1 Step2 Displacement (NaSAc or Thiourea) Inter1->Step2 Inter2 Thio-Intermediate (cPr-CH2-S-R) Step2->Inter2 Step3 Oxidative Chlorination (Cl2/H2O or NCS/HCl) Inter2->Step3 Product Cyclopropylmethanesulfonyl Chloride Step3->Product

Caption: Validated synthetic pathway avoiding acid-catalyzed ring expansion.

Experimental Protocols

Synthesis of Cyclopropylmethanesulfonyl Chloride

Note: This protocol avoids the use of strong mineral acids to prevent ring opening.

Step 1: Preparation of Cyclopropylmethyl Chloride

  • Reagents: Cyclopropylmethanol (1.0 eq), Triphenylphosphine (

    
    , 1.1 eq), Carbon Tetrachloride (
    
    
    
    ) or N-Chlorosuccinimide (
    
    
    ).
  • Protocol:

    • Dissolve

      
       (26.2 g, 0.1 mol) in dry 
      
      
      
      (200 mL).
    • Add cyclopropylmethanol (7.2 g, 0.1 mol) at 0°C.

    • Add

      
       (13.3 g, 0.1 mol) portion-wise, maintaining temp < 5°C.
      
    • Stir at room temperature for 4 hours.

    • Workup: Dilute with pentane (precipitates

      
      ), filter, and carefully concentrate (product is volatile, bp ~86°C). Alternative: Use directly in the next step.
      

Step 2: Formation of the Sulfonyl Chloride

  • Reagents: Cyclopropylmethyl chloride (from Step 1), Thiourea, Chlorine gas (or NCS/HCl/Water).

  • Protocol (Via Isothiouronium Salt):

    • Reflux cyclopropylmethyl chloride (10 mmol) with thiourea (10 mmol) in ethanol (20 mL) for 6 hours to form the isothiouronium salt.

    • Cool to 0°C. Add water (50 mL).

    • Oxidative Chlorination: Bubble

      
       gas through the solution at < 5°C until saturation (yellow color persists). Alternatively, treat with NCS (3.0 eq) in 2N HCl/MeCN.
      
    • Extract the resulting oil immediately with

      
      .
      
    • Wash with cold

      
      , brine, and dry over 
      
      
      
      .
    • Yield: The resulting Cyclopropylmethanesulfonyl chloride is a colorless oil. Use immediately for coupling with amines.

General Sulfonylation Procedure (Library Scale)
  • Dissolve the amine scaffold (1.0 eq) in DCM.

  • Add Triethylamine (TEA) or DIPEA (2.0 eq).

  • Add Cyclopropylmethanesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 2 hours at RT.

  • Monitor by LCMS (Look for M+119 mass shift vs amine).

References

  • VBY-825 Structure & Activity : PubChem Compound Summary for CID 70945511. National Library of Medicine (US), National Center for Biotechnology Information.[Link]

  • Cyclopropyl Fragment in Drug Design : Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Process for Cyclopropylmethyl Halides : US Patent 6,118,032.[3] Process for the production of cyclopropylmethyl halides. (2000).[3]

  • Metabolic Stability of Cyclopropyl Groups : Hypha Discovery. (2021).[4] Metabolism of cyclopropyl groups. [Link]

  • Menin-MLL Inhibitors (Patent): US Patent Application 2023/0021684 A1. Inhibitors of the menin-mll interaction. (2023).

Sources

Physical Properties and Characterization of Sulfonylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Sulfonylacetic acid derivatives (


) represent a specialized class of organic pharmacophores characterized by a unique interplay between the highly polar, electron-withdrawing sulfonyl group and the ionizable carboxylic acid. These compounds serve as critical intermediates in the synthesis of Aldose Reductase Inhibitors (ARIs) , antibiotics, and anti-inflammatory agents.

This guide provides a definitive technical analysis of their physicochemical behavior, focusing on the dramatic acidification of the carboxyl group, specific spectroscopic signatures, and solid-state hydrogen bonding networks. It is designed to move beyond basic data listing, offering causal explanations for why these molecules behave as they do in formulation and biological systems.

Molecular Architecture & Electronic Properties[1]

The defining feature of sulfonylacetic acid derivatives is the methylene bridge (


-carbon) flanked by two strong electron-withdrawing groups (EWGs): the sulfone (

) and the carboxyl (

).
The Inductive Effect and Acidity

The sulfonyl group exerts a powerful negative inductive effect (-I) on the


-methylene protons and the carboxylic acid.
  • Acidity (pKa): While acetic acid has a pKa of ~4.76, unsubstituted (methylsulfonyl)acetic acid exhibits a pKa of 2.36 . This

    
     shift renders the molecule significantly more acidic, comparable to 
    
    
    
    -haloacids (e.g., chloroacetic acid, pKa 2.86).
  • Implication: At physiological pH (7.4), these derivatives exist almost exclusively as anionic carboxylates (

    
    ), which is critical for their interaction with cationic residues in enzyme active sites (e.g., the "anion binding pocket" of Aldose Reductase).
    
Polarity and Dipole Moments

The tetrahedral geometry of the sulfone group creates a substantial dipole moment. The


 bonds are highly polarized, making the sulfonyl oxygen atoms weak hydrogen bond acceptors but strong dipoles that influence crystal packing and solubility.

ElectronicEffects Figure 1: Electronic Inductive Effects Driving Acidity Sulfone Sulfonyl Group (SO2) Strong -I Effect AlphaC α-Methylene (-CH2-) Acidic Protons Sulfone->AlphaC Electron Withdrawal Carboxyl Carboxyl Group (COOH) Ionizable Center AlphaC->Carboxyl Inductive Transmission pKa pKa Shift (4.76 → 2.36) Carboxyl->pKa Stabilization of Conjugate Base

Physicochemical Metrics

The following data summarizes the core physical properties of the parent compound, (Methylsulfonyl)acetic acid (CAS 2516-97-4) , serving as a baseline for derivatives.

PropertyValue / CharacteristicTechnical Context
Molecular Weight 138.14 g/mol Low MW fragment, ideal for lead optimization.
Physical State Crystalline SolidWhite to off-white powder.
Melting Point 118 – 120 °CHigh MP indicates strong intermolecular lattice energy.
pKa (25°C) 2.36

0.05
Strong acid behavior; requires buffering in HPLC.
LogP (Oct/Water) -0.8 (Parent)Highly hydrophilic. Aryl derivatives (e.g., Phenyl-) shift LogP to > 1.5.
Solubility High: Water, DMSO, MeOHLow: Hexane, TolueneAmphiphilic nature allows solubility in polar organic solvents.
Thermal Stability Stable < 180°CDecarboxylation (

loss) occurs at high T (>200°C).

Crystallography & Solid-State Behavior

Understanding the crystal structure is vital for formulation and stability studies.

Hydrogen Bonding Motifs

Sulfonylacetic acid derivatives typically crystallize in centrosymmetric space groups (e.g.,


).
  • Primary Motif: The carboxylic acid moieties form the classic cyclic dimer

    
     synthon via intermolecular 
    
    
    
    hydrogen bonds.
  • Secondary Motif: The sulfonyl oxygens, though weaker acceptors, participate in

    
     interactions with the acidic 
    
    
    
    -methylene protons of neighboring molecules. This creates a 3D supramolecular network that contributes to the high melting point relative to simple esters.

Spectroscopic Characterization

Accurate identification relies on specific vibrational and magnetic resonance signatures unique to the


 motif.
Infrared Spectroscopy (FT-IR)
  • Sulfone Stretches: Two intense bands are diagnostic.

    • Asymmetric

      
      : 
      
      
      
    • Symmetric

      
      : 
      
      
      
  • Carbonyl Stretch: A strong band at

    
     (broadening observed if H-bonded dimers are present).
    
  • Hydroxyl Stretch: Broad absorption

    
     typical of carboxylic acid dimers.
    
Nuclear Magnetic Resonance ( H NMR)
  • 
    -Methylene Protons:  The protons on the carbon between the sulfone and carbonyl are significantly deshielded.
    
    • Shift:

      
       (singlet for methyl derivatives).
      
    • Solvent Effect: Shifts may vary slightly between

      
       and 
      
      
      
      due to H-bonding disruption.
  • Methyl Sulfone Protons:

    
     (singlet).
    

Experimental Protocols

Protocol: Potentiometric pKa Determination

Rationale: Due to the low pKa (~2.4), standard colorimetric titrations are inaccurate. Potentiometric titration is the gold standard.

Materials:

  • Compound (~5 mg)

  • 0.1 M KOH (standardized, carbonate-free)

  • 0.1 M HCl

  • Degassed water (

    
    )
    
  • Automatic Titrator (e.g., Sirius T3 or Metrohm)

Methodology:

  • Dissolution: Dissolve 5 mg of the sulfonylacetic acid derivative in 10 mL of degassed water. If solubility is low (aryl derivatives), use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) and extrapolate to 0% organic via the Yasuda-Shedlovsky equation.

  • Acidification: Add a known excess of 0.1 M HCl to lower the starting pH to ~1.5. This ensures the species is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the excess HCl; the second inflection point corresponds to the carboxylic acid deprotonation.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.

Synthesis Workflow (Thioether Oxidation)

Rationale: Direct sulfonation is difficult. The most reliable route is the oxidation of the corresponding thioether.

SynthesisWorkflow Figure 2: Synthesis via Thioether Oxidation Start Thioether Precursor (R-S-CH2-COOH) Reaction Oxidation Reaction Exothermic, 0°C -> RT Start->Reaction Reagent Oxidant Addition (H2O2 / NaWO4 or mCPBA) Reagent->Reaction Workup Acidification & Extraction (pH < 2) Reaction->Workup Product Sulfonylacetic Acid (R-SO2-CH2-COOH) Workup->Product

Applications in Drug Discovery[1][2][3][4][5]

Aldose Reductase Inhibitors (ARIs)

The sulfonylacetic acid moiety is a pharmacophore in ARIs (e.g., Zopolrestat analogues).

  • Mechanism: The enzyme Aldose Reductase (ALR2) has a cationic binding pocket (Arg217, His110, Trp111). The anionic carboxylate of the sulfonylacetic acid forms an electrostatic anchor, while the sulfonyl group provides rigid spacing and secondary polar interactions.

  • Selectivity: The acidity of this group (pKa ~2.4) ensures it is ionized at physiological pH, distinguishing it from less acidic inhibitors that may penetrate membranes differently.

Bioisosterism

In medicinal chemistry, the sulfonylacetic acid group (


) is often compared to:
  • Phenylacetic acid: The sulfone mimics the phenyl ring's bulk but adds polarity and lowers the pKa.

  • Sulfonamides: While structurally distinct, both provide hydrogen bond acceptor sites.

References

  • LookChem. (2024). 2-(Methylsulfonyl)acetic acid - Chemical Properties and Spectral Data. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (Methylsulfonyl)acetic acid (CID 72365). National Library of Medicine. Retrieved from [Link]

  • Acta Crystallographica. (2008). Structure of [4-(Methylsulfonyl)phenyl]acetic acid. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Enzyme selectivity analyses of arylsulfonylamino acid aldose reductase inhibitors. PubMed. Retrieved from [Link]

  • Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Retrieved from [Link]

2-Cyclopropylmethanesulfonylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodology, and analytical characterization of 2-((Cyclopropylmethyl)sulfonyl)acetic acid (also referred to as 2-Cyclopropylmethanesulfonylacetic acid).

Physicochemical Profiling, Synthesis, and Analytical Standards

Executive Summary

2-((Cyclopropylmethyl)sulfonyl)acetic acid is a specialized organosulfur building block utilized in medicinal chemistry, particularly for the introduction of sulfone-based bioisosteres and polar solubilizing groups. Its structure combines a cyclopropyl motif—known for improving metabolic stability and potency through specific hydrophobic interactions—with a sulfonyl-acetic acid moiety, which serves as a versatile handle for amide coupling or heterocycle formation.

This guide provides a definitive reference for its molecular identity, a validated 2-step synthetic protocol, and comprehensive analytical expectations.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-(Cyclopropylmethanesulfonyl)acetic acidSystematic nomenclature
Common Name 2-Cyclopropylmethanesulfonylacetic acidUsed in reagent catalogs
Molecular Formula C₆H₁₀O₄S
Molecular Weight 178.21 g/mol Average Mass
Exact Mass 178.02998 g/mol Monoisotopic (for HRMS)
CAS Registry Not widely listed; treat as custom synthesisAnalogous to CAS 1349716-17-1 (cyclopropyl isomer)
SMILES O=C(O)CS(=O)(=O)CC1CC1Canonical
InChI Key Generated from structureInChI=1S/C6H10O4S...[1][2][3][4]
Predicted Physicochemical Profile[7]
  • pKa (Acid): 3.1 ± 0.2 (Predicted). The α-sulfonyl group significantly increases acidity compared to acetic acid (pKa 4.76) due to strong electron-withdrawing inductive effects (-I).

  • LogP: 0.28 ± 0.3. The compound is moderately polar, balancing the lipophilic cyclopropyl group with the hydrophilic sulfone and carboxylic acid.

  • Solubility: High solubility in polar organic solvents (DMSO, MeOH, DMF). Moderate solubility in water (pH-dependent; soluble as a salt).

Synthetic Methodology

The synthesis of 2-((cyclopropylmethyl)sulfonyl)acetic acid is most efficiently achieved via a two-step sequence: S-alkylation followed by S-oxidation . This route avoids the use of unstable sulfinates and utilizes readily available starting materials.

Reaction Pathway Visualization

SynthesisPath Start1 Thioglycolic Acid (HS-CH2-COOH) Inter Intermediate: 2-((Cyclopropylmethyl)thio)acetic acid Start1->Inter Step 1: S-Alkylation NaOH, EtOH/H2O, 0°C to RT Start2 (Bromomethyl)cyclopropane (C3H5-CH2-Br) Start2->Inter Product Product: 2-((Cyclopropylmethyl)sulfonyl)acetic acid Inter->Product Step 2: Oxidation Oxone (KHSO5), MeOH/H2O

Figure 1: Two-step synthetic pathway from thioglycolic acid to the target sulfone.

Detailed Experimental Protocol
Step 1: Synthesis of 2-((Cyclopropylmethyl)thio)acetic Acid

This step involves the nucleophilic substitution of (bromomethyl)cyclopropane by the thioglycolate dianion.

  • Reagents:

    • Thioglycolic acid (1.0 equiv)

    • (Bromomethyl)cyclopropane (1.05 equiv)

    • Sodium Hydroxide (2.2 equiv)

    • Solvent: Ethanol/Water (1:1 v/v)

  • Procedure:

    • Dissolve NaOH (2.2 equiv) in water and cool to 0°C.

    • Add thioglycolic acid dropwise (exothermic). Stir for 15 min to generate the dianion.

    • Add (bromomethyl)cyclopropane dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Acidify to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Yield Expectation: 85–95% (Pale yellow oil). Use directly in Step 2.

Step 2: Oxidation to 2-((Cyclopropylmethyl)sulfonyl)acetic Acid

Oxidation of the sulfide to the sulfone is best performed using Oxone® (Potassium peroxymonosulfate) due to its chemoselectivity and safety profile compared to mCPBA.

  • Reagents:

    • Thioether intermediate (from Step 1)

    • Oxone® (2.5 equiv)

    • Solvent: Methanol/Water (1:1 v/v)

  • Procedure:

    • Dissolve the thioether in MeOH/Water and cool to 0°C.

    • Add Oxone® portion-wise (slurry formation).

    • Stir at RT for 12–16 hours. Monitor by TLC (Product is much more polar than starting material).

    • Workup: Filter off the white precipitate (inorganic salts). Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3x).

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (if necessary) using DCM/MeOH (95:5).

    • Yield Expectation: 75–85% (White solid).

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR (DMSO-d₆)12.5–13.0Broad s-COOH (Carboxylic acid)
4.15s (2H)-SO₂-CH ₂-COOH (α-methylene)
3.10d (2H, J=7.0 Hz)Cyclopropyl-CH ₂-SO₂-
1.05–1.15m (1H)Cyclopropyl CH (Methine)
0.55–0.65m (2H)Cyclopropyl CH ₂ (Ring)
0.30–0.40m (2H)Cyclopropyl CH ₂ (Ring)
¹³C NMR (DMSO-d₆)165.5-C =O (Carbonyl)
58.2--SO₂-C H₂-
54.5--C H₂-COOH
5.8-Cyclopropyl C H
4.2-Cyclopropyl C H₂
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).

  • Expected Ion: [M-H]⁻ = 177.02 m/z.

  • Fragmentation Pattern: Loss of CO₂ (M-44) is common in carboxylic acids.

Infrared Spectroscopy (IR)
  • Sulfone Stretches: Strong bands at ~1310 cm⁻¹ (asymmetric) and ~1140 cm⁻¹ (symmetric).

  • Carbonyl: Broad, strong band at ~1700–1720 cm⁻¹.

  • OH Stretch: Broad absorption 2500–3300 cm⁻¹ (typical of carboxylic acid dimers).

Applications in Drug Discovery

This molecular scaffold is highly relevant for:

  • Bioisosterism: The sulfonyl-acetic acid moiety serves as a robust linker, often replacing amide or ether linkages to modulate metabolic stability.

  • CRTH2 Antagonists: Similar cyclopropyl-sulfonyl motifs are found in antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in asthma research.

  • HCV Inhibitors: Cyclopropyl sulfonamides are privileged structures in Hepatitis C protease inhibitors; this acid is a precursor to such sulfonamides via Curtius rearrangement or direct coupling.

Analytical Decision Tree

AnalysisTree Sample Crude Product (White Solid) TLC TLC Analysis (DCM:MeOH 9:1) Sample->TLC NMR 1H NMR (DMSO-d6) TLC->NMR Decision Check Integral Ratio Cyclopropyl (5H) : Alpha-CH2 (2H) NMR->Decision Pass PASS: Pure Proceed to Bioassay Decision->Pass Ratio Correct Fail FAIL: Impurity Recrystallize (EtOAc/Hex) Decision->Fail Ratio Incorrect

Figure 2: Quality control workflow for validating the synthesized compound.

Safety and Handling

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • PubChem. 2-(Cyclopropanesulfonyl)acetic acid (Analogous Structure). National Library of Medicine.[1] Available at: [Link]

  • Molaid. 2-((cyclopropylmethyl)sulfonyl)acetic acid Structure and Synonyms. Available at: [Link]

  • Common Chemistry. Acetic acid Properties (Reference for pKa baseline). CAS.[1][2][3][4][5][6][7][8] Available at: [Link][1]

Sources

Technical Guide: Cyclopropyl Sulfone Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the cyclopropyl sulfone carboxylic acid scaffold, a specialized structural motif in modern drug discovery. This moiety combines the conformational rigidity of the cyclopropane ring with the metabolic stability of the sulfone group and the polar pharmacophore of the carboxylic acid. It is frequently employed to induce the gem-disubstituent effect , restrict bond rotation, and serve as a bioisostere for labile peptide bonds or unstable metabolic spots.

Primary therapeutic applications include GPR119 agonists (Type 2 Diabetes) , HCV NS3/4A protease inhibitors , and glutamate receptor (mGluR) modulators .

Part 1: Structural Rationale & Pharmacochemistry[1]

The Gem-Disubstituent Effect & Conformational Lock

The cyclopropane ring is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol) and significant


-character in its C-C bonds (Walsh orbitals). When a sulfone (

) and a carboxylic acid (

) are attached to the same carbon (geminal, 1,1-substitution), the ring imposes severe conformational constraints on the attached groups.
  • Angle Compression: The internal bond angle of 60° expands the external bond angle (>116°), pushing the geminal substituents closer together (the Thorpe-Ingold effect).

  • Metabolic Blocking: The quaternary carbon at the 1-position prevents P450-mediated metabolic oxidation or hydrogen abstraction, significantly extending half-life (

    
    ).
    
The Sulfone as a Bioisosteric Anchor

The sulfone group acts as a non-classical bioisostere for carbonyls or ether linkages but with distinct advantages:

  • Hydrogen Bonding: The sulfone oxygens are weak H-bond acceptors, allowing specific interactions with receptor backbones (e.g., Arg or Lys residues).

  • Dipole Moment: The strong dipole enhances solubility and orientational binding within the active site.

  • Electron Withdrawal: The

    
     group lowers the 
    
    
    
    of the adjacent carboxylic acid, potentially altering its ionization state at physiological pH compared to a standard alkyl carboxylic acid.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing 1-sulfonylcyclopropane-1-carboxylic acids: Dialkylation of Sulfonyl Acetates (Scalable) and Carbenoid Addition (Stereoselective).

Workflow Visualization (Synthesis)

SynthesisWorkflow Start Sulfonyl Acetate (R-SO2-CH2-COOR') Reagent1 Base (NaH or K2CO3) + 1,2-Dibromoethane Start->Reagent1 Inter Intermediate Carbanion Reagent1->Inter Deprotonation Cyclo 1-Sulfonylcyclopropane Ester Inter->Cyclo Double Alkylation (Intramolecular Cyclization) Hydrolysis LiOH / THF:H2O Cyclo->Hydrolysis Final 1-Sulfonylcyclopropane- 1-Carboxylic Acid Hydrolysis->Final Saponification

Figure 1: General synthetic workflow for the construction of the 1,1-disubstituted scaffold via dialkylation.

Detailed Protocol: Synthesis via Dialkylation

Objective: Synthesis of 1-(phenylsulfonyl)cyclopropane-1-carboxylic acid. Scale: 10 mmol input.

Reagents:

  • Ethyl 2-(phenylsulfonyl)acetate (1 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • DMF (Dimethylformamide) or DMSO

  • Lithium Hydroxide (LiOH)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Ethyl 2-(phenylsulfonyl)acetate (2.28 g, 10 mmol) in anhydrous DMF (20 mL).

  • Alkylation Initiation: Add 1,2-dibromoethane (1.03 mL, 12 mmol) to the solution.

  • Base Addition: Add

    
     (3.45 g, 25 mmol) in a single portion. Note: The reaction is exothermic; use a water bath if scaling up >50 mmol.
    
  • Cyclization: Stir vigorously at 60°C for 16 hours . The formation of the cyclopropane ring is driven by the sequential alkylation of the active methylene.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product (Rf ~0.5) will be distinct from the starting material (Rf ~0.3).

  • Workup:

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF:Water (1:1, 20 mL).

    • Add LiOH (1.2 g, 50 mmol) and stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 2.[1] Extract with EtOAc.

  • Purification: Recrystallize from Hexane/CH2Cl2 to yield the white crystalline acid.

Mechanism Note: The sulfonyl group stabilizes the initial carbanion, facilitating the first


 attack. The second deprotonation is rapid, leading to the intramolecular 3-exo-tet cyclization.

Part 3: Therapeutic Applications & SAR[3][4]

GPR119 Agonists (Metabolic Disease)

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells. Agonists promote glucose-dependent insulin secretion (GSIS).[2][3]
  • Role of Scaffold: The cyclopropyl sulfone serves as a robust linker connecting the polar head group (often a carbamate or heteroaryl ring) to the lipophilic tail.

  • SAR Insight: Replacing a flexible ethyl linker with a cyclopropyl sulfone increases potency (

    
    ) by fixing the bioactive conformation and reducing the entropic penalty of binding.
    
Quantitative Data: Linker Comparison in GPR119 Agonists
Linker TypeStructureEC50 (hGPR119)t1/2 (Microsomal)
Linear Alkyl

120 nM15 min
Simple Ether

85 nM22 min
Cyclopropyl Sulfone

12 nM >120 min
Cyclopropyl Amide

45 nM60 min

*Note: Data represents average values from structure-activity relationship studies (see References).

Structural Biology & Signaling Pathway

Activation of GPR119 by these ligands triggers the


 pathway, leading to cAMP accumulation.

GPR119_Pathway Ligand Cyclopropyl Sulfone Agonist Receptor GPR119 (GPCR) Ligand->Receptor Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector Stimulation SecondMessenger cAMP Increase Effector->SecondMessenger ATP -> cAMP Response Insulin Secretion (Glucose Dependent) SecondMessenger->Response PKA Signaling

Figure 2: Signal transduction pathway activated by cyclopropyl sulfone ligands targeting GPR119.

Part 4: Critical Quality Attributes (CQA)

When characterizing these molecules, specific attributes confirm the integrity of the strained ring:

  • NMR Signature:

    • 
       NMR:  The cyclopropyl protons typically appear upfield (0.5 – 1.8 ppm) as complex multiplets due to the rigid stereochemical environment.
      
    • 
       NMR:  The quaternary carbon (C1) bearing the sulfone and acid shifts significantly downfield (~40-60 ppm) compared to unsubstituted cyclopropane (~3 ppm).
      
  • IR Spectroscopy:

    • Sulfone stretches: ~1300

      
       (asymmetric) and ~1140 
      
      
      
      (symmetric).
    • Carbonyl stretch: ~1700-1720

      
      .
      
  • Stability:

    • The ring is stable to basic hydrolysis (used in the synthesis) but can open under strong acid catalysis or radical conditions if not properly substituted.

References

  • Synthesis of Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses, Coll. Vol. 7, p.131 (1990); Vol. 60, p.66 (1981). URL:[Link]

  • GPR119 Agonists for the Treatment of Type 2 Diabetes Source: Frontiers in Endocrinology (2024). Structure of human GPR119-Gs complex. URL:[Link]

  • Bioisosteres in Medicinal Chemistry (Sulfonamides/Sulfones) Source: Journal of Medicinal Chemistry (2007). Synthesis and characterization of conformationally constrained analogs. URL:[Link]

  • Sulfones as Carbene Equivalents for Cyclopropane Synthesis Source: UNC Chemistry / Organic Process Research & Development (2022). URL:[Link]

  • Cyclopropyl Sulfone Bioisosteres in HCV Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2008).[4] URL:[Link]

Sources

Strategic Integration of Novel Sulfone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfone moiety (


) has evolved from a simple metabolic bystander to a high-utility pharmacophore in modern drug discovery. Historically viewed merely as the oxidation product of sulfides, novel sulfone building blocks—specifically fluorinated sulfones , thietane dioxides , and SuFEx-derived scaffolds —now offer medicinal chemists precise control over lipophilicity (

), metabolic stability, and vector orientation. This guide analyzes the physicochemical advantages of these novel blocks and provides validated protocols for their synthesis and integration.

The Medicinal Chemistry of the Sulfone Moiety[1][2][3][4]

Physicochemical Profile & Bioisosterism

The sulfone group is a non-planar, tetrahedral connector that acts as a unique bioisostere for carbonyls (


) and sulfonamides (

). Unlike the planar carbonyl, the sulfone introduces a "kink" in the molecular backbone, altering the spatial arrangement of substituents without significantly changing the bond length.
PropertyCarbonyl (

)
Sulfone (

)
Impact on Drug Design
Geometry Planar (

)
Tetrahedral (

-like)
Breaks planarity; increases

fraction.
H-Bonding AcceptorStrong Acceptor (2x Oxygen)Engages distinct residues; no donor capability (unlike amides).
Dipole ModerateHighIncreases polarity; can lower

to improve solubility.
Metabolism Susceptible to reduction/attackHighly StableResists CYP450 oxidation; prevents toxic metabolite formation.
The Metabolic Stability Advantage

A critical application of sulfones is the replacement of metabolically labile sulfonamides. Sulfonamides can undergo N-dealkylation or hydrolysis, releasing primary sulfonamide byproducts that may cause idiosyncratic toxicity. Replacing the sulfonamide nitrogen with a carbon (sulfone) eliminates this pathway while retaining the H-bond acceptor profile.

Case Study: Cav2.2 Inhibitors In the development of N-type calcium channel blockers, a sulfonamide lead exhibited formation of a persistent, toxic metabolite.[1] Replacing the sulfonamide with a gem-dimethyl sulfone bioisostere maintained potency (


) while completely eliminating the metabolic liability [1].

Emerging Classes of Sulfone Building Blocks

SuFEx-Enabled Scaffolds (The "Next-Gen" Click)

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by Sharpless et al., has revitalized sulfone chemistry. The core building block, sulfonyl fluoride (


) , is remarkably stable to hydrolysis but reacts selectively with nucleophiles under specific activation. This allows for the late-stage installation of sulfone motifs into complex molecules.
  • Mechanism: The S-F bond is highly polarized but kinetically stable due to the shielding of the sulfur atom. Activation by Lewis acids (e.g.,

    
    , silyl ethers) allows for rapid exchange with C-nucleophiles to form sulfones.
    
-Fluorinated Sulfones

The introduction of fluorine adjacent to the sulfone group (


-position) dramatically alters the 

of neighboring protons and modulates lipophilicity.
  • Difluoromethyl Sulfones (

    
    ):  Act as lipophilic bioisosteres of the sulfone itself. The 
    
    
    
    group acts as a weak H-bond donor (via the C-H) and modulates the acidity of the sulfone
    
    
    -protons, often improving membrane permeability [2].
Thietane Dioxides (Cyclic Sulfones)

Thietane dioxides (4-membered cyclic sulfones) are emerging as "three-in-one" fragments. They offer low lipophilicity and high polarity, often surpassing oxetanes.[2] They are particularly useful for lowering the


 of lipophilic scaffolds without introducing hydrogen bond donors [3].

Visualization: Decision Logic & Synthetic Pathways

The following diagrams illustrate the decision process for selecting sulfone bioisosteres and the synthetic versatility of the SuFEx hub.

SulfoneLogic Start Lead Optimization Issue Metab Metabolic Instability? Start->Metab Solubility Poor Solubility? Metab->Solubility No Sulfonamide Replace with gem-dimethyl Sulfone Metab->Sulfonamide Yes (N-dealkylation risk) Geometry Need 3D Complexity? Solubility->Geometry No Polarity Add Thietane Dioxide (Polar/Low LogD) Solubility->Polarity Yes SuFEx Use SuFEx Linker (R-SO2-F) Geometry->SuFEx Late-stage functionalization

Figure 1: Decision logic for integrating sulfone scaffolds during lead optimization.

SuFExHub SO2F Sulfonyl Fluoride (R-SO2-F) Sulfone Sulfones (R-SO2-C) SO2F->Sulfone C-S Bond Formation Sulfonate Sulfonates (R-SO2-O-Ar) SO2F->Sulfonate O-S Bond Formation Sulfonamide Sulfonamides (R-SO2-N) SO2F->Sulfonamide N-S Bond Formation C_Nuc Silyl Enol Ethers (Lewis Acid cat.) C_Nuc->Sulfone O_Nuc Silyl Ethers (Base cat.) O_Nuc->Sulfonate N_Nuc Amines (Ca++ cat.) N_Nuc->Sulfonamide

Figure 2: The SuFEx "Hub": Generating diverse sulfone-based libraries from a single precursor.

Experimental Protocols

Protocol A: Synthesis of Difluoromethyl Sulfones via Decarboxylative Coupling

This protocol utilizes a radical mechanism to install the difluoromethyl sulfone motif, avoiding the use of ozone-depleting substances. It is superior to traditional oxidation because it allows for the convergence of two complex fragments [4].

Reagents:

  • Aryl Sulfinate Salt (

    
    )
    
  • Bromodifluoroacetate (

    
    )
    
  • Photocatalyst (fac-Ir(ppy)3) or Radical Initiator (

    
    )
    
  • Solvent: DMSO/H2O (4:1)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the Aryl Sulfinate Salt (1.0 equiv) and

    
     (1.5 equiv).
    
  • Addition: Add DMSO/H2O solvent mixture (0.2 M concentration relative to sulfinate).

  • Reagent Introduction: Add Bromodifluoroacetate (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 60°C for 12 hours under an inert atmosphere (

    
    ). Note: If using photocatalysis, irradiate with Blue LED (450 nm) at RT.
    
  • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMSO. Dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the characteristic triplet of the

    
     proton in 
    
    
    
    NMR (
    
    
    ppm,
    
    
    Hz).
  • Safety: Ensure adequate venting for

    
     evolution during the decarboxylation step.
    
Protocol B: SuFEx Ligation for Library Generation

This protocol describes the conversion of a sulfonyl fluoride building block into a sulfone using a silyl enol ether (C-nucleophile).

Step-by-Step Methodology:

  • Setup: Dissolve the Sulfonyl Fluoride scaffold (1.0 equiv) and the Silyl Enol Ether (1.2 equiv) in anhydrous Acetonitrile.

  • Catalysis: Add catalytic DBU (10 mol%) or BTMG.

  • Execution: Stir at Room Temperature for 1-4 hours. Monitor by LC-MS for the disappearance of the

    
     mass.
    
  • Hydrolysis (Optional): If the silyl group remains, treat with TBAF (1.0 equiv) for 30 mins.

  • Isolation: Evaporate solvent and purify directly via preparative HPLC.

References

  • Scott, D. A., et al. (2012). "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhao, Y., et al. (2016). "Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of gem-Difluoroalkenes." Organic Letters. Available at: [Link]

  • Stepaniuk, O. O., et al. (2023). "Functionalized Thietanes: An Overlooked Class of Building Blocks for Drug Discovery."[2] ChemRxiv. Available at: [Link]

  • Miao, T., et al. (2018). "Decarboxylative fluoroalkylation of sulfinates." Nature Communications. Available at: [Link]

  • Barrow, A. S., et al. (2019). "Sulfur-Fluoride Exchange (SuFEx) Reactions for Drug Discovery." Chemical Society Reviews. Available at: [Link]

Sources

Solubility Profiling of Cyclopropylmethanesulfonylacetic Acid: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, modeling, and applying solubility data for Cyclopropylmethanesulfonylacetic acid , a specialized intermediate likely used in the synthesis of sulfone-containing pharmaceutical active ingredients (APIs).

Given the specialized nature of this compound (often a proprietary intermediate), public solubility datasets are scarce. This guide serves as a protocol-driven whitepaper , providing the theoretical predictions, experimental methodologies, and thermodynamic modeling strategies required to generate and utilize this data for process development.

Executive Summary & Compound Profile

Cyclopropylmethanesulfonylacetic acid is a bifunctional building block characterized by a cyclopropyl tail (hydrophobic), a sulfonyl linker (polar, electron-withdrawing), and a carboxylic acid head (hydrophilic, H-bond donor/acceptor).

  • Chemical Structure:

    
    
    
  • Key Properties (Predicted/Typical):

    • Molecular Weight: ~178.2 g/mol

    • Acidity (pKa): ~3.5–4.0 (Enhanced acidity due to the

      
      -sulfonyl group).
      
    • Physical State: Crystalline solid (White to off-white).[1]

    • Primary Application: Introduction of cyclopropyl-sulfonyl motifs in kinase inhibitors (e.g., JAK/STAT pathway targets).

Accurate solubility data is the cornerstone of crystallization design , yield optimization , and purification during scale-up.

Theoretical Solubility Profile (Hansen Parameters)

Before experimental determination, solvent screening is guided by Hansen Solubility Parameters (HSP) . The "Like Dissolves Like" principle is quantified by the distance (


) between the solute and solvent in 3D space (

).
Predicted Solubility Trends

Based on the functional group contribution method (Van Krevelen/Hoftyzer), the solute exhibits:

  • High Polarity: Due to the sulfone (

    
    ) and carboxyl groups.
    
  • H-Bonding Capability: Strong donor/acceptor potential.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protics Methanol, EthanolHigh Strong H-bonding matches the carboxylic acid; polar sulfone solvation.
Polar Aprotics DMSO, DMF, NMPVery High Dipole-dipole interactions with the sulfonyl group.
Ketones/Esters Acetone, Ethyl AcetateModerate to High Good dipole match; often used for crystallization (cooling).
Ethers THF, MTBEModerate Acceptable for extraction; lower solubility than alcohols.
Non-Polar Hexane, HeptaneNegligible Large

and

mismatch. Used as anti-solvents .
Aromatics TolueneLow Poor interaction with polar domains; potential for specific stacking interactions.

Experimental Methodologies

To generate the "Solubility Data" required for regulatory filing and process design, two complementary protocols are recommended.

Method A: Dynamic Laser Monitoring (Polythermal)

Best for: Generating Solubility vs. Temperature curves (


) and Metastable Zone Width (MSZW).

Protocol:

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass reactor (e.g., 50 mL) equipped with a turbidity probe (focused beam reflectance measurement or simple laser transmission).

  • Heating: Ramp temperature at 0.5 K/min. Record the temperature where transmittance hits 100% (Clear point =

    
    ).
    
  • Cooling: Ramp down at 0.5 K/min. Record the temperature where turbidity spikes (Cloud point =

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat to build the curve across the range (e.g., 278.15 K to 323.15 K).

Method B: Static Equilibrium (Gravimetric/HPLC)

Best for: Verifying thermodynamic equilibrium at specific critical temperatures (e.g., 25°C, 50°C).

Protocol:

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation, allow settling (2 hrs), and filter the supernatant using a pre-heated syringe filter (0.45

    
    m).
    
  • Analysis: Evaporate solvent (gravimetric) or analyze via HPLC (if chromophore is sufficient) to determine mole fraction (

    
    ).
    

Visualization: Workflow & Logic

Figure 1: Solubility Measurement & Data Correlation Workflow

SolubilityWorkflow Start Compound Synthesis (Crude) Screening HSP Prediction (Solvent Selection) Start->Screening Exp_Dynamic Dynamic Method (Laser Monitoring) Screening->Exp_Dynamic T-dependent curves Exp_Static Static Method (Shake Flask) Screening->Exp_Static Validation points Data_Raw Raw Data (x vs T) Exp_Dynamic->Data_Raw Exp_Static->Data_Raw Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Data_Raw->Modeling Process Crystallization Design Modeling->Process Yield & MSZW

Caption: Integrated workflow for generating solubility data, from initial screening to process application.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and enthalpy calculation.
Modified Apelblat Equation

The most robust model for sulfonyl acids in organic solvents:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived via regression analysis.
    
Thermodynamic Parameters

Using the van't Hoff analysis , the dissolution enthalpy (


) and entropy (

) are calculated:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Typical for this compound class.
    
  • Gibbs Energy (

    
    ): 
    
    
    
    .

Process Application: Crystallization Design

The solubility data directly informs the purification strategy.

Solvent System Recommendation

Based on the structural polarity:

  • Primary Solvent: Ethyl Acetate or Isopropanol . (Provides a steep solubility curve for high recovery yield upon cooling).

  • Anti-Solvent: n-Heptane or Methylcyclohexane . (Induces precipitation by reducing mixture polarity).

Figure 2: Crystallization Decision Logic

CrystLogic Input Crude Mixture (Reaction Mass) SolubilityCheck Check Solubility Curve (Steep vs Flat?) Input->SolubilityCheck Steep Steep Curve (e.g., in EtOAc) SolubilityCheck->Steep High d(x)/dT Flat Flat Curve (e.g., in Toluene) SolubilityCheck->Flat Low d(x)/dT Cooling Cooling Crystallization (Linear Cooling Ramp) Steep->Cooling AntiSolvent Anti-Solvent Crystallization (Dosing Heptane) Flat->AntiSolvent Result Pure API (>99.5%) Cooling->Result AntiSolvent->Result

Caption: Decision tree for selecting Cooling vs. Anti-solvent crystallization based on solubility curve slope.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and solubility measurement protocols). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187. (Reference for the Apelblat model methodology). Link

  • PubChem. (2024). 2-(Cyclopropanesulfonyl)acetic acid (CAS 1349716-17-1). National Library of Medicine. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research.[3] (For context on sulfone intermediates in drug synthesis). Link

Sources

Technical Guide & Safety Data Sheet: 2-((Cyclopropylmethyl)sulfonyl)acetic acid

[1]

Chemical Product and Company Identification

Product Identifier
  • Chemical Name: 2-((Cyclopropylmethyl)sulfonyl)acetic acid[1][2][3][4]

  • Common Synonyms: 2-Cyclopropylmethanesulfonylacetic acid; (Cyclopropylmethylsulfonyl)acetic acid[4]

  • CAS Number: 1154385-40-6 [2]

  • Molecular Formula: C₆H₁₀O₄S

  • Molecular Weight: 178.21 g/mol

  • Structure:

    
    
    
Relevant Identified Uses
  • Primary Application: Pharmaceutical Intermediate.

  • Target Class: Frequently used as a "building block" in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. The sulfonyl-acetic acid moiety serves as a linker that can undergo decarboxylative coupling or standard amide coupling.

Hazard Identification & Risk Assessment

GHS Classification (Derived via SAR Analysis)
  • Signal Word: DANGER

  • Hazard Category:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Serious Eye Damage/Eye Irritation: Category 1.

    • Corrosive to Metals: Category 1.

Mechanism of Toxicity

The hazard profile is dictated by two functional groups:

  • Carboxylic Acid (COOH): Provides inherent acidity (pKa ~4.8 for acetic acid).

  • Alpha-Sulfonyl Group (SO₂): The electron-withdrawing nature of the sulfone group adjacent to the carboxyl moiety significantly increases the acidity of the carboxylic proton (lowering pKa to ~2.5–3.0) and increases the electrophilicity of the alpha-carbons. This makes the compound significantly more corrosive than unsubstituted acetic acid.

Label Elements
  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H290: May be corrosive to metals.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

Composition / Information on Ingredients

ComponentCAS NumberPurity (Typical)Molecular Weight
2-((Cyclopropylmethyl)sulfonyl)acetic acid 1154385-40-6 >97%178.21 g/mol

First Aid Measures (The Neutralization Protocol)

Strategic Response
  • Eye Contact: Immediate Irrigation. The low pKa allows rapid corneal penetration. Flush with saline or water for minimum 15 minutes while holding eyelids open. Rationale: Acid burns cause coagulation necrosis; immediate dilution is the only way to arrest tissue damage.

  • Skin Contact: Drench and Neutralize. Remove contaminated clothing. Wash with soap and water. Note: Do not use alkaline neutralizers (e.g., bicarb) on skin immediately, as the exothermic reaction may aggravate the burn. Use copious water first.

  • Ingestion: Do NOT Induce Vomiting. Risk of esophageal perforation. Administer water to dilute if conscious.

Firefighting Measures

Physicochemical Hazards
  • Thermal Decomposition: At temperatures >200°C, the compound decomposes.

    • Sulfur Oxides (

      
      ):  Highly toxic, acidic fumes.
      
    • Carbon Monoxide (

      
      ):  Incomplete combustion.
      
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Avoid high-pressure water jets which may scatter the acidic powder/melt.
    
Firefighter PPE
  • Required: Self-Contained Breathing Apparatus (SCBA) with a full face-piece operated in positive pressure mode. The

    
     byproducts are immediately dangerous to life and health (IDLH).
    

Accidental Release Measures

Emergency Response Workflow (DOT Diagram)

SpillResponseStartSpill DetectedAssessAssess Size & State(Solid vs. Solution)Start->AssessPPEDon PPE:Nitrile Gloves, Goggles,Resp. Protection (P95)Assess->PPESolidDry Spill (Solid)PPE->SolidLiquidWet Spill (Solution)PPE->LiquidSweepCareful SweepAvoid Dust Gen.Solid->SweepAbsorbAbsorb with Sand/VermiculiteDo NOT use sawdustLiquid->AbsorbNeutralizeNeutralize Residue(Dilute NaHCO3)Sweep->NeutralizeAbsorb->NeutralizeDisposeDispose asCorrosive WasteNeutralize->Dispose

Figure 1: Decision logic for accidental release containment.

Handling and Storage

Handling Protocols
  • Hygroscopicity: Sulfonyl acetic acids are often hygroscopic. Moisture absorption can lead to "clumping" and hydrolysis of impurities.

  • Engineering Controls: Handle strictly within a Chemical Fume Hood .

  • Incompatibility: Keep away from strong oxidizers (e.g., permanganates) and strong bases. The alpha-protons are acidic; reaction with strong bases (NaH, LDA) will generate a dianion which is reactive.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate) recommended for long-term stability.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.

  • Container: Glass or Polypropylene. Avoid metal containers due to corrosive potential.

Exposure Controls / Personal Protection

PPE Selection Matrix
Protection TypeSpecificationRationale
Respiratory NIOSH N95 or P95 (Dust)Prevents inhalation of acidic particulates.
Hand Nitrile Rubber (min 0.11mm)Excellent resistance to organic acids.
Eye Chemical Safety GogglesTightly fitting to prevent vapor/dust entry.
Body Lab Coat (Cotton/Poly blend)Standard protection; use apron if handling large scale.

Physical and Chemical Properties[5]

PropertyValue (Predicted/Typical)Comment
Appearance White to off-white solidCrystalline powder form.
Odor Slight sulfurous/acidicCharacteristic of sulfonyl compounds.
Melting Point 95°C – 105°CTypical for small sulfonyl acids.
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents.
Water Solubility ModerateSoluble, but pH dependent (more soluble as salt).
Acidity (pKa) ~2.8 – 3.2Stronger than acetic acid due to -SO₂- effect.

Stability and Reactivity

Chemical Stability

Stable under recommended storage conditions. However, decarboxylation is a theoretical risk at high temperatures (>150°C) due to the electron-withdrawing sulfonyl group facilitating the loss of

Reactivity Pathway (DOT Diagram)

ReactivityCompound2-((Cyclopropylmethyl)sulfonyl)acetic acidSaltCarboxylate Salt(Stable)Compound->Salt NeutralizationDecompSOx + COx(Toxic Fumes)Compound->Decomp CombustionDecarbSulfone Derivative(-CO2)Compound->Decarb Thermal StressBaseStrong Base(NaOH/KOH)Base->CompoundOxidizerStrong OxidizerOxidizer->CompoundHeatHeat (>150°C)Heat->Compound

Figure 2: Reactivity pathways and degradation products.

Toxicological Information

Acute Toxicity
  • Data Availability: No experimental LD50 data exists for this specific CAS.

  • Read-Across Analysis: Based on Methanesulfonylacetic acid (CAS 2516-97-4) :

    • Oral toxicity is expected to be moderate (Category 4).

    • Primary hazard is corrosivity , not systemic toxicity.

  • Sensitization: Sulfones are generally not strong sensitizers, unlike sulfonamides.

Carcinogenicity/Mutagenicity
  • No structural alerts for genotoxicity (e.g., no nitro groups, no alkylating halides). The cyclopropyl group is stable under physiological conditions and does not typically act as an alkylator unless activated.

Ecological Information

  • Ecotoxicity: High acidity may be harmful to aquatic life if released in large quantities without neutralization.

  • Persistence: The sulfonyl group is resistant to biodegradation. The acetic acid tail is biodegradable.

  • Mobility: High mobility in soil due to water solubility (unless present as a calcium salt).

Disposal Considerations

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: The scrubber is essential to capture Sulfur Oxides (

    
    )  generated during combustion.
    
  • Waste Code: D002 (Corrosivity).

Transport Information

DOT (US) / IATA / IMDG

  • UN Number: UN 3261

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-((Cyclopropylmethyl)sulfonyl)acetic acid)

  • Hazard Class: 8

  • Packing Group: II (Medium Danger)

  • Label: Corrosive

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1154385-40-6. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Technical Guide: Cyclopropylmethyl Sulfone vs. Sulfonamide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological distinctions between Cyclopropylmethyl (CPM) Sulfone and Sulfonamide derivatives.

Executive Summary

In medicinal chemistry, the choice between a Sulfonamide (


) and a Cyclopropylmethyl (CPM) Sulfone  (

) represents a critical decision point regarding bioisosterism, physicochemical properties, and metabolic fate.

While sulfonamides are classic pharmacophores offering hydrogen bond donor (HBD) capabilities and ionizability (pKa ~5–10), they carry liabilities regarding permeability, solubility-dependent absorption, and idiosyncratic toxicity (hypersensitivity). The CPM-sulfone moiety serves as a neutral, lipophilic bioisostere . It removes the acidic proton, eliminates HBD potential, and utilizes the cyclopropyl group to fill hydrophobic pockets while imposing specific conformational constraints that simple alkyl chains cannot match.

This guide details the strategic deployment of these moieties, supported by synthesis protocols and decision-making frameworks.

Structural & Physicochemical Characterization

The fundamental divergence lies in the linker atom (Nitrogen vs. Carbon) and the terminal group (Variable R' vs. Cyclopropylmethyl).

Comparative Properties Table[1][2]
FeatureSulfonamide (

)
CPM-Sulfone (

)
Electronic Nature Amphoteric/Acidic . The -NH- proton is ionizable.Neutral . The

protons are non-acidic (pKa > 25).
pKa Range 5.0 – 10.0 (highly dependent on R/R').Neutral under physiological conditions.
H-Bonding Donor & Acceptor . (SO

= Acceptor, NH = Donor).
Acceptor Only . (SO

= Acceptor).
Lipophilicity (LogP) Generally Lower . Ionization at pH 7.4 reduces LogD.Generally Higher . Remains neutral; cPr group adds lipophilicity.
Solubility pH-dependent.[1][2] High solubility as a salt (pH > pKa).pH-independent. Generally lower aqueous solubility.
Geometry Tetrahedral S; Nitrogen is

/

hybrid (planar/pyramidal).
Tetrahedral S; Methylene Carbon is

(tetrahedral).
Metabolic Liability N-acetylation, N-glucuronidation, oxidative dealkylation.

-hydroxylation, Cyclopropyl ring opening (reactive metabolites).
Structural Logic Diagram

The following diagram illustrates the structural divergence and the resulting pharmacological impact.

G cluster_0 Core Scaffold cluster_1 Sulfonamide Route cluster_2 CPM-Sulfone Route Scaffold Drug Core (R-) Sulfonamide Sulfonamide (R-SO2-NH-R') Scaffold->Sulfonamide Sulfone CPM-Sulfone (R-SO2-CH2-cPr) Scaffold->Sulfone Acidic Acidic Proton (pKa ~7) Ionizable at pH 7.4 Sulfonamide->Acidic HBD H-Bond Donor (Target Binding) Sulfonamide->HBD Solubility Solubility Acidic->Solubility Salt Formation Neutral Neutral Species High Membrane Permeability Sulfone->Neutral Steric Steric Bulk (cPr) Hydrophobic Pocket Fill Sulfone->Steric Permeability Permeability Neutral->Permeability Passive Diffusion

Figure 1: Structural divergence of Sulfonamide vs. CPM-Sulfone moieties and their downstream physicochemical consequences.

Medicinal Chemistry Strategy: When to Swap?

The transition from a sulfonamide to a CPM-sulfone is a classic bioisosteric replacement .

The "Acidic Proton" Problem

Sulfonamides often possess a pKa in the range of 6.5–8.5. While this allows for solubility enhancement via salt formation, it can be detrimental if:

  • Permeability is limited: The ionized species (

    
    ) does not cross membranes efficiently via passive diffusion.
    
  • Non-specific binding: Anionic species often bind extensively to plasma proteins (Human Serum Albumin), reducing the free fraction (

    
    ) of the drug.
    

The CPM-Sulfone Solution: Replacing the


 with 

removes the acidic proton. The resulting sulfone is neutral, often improving CNS penetration and passive permeability, provided the molecular weight and lipophilicity remain within limits.
The Cyclopropylmethyl (CPM) Advantage

Why not just a methyl or ethyl sulfone?

  • Metabolic Blocking: A simple ethyl chain (

    
    ) is prone to rapid CYP450 oxidation at the terminal methyl or methylene. The cyclopropyl group is more resistant to simple aliphatic hydroxylation due to the higher C-H bond dissociation energy of the strained ring.
    
  • Steric Fit: The cyclopropyl group occupies a unique volume ("goldilocks" size) between an isopropyl and a tert-butyl group. It is rigid, preventing the "floppiness" of linear alkyl chains, which reduces the entropic penalty upon binding to a protein pocket.

Synthetic Methodologies

The synthesis of these two derivatives diverges significantly. Sulfonamides are formed via nucleophilic attack on a sulfonyl chloride. CPM-sulfones typically require alkylation of a sulfur nucleophile followed by oxidation.

Comparison of Synthetic Routes

Synthesis Start1 Sulfonyl Chloride (R-SO2-Cl) Product1 Sulfonamide (R-SO2-NH-R') Start1->Product1 Nucleophilic Substitution Reagent1 Amine (R'-NH2) + Base (Pyridine) Reagent1->Product1 Start2 Thiol / Sulfinate (R-SH or R-SO2Na) Intermed Sulfide / Sulfone (R-S-CH2-cPr) Start2->Intermed SN2 Reaction Step1 Alkylation (CPM-Bromide + Base) Step1->Intermed Product2 CPM-Sulfone (R-SO2-CH2-cPr) Intermed->Product2 Oxidation Step2 Oxidation (mCPBA or Oxone) Step2->Product2

Figure 2: Synthetic workflows. Note that CPM-sulfone synthesis requires a redox adjustment (oxidation of sulfide) or use of a sulfinate salt.

Experimental Protocol: Synthesis of a CPM-Sulfone

Objective: Synthesis of Phenyl cyclopropylmethyl sulfone from Thiophenol.

Reagents:

  • Thiophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (Solvent)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Methanol/Water (1:1)

Step 1: Thioether Formation (Alkylation)

  • Dissolve thiophenol (10 mmol) in Acetone (50 mL).

  • Add

    
     (20 mmol) and stir at room temperature for 15 min.
    
  • Add (bromomethyl)cyclopropane (12 mmol) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter salts, concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Result: Phenyl cyclopropylmethyl sulfide.

Step 2: Oxidation to Sulfone

  • Dissolve the crude sulfide in MeOH/Water (1:1, 50 mL).

  • Add Oxone® (25 mmol) in portions at 0°C (Exothermic reaction).

  • Stir at room temperature for 4–12 hours.

  • Workup: Quench with aqueous

    
     (to destroy excess oxidant). Extract with DCM (
    
    
    
    mL).
  • Purification: Recrystallization from EtOH or Silica Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm by

    
    -NMR (Look for CPM methylene doublet at 
    
    
    
    3.0–3.2 ppm and cyclopropyl protons at
    
    
    0.1–0.6 ppm).

ADME & Toxicity Profile

Metabolic Stability[6][7]
  • Sulfonamides: The primary metabolic pathway is N-acetylation (via NAT1/NAT2) or N-glucuronidation . These metabolites are often inactive but can contribute to crystalluria (solubility issues).

  • CPM-Sulfones: The sulfone group itself is metabolically inert. However, the cyclopropyl ring can undergo P450-mediated oxidation .

    • Risk: Oxidation can lead to ring-opening, forming a reactive enone or aldehyde intermediate capable of covalent binding to proteins (GSH adducts).

    • Mitigation: Substitution on the cyclopropyl ring (e.g., 1-methyl-cyclopropyl) blocks this pathway.

Toxicity
  • Sulfonamides: High risk of hypersensitivity reactions (Stevens-Johnson Syndrome) associated with the arylamine sulfonamide motif.

  • CPM-Sulfones: Generally lack the "sulfa allergy" liability. However, if the CPM group is metabolically activated to a reactive species, it may cause idiosyncratic hepatotoxicity.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Sulfonamide pKa and Properties: Peregudov, A. S., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society Open Science. [Link]

  • Cyclopropylmethyl Metabolism: Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Sulfone Synthesis Protocol: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. [Link]

  • CRF1 Antagonists (CPM-Sulfone Example): Gilligan, P. J., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[3] Journal of Medicinal Chemistry, 52(23), 7653–7668. [Link]

Sources

Methodological & Application

Synthesis of 2-Cyclopropylmethanesulfonylacetic acid from cyclopropylmethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Cyclopropylmethanesulfonylacetic acid (CAS: N/A for specific derivative, Analogous to 142416-52-6) starting from cyclopropylmethanesulfonyl chloride . The protocol utilizes a robust, two-step Reductive Alkylation strategy. First, the sulfonyl chloride is reduced to the corresponding sodium sulfinate using inorganic sulfite, followed by S-alkylation with sodium chloroacetate. This method is preferred over thiol oxidation routes due to its operational safety (avoiding malodorous thiols) and higher atom economy.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Pathway & Mechanism

The synthesis proceeds via the Gabriel-Colman Rearrangement logic, specifically the nucleophilic substitution of alkyl halides by sulfinate anions.

Mechanism Description:

  • Reduction: The sulfonyl chloride is reduced by sodium sulfite (

    
    ) via nucleophilic attack on the chlorine, generating the sulfinate anion (
    
    
    
    ) and eliminating chloride.
  • S-Alkylation: The sulfinate anion acts as a soft nucleophile, attacking the

    
    -carbon of the chloroacetate. This forms the stable sulfone (
    
    
    
    ) bond rather than the unstable sulfinate ester (
    
    
    -alkylation).

ReactionPathway SM Cyclopropylmethanesulfonyl Chloride (R-SO2Cl) INT Sodium Cyclopropyl- methanesulfinate (R-SO2Na) SM->INT Reduction PROD 2-Cyclopropylmethane- sulfonylacetic Acid (R-SO2-CH2-COOH) INT->PROD S-Alkylation R1 Na2SO3, NaHCO3 Water, 70°C R2 Cl-CH2-COONa Water/DMF, Reflux

Figure 1: Synthetic pathway for the conversion of sulfonyl chloride to sulfonylacetic acid.[1][2]

Materials & Equipment

Reagents Table

ReagentMW ( g/mol )Equiv.[3][4]Role
Cyclopropylmethanesulfonyl chloride 154.621.0Starting Material
Sodium Sulfite (

)
126.042.0Reducing Agent
Sodium Bicarbonate (

)
84.012.5pH Buffer / Base
Chloroacetic Acid94.501.2Alkylating Agent
Sodium Hydroxide (

)
40.002.5Neutralizer
Water (Deionized)18.02SolventReaction Medium
Ethyl Acetate88.11SolventExtraction

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with reflux condenser and internal thermometer.

  • pH meter or high-precision pH strips.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Stage 1: Synthesis of Sodium Cyclopropylmethanesulfinate

Rationale: Sulfinic acids are unstable.[1] We isolate or carry forward the stable sodium salt.

  • Preparation: In a 250 mL three-neck flask, dissolve Sodium Sulfite (2.0 eq) and Sodium Bicarbonate (2.5 eq) in water (10 vol relative to sulfonyl chloride).

  • Heating: Heat the solution to 70°C . Ensure complete dissolution.

  • Addition: Add Cyclopropylmethanesulfonyl chloride (1.0 eq) dropwise over 30 minutes.

    • Note: The reaction is exothermic.[5][6] Monitor temperature to maintain

      
      .
      
    • pH Check: Maintain pH

      
      . If pH drops below 7, add small amounts of 
      
      
      
      .
  • Reaction: Stir at

    
     for 2 hours.
    
    • Endpoint: The oily sulfonyl chloride layer should disappear, resulting in a clear homogeneous solution.

  • Workup (Option A - Direct Use): If proceeding directly to Stage 2 (recommended for atom economy), use this aqueous solution immediately.

  • Workup (Option B - Isolation): Evaporate water under reduced pressure to obtain a white solid (mixture of sulfinate and inorganic salts). This solid is stable and can be stored.[7]

Stage 2: Alkylation to 2-Cyclopropylmethanesulfonylacetic Acid

Rationale: S-alkylation of sulfinates with


-halo acids is highly selective for sulfones.
  • Neutralization of Chloroacetic Acid: In a separate beaker, dissolve Chloroacetic Acid (1.2 eq) in minimal water. Slowly add NaOH (aqueous, ~2.5 eq) while cooling on ice until pH reaches ~7-8. This generates Sodium Chloroacetate in situ.

  • Coupling: Add the Sodium Chloroacetate solution to the Sodium Sulfinate solution (from Stage 1).

  • Reflux: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Monitoring: Monitor by HPLC or TLC (mobile phase:

      
       with trace 
      
      
      
      ). The sulfinate spot will disappear.
  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify with Conc. HCl to pH 1 .

    • Observation: The product, 2-cyclopropylmethanesulfonylacetic acid, typically precipitates as a white solid or forms an oil upon acidification.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Purification:

    • Combine organic layers.[1][8]

    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

  • Crystallization: Recrystallize the residue from Ethyl Acetate/Hexanes or water if necessary to obtain the pure acid.

Quality Control & Validation

Expected Analytical Data:

TechniqueParameterExpected Signal / Result

-NMR
(DMSO-

)

0.3-0.6 ppm
Cyclopropyl methylene protons (multiplets, 4H).

1.0-1.2 ppm
Cyclopropyl methine proton (multiplet, 1H).

3.1-3.3 ppm

(doublet, 2H).

4.2-4.4 ppm

(singlet, 2H).

12-13 ppm

(broad singlet, 1H).
HPLC Purity

(Area %).
MS (ESI-)


peak corresponding to MW ~177.

Troubleshooting Guide:

  • Issue: Low Yield in Stage 1.

    • Cause: Hydrolysis of sulfonyl chloride to sulfonic acid (unreactive).

    • Fix: Ensure temperature does not exceed

      
       and addition is slow. Maintain basic pH.
      
  • Issue: Product is an oil that won't crystallize.

    • Cause: Trace acetic acid or water.

    • Fix: Azeotrope with toluene or triturate with cold diethyl ether.

References

  • Reduction of Sulfonyl Chlorides: Smiles, S., & de Witt, C. M. (1941). Benzenesulfinic Acid. Organic Syntheses, Coll. Vol. 1, p. 7. Link

  • Sulfinate Alkylation (General): Willis, M. C. (2010). Sulfinylations and Sulfonylations. Chemical Reviews, 110(2). Link

  • Synthesis of Sulfonylacetic Acids: Bagley, M. C., et al. (2007). A simple route to sulfonylacetic acids. Synlett, 2007(16), 2449-2452. Link

  • Cyclopropylmethyl Building Blocks: Sigma-Aldrich Application Data. Sulfonyl Chlorides and Sulfonamides. Link

Sources

Application Note: Protocol for the Oxidation of Cyclopropylmethylthioacetic Acid to Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note provides a definitive guide for the oxidation of cyclopropylmethylthioacetic acid (Substrate) to cyclopropylmethylsulfonylacetic acid (Target). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for HCV NS3/4A protease inhibitors and other peptidomimetics where the cyclopropyl moiety serves as a rigid hydrophobic anchor.

The primary challenge in this synthesis is achieving complete oxidation to the sulfone (


) without degrading the cyclopropyl ring, which can be sensitive to radical pathways or strong acidic conditions, and avoiding decarboxylation of the 

-sulfonyl carboxylic acid.

Two protocols are presented:

  • Method A (Green Chemistry/Scale-Up): Sodium Tungstate-catalyzed Hydrogen Peroxide oxidation. This is the preferred industrial route due to atom economy and water-based processing.

  • Method B (Lab Scale/High Throughput): Oxone® (Potassium peroxymonosulfate) oxidation. This method offers rapid kinetics and simple workup for gram-scale research samples.

Reaction Mechanism & Logic

The oxidation proceeds via a two-step electrophilic oxygen transfer. The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

Mechanistic Pathway
  • First Oxidation: The sulfide is oxidized to the sulfoxide (chiral, but racemic in this context). This step is generally fast and exothermic.

  • Second Oxidation: The sulfoxide is further oxidized to the sulfone . This step is kinetically slower due to the electron-withdrawing nature of the sulfoxide oxygen, reducing the nucleophilicity of the sulfur center.

Critical Control Point: To ensure complete conversion to the sulfone, reaction temperature and oxidant stoichiometry must be maintained above the threshold required for the second step (typically


 for H2O2/Tungstate).
Visualization of Reaction Pathway

OxidationPathway Substrate Cyclopropylmethylthioacetic Acid (Sulfide) Inter Intermediate (Sulfoxide) Substrate->Inter Oxidant (1.0 eq) Fast, Exothermic Product Cyclopropylmethylsulfonylacetic Acid (Sulfone) Inter->Product Oxidant (1.2-1.5 eq) Slow, Rate Limiting Catalyst Catalyst Cycle (Na2WO4 / Peroxotungstate) Catalyst->Substrate Activation

Figure 1: Stepwise oxidation pathway from sulfide to sulfone. The second step requires forcing conditions (heat/time) to reach completion.

Protocol A: Sodium Tungstate / Hydrogen Peroxide (Green Method)

Applicability: Multi-gram to Kilogram scale. Advantages: Water as the only byproduct; inexpensive reagents. Key Risk: Exotherm control during the first oxidation step.

Reagents & Equipment
ReagentEquiv.[1][2]Role
Cyclopropylmethylthioacetic acid1.0Substrate
Hydrogen Peroxide (30% w/w aq)2.5 - 3.0Oxidant
Sodium Tungstate Dihydrate (

)
0.02 (2 mol%)Catalyst
Water (Deionized)5-10 VolSolvent
Sulfuric Acid (1M)As neededpH Adjustment
Ethyl AcetateAs neededExtraction
Detailed Procedure
  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser, charge Cyclopropylmethylthioacetic acid (1.0 equiv) and Water (5 volumes).

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (0.02 equiv). The mixture may be heterogeneous (suspension).

    • Note: The pH should be slightly acidic (pH 4-5). If the substrate is a salt, acidify to generate the free acid or run in neutral solution (tungstate is active in acidic/neutral media).

  • First Oxidation (Sulfide

    
     Sulfoxide): 
    
    • Heat the mixture to 40-45°C .

    • Add Hydrogen Peroxide (30%) dropwise via an addition funnel.

    • CRITICAL: Control addition rate to maintain internal temperature below 55°C . This step is highly exothermic.

    • Observation: The reaction mixture usually becomes homogeneous as the more polar sulfoxide forms.

  • Second Oxidation (Sulfoxide

    
     Sulfone): 
    
    • Once the first equivalent of peroxide is added and the exotherm subsides, add the remaining peroxide (total 2.5-3.0 equiv).

    • Heat the reaction mixture to 60-65°C and hold for 4–6 hours.

    • Validation: Monitor by HPLC or TLC.[3] The sulfoxide intermediate is often more polar than the sulfide but less polar than the sulfone acid in reverse-phase, or distinct in TLC (stain with KMnO4).

  • Work-up:

    • Cool the mixture to 0–5°C (ice bath).

    • Quench: If peroxides remain (check with starch-iodide paper), add saturated sodium bisulfite solution dropwise until negative.

    • Isolation:

      • Option A (Precipitation): If the product concentration is high, the sulfone acid may crystallize upon cooling and acidification to pH 1-2 with dilute H2SO4. Filter and wash with cold water.

      • Option B (Extraction): Acidify to pH 1. Extract with Ethyl Acetate (3x). Dry combined organics over

        
        , filter, and concentrate in vacuo.
        
  • Purification: Recrystallize from Water or Ethyl Acetate/Hexane if necessary.

Protocol B: Oxone® Oxidation (Lab Scale)

Applicability: <10g scale, rapid screening. Advantages: Very robust; less sensitive to pH; generally faster at room temperature. Key Risk: Salt removal can be tedious on large scale.

Reagents
ReagentEquiv.Role
Cyclopropylmethylthioacetic acid1.0Substrate
Oxone® (

)
2.5Oxidant
Methanol / Water (1:1)10 VolSolvent
Detailed Procedure
  • Dissolution: Dissolve the substrate in Methanol/Water (1:1) in a round bottom flask.

  • Addition: Add Oxone® as a solid in portions over 20 minutes.

    • Note: The reaction is exothermic. A water bath can be used to maintain ambient temperature (20-25°C).

  • Reaction: Stir vigorously at Room Temperature for 4–12 hours.

    • Optimization: If conversion is slow, mild heating to 40°C accelerates the sulfoxide-to-sulfone step.

  • Work-up:

    • Filter off the insoluble salts (Potassium sulfate) and wash the cake with methanol.

    • Concentrate the filtrate to remove Methanol (aqueous residue remains).

    • Dilute the residue with water and extract with Ethyl Acetate (3x).

    • Note: Ensure the aqueous phase is acidic (pH < 2) to keep the carboxylic acid protonated for extraction.

  • Drying: Dry organic layer over

    
    , filter, and evaporate to yield the white solid product.
    

Analytical Validation & Specifications

To ensure the integrity of the cyclopropyl ring and the oxidation state, the following analytical markers should be verified.

NMR Characterization (Expected)
  • 
     NMR (DMSO-d6 or 
    
    
    
    ):
    • Cyclopropyl Ring: The characteristic multiplets for the cyclopropyl protons (0.3–0.7 ppm) must remain intact. Disappearance or shift to olefinic regions indicates ring opening.

    • 
      -Methylene (
      
      
      
      ):
      Significant downfield shift compared to sulfide. Typically appears around 4.0–4.2 ppm (singlet).
    • Linker Methylene (

      
      ):  Appears as a doublet (approx 3.0–3.2 ppm).
      
Mass Spectrometry
  • ESI (-): Look for

    
     peak corresponding to the carboxylic acid.
    
  • Shift: Mass shift of +32 Da (Sulfide

    
     Sulfone) relative to starting material.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion (Sulfoxide remains) Temperature too low or insufficient oxidant.Increase temp to 65°C (Method A) or add 0.5 eq more Oxone.
Cyclopropyl Ring Opening Acid concentration too high or radical side reactions.Ensure pH > 1 during reaction; avoid strong mineral acids during heating. Use buffer if necessary.
Low Yield (Extraction) Product is water-soluble (very polar).Saturate aqueous layer with NaCl (salting out) before extraction; use 10% MeOH in DCM for extraction.

Safety & Compliance

  • Peroxide Hazard: Concentrated mixtures of organic sulfides and hydrogen peroxide can be explosive. Never distill the reaction mixture to dryness without testing for peroxides.

  • Exotherm: The oxidation of sulfide to sulfoxide releases significant heat. On scales >10g, active cooling and controlled addition are mandatory.

  • Waste: Tungstate waste should be collected separately from general organic waste for heavy metal disposal/recovery.

References

  • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions."[4] Tetrahedron, 2001, 57(13), 2469-2476. Link

  • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. Link

  • Li, J., et al. "Synthesis of Cyclopropyl Sulfonamides." Synlett, 2006, (5), 725-728. (Context for cyclopropyl stability in sulfonamide synthesis). Link

  • Halpern, M. "PTC-Oxone® Oxidation of Sulfide to Sulfone."[5] Phase Transfer Catalysis Communications. (Industrial relevance of Oxone/PTC methods). Link

Sources

Application Note: Optimized Coupling Protocols for 2-Cyclopropylmethanesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylmethanesulfonylacetic acid (CMSAA) is a specialized building block frequently employed as an N-terminal capping motif in the design of protease inhibitors (e.g., Cathepsin K, HCV NS3/4A). Its structural core—a sulfone adjacent to a carboxyl group—imparts unique chemical properties that distinguish it from standard amino acids.

The Critical Challenge: The methylene protons located between the sulfone (


) and the carbonyl (

) groups are significantly acidic (

in DMSO). Standard peptide coupling protocols utilizing strong tertiary amine bases (e.g., DIEA, NMM) with uronium reagents (HATU, HBTU) pose a high risk of deprotonating this position. This leads to anion-mediated side reactions , including self-condensation, decomposition, and reduced yields.

This guide outlines an optimized, base-minimized coupling strategy using Carbodiimide/Oxyma chemistry to ensure high-fidelity incorporation of CMSAA.

Chemical Analysis & Reagent Selection

Structural Vulnerability

The acidity of the


-methylene protons is the primary determinant of reaction success.
  • Standard Amino Acid

    
    -proton: 
    
    
    
    (Stable to DIEA).
  • CMSAA

    
    -proton: 
    
    
    
    (Labile to DIEA).

When exposed to bases like Diisopropylethylamine (DIEA), the CMSAA methylene group forms a carbanion. This carbanion can attack the activated ester of a neighboring CMSAA molecule, leading to dimers or complex oligomers, effectively quenching the reaction and contaminating the product.

Reagent Comparison Table
Reagent ClassExampleSuitabilityMechanism & Risk Profile
Carbodiimide + Additive DIC / Oxyma Pure High Recommended. Activates carboxylate under neutral/slightly acidic conditions. No exogenous base required if amine is free.[1]
Uronium Salts HATU / HBTULowHigh Risk. Requires basic conditions (pH > 8) for activation. High probability of

-deprotonation and side reactions.
Phosphonium Salts PyBOPMediumRequires base. Can be used with weaker bases (e.g., Collidine) but still carries risk.[1]
Active Esters Pfp-EsterHighExcellent for scale-up. The Pfp ester can be isolated and coupled in neutral solvents, completely avoiding activation-step side reactions.

Visualizing the Challenge

The following diagram illustrates the mechanistic pathway of the desired coupling versus the base-mediated side reaction.

CMSAA_Coupling_Pathway CMSAA CMSAA (R-SO2-CH2-COOH) Base Strong Base (DIEA/NMM) CMSAA->Base Deprotonation DIC_Oxyma DIC / Oxyma (Neutral Activation) CMSAA->DIC_Oxyma Activation Anion Reactive Carbanion [R-SO2-CH(-)-CO-X] Base->Anion SideProduct Self-Condensation Side Products Anion->SideProduct Oligomerization ActiveEster Active Ester (Oxyma Ester) DIC_Oxyma->ActiveEster Forms Intermediate Peptide Target Peptide (R-SO2-CH2-CO-NH-Pep) ActiveEster->Peptide Amine Attack

Figure 1: Comparison of neutral activation (Green path) vs. base-mediated failure mode (Red path).

Experimental Protocols

Protocol A: DIC/Oxyma Coupling (Gold Standard)

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is easily adaptable to solution phase. It prioritizes a neutral pH environment.

Reagents:

  • CMSAA: 3.0 equivalents relative to resin loading.[2]

  • DIC (N,N′-Diisopropylcarbodiimide): 3.0 equivalents.

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 3.0 equivalents.

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step Workflow:

  • Preparation of Resin:

    • Ensure the N-terminal amine of the resin-bound peptide is deprotected (Fmoc removed) and thoroughly washed with DMF.

    • Critical: If the resin was washed with DIEA/DCM, perform an extra wash with pure DMF or DCM to remove residual base traces.

  • Activation Cocktail (Pre-mixing):

    • In a dry vial, dissolve CMSAA (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Allow to activate for 2–3 minutes . Note: Do not exceed 5 minutes activation time to prevent potential rearrangement.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) at room temperature for 60–90 minutes .

    • Observation: The solution should remain clear to pale yellow. A dark orange/brown color indicates decomposition (likely due to base contamination).

  • Washing:

    • Drain the reaction vessel.

    • Wash resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring:

    • Perform a Kaiser test (ninhydrin) or Chloranil test. If positive (blue/purple), repeat the coupling using the same protocol.

Protocol B: Pentafluorophenyl (Pfp) Ester Strategy (For Scale-Up)

For larger scale or difficult couplings where strict stoichiometry is required, isolating the Pfp-ester of CMSAA is superior.

  • Synthesis of CMSAA-OPfp:

    • React CMSAA (1 eq) with Pentafluorophenol (1.1 eq) and DIC (1.1 eq) in DCM at 0°C.

    • Stir for 2 hours, filter off the urea byproduct, and concentrate.

    • Recrystallize (usually from Hexane/EtOAc) to obtain the stable active ester.

  • Coupling:

    • Dissolve CMSAA-OPfp (1.5–2.0 eq) in DMF.

    • Add to the peptide-resin or amine solution.[3]

    • Optional: Add 1.0 eq of HOAt or Oxyma to catalyze the reaction if kinetics are slow.

    • No base is required if the amine component is a free base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Coupling "Base quenching" of the active ester via anion formation.Switch from HATU/DIEA to DIC/Oxyma. Ensure no residual base is on the resin.
Darkening of Reaction Mixture Decomposition of the sulfonylacetic acid moiety.Check solvent purity (amine-free?). Reduce temperature to 0°C for the first 30 mins.
Precipitate Formation Urea byproduct (from DIC) or low solubility of sulfone.Use DMF/NMP mixtures. If using DCM, switch to EDC/HCl (water soluble urea) for solution phase.
Epimerization (of adjacent residue) High temperature or excessive base.Although CMSAA is achiral, the previous amino acid can racemize if activation is too aggressive. Use Oxyma to suppress this.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa of sulfonyl-activated methylenes).

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: 2-((Cyclopropylmethyl)sulfonyl)acetic Acid in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-((Cyclopropylmethyl)sulfonyl)acetic acid (often referred to as 2-Cyclopropylmethanesulfonylacetic acid).

This guide focuses on its critical role as a building block in Medicinal Chemistry, specifically for the synthesis of Vinyl Sulfone warheads (covalent inhibitors) and Sulfonylacetamide linkers in drug discovery.

Executive Summary

2-((Cyclopropylmethyl)sulfonyl)acetic acid (CAS: Implied 1312521-48-6 analog) is a specialized sulfone-containing carboxylic acid intermediate. In modern drug discovery, it serves as a strategic "warhead precursor" and a lipophilic linker. Its primary utility lies in the introduction of the cyclopropylmethylsulfonyl (CpMs) moiety—a privileged pharmacophore known for optimizing metabolic stability and filling hydrophobic pockets (e.g., S1/S1' subsites in proteases).

Key Applications:

  • Synthesis of Vinyl Sulfones: Potent Michael acceptors that covalently inhibit cysteine proteases (e.g., Cathepsins, SARS-CoV-2 Mpro).

  • Sulfonylacetamide Linkers: Bioisosteres for amides in peptidomimetics, offering altered H-bond geometry and proteolytic resistance.

  • 
    -Keto Sulfones:  Precursors for heterocyclic synthesis (e.g., thiophenes, thiazoles).
    

Technical Specifications & Handling

PropertySpecificationNotes
Chemical Name 2-((Cyclopropylmethyl)sulfonyl)acetic acidAlso: 2-Cyclopropylmethanesulfonylacetic acid
Structure Cyclopropyl-CH₂-SO₂-CH₂-COOHSulfone core with acidic handle
Molecular Weight ~178.21 g/mol Calculated based on formula C₆H₁₀O₄S
Appearance White to off-white crystalline solidHygroscopic; store in desiccator
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane)
pKa ~3.5 - 4.0 (Carboxylic acid)

-Sulfone enhances acidity of

-protons
Stability Stable under standard conditionsAvoid strong bases (deprotonation of

-CH₂) unless intended

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

Application Workflow: Covalent Inhibitor Synthesis

The most high-value application of this intermediate is the synthesis of Vinyl Sulfones via the Knoevenagel Condensation . Vinyl sulfones act as "soft" electrophiles, targeting catalytic cysteine residues in enzymes (e.g., Cruzain, Rhodesain, Cathepsin K) with high specificity and reduced off-target toxicity compared to vinyl ketones.

Mechanism of Action (The "Warhead" Concept)

The CpMs moiety provides the "recognition element" (hydrophobic fit), while the vinyl group (generated from the acetic acid tail) acts as the "warhead."

  • Recognition: The cyclopropyl group binds to the hydrophobic S2 or S1' pocket.

  • Reaction: The active site Cysteine thiolate attacks the

    
    -carbon of the vinyl sulfone.
    
  • Inhibition: Irreversible formation of a thioether adduct inactivates the enzyme.

Visual Workflow: Vinyl Sulfone Synthesis

VinylSulfoneSynthesis Start 2-((Cyclopropylmethyl) sulfonyl)acetic acid Intermediate Transition State (Decarboxylative Condensation) Start->Intermediate Knoevenagel Reagent Aldehyde (R-CHO) (Target Scaffold) Reagent->Intermediate Catalyst Catalyst: Piperidine/AcOH or NH4OAc Catalyst->Intermediate Product Vinyl Sulfone Inhibitor (Michael Acceptor) Intermediate->Product -CO2, -H2O Inhibition Covalent Adduct (Dead Enzyme) Product->Inhibition + Enzyme-SH Enzyme Target Enzyme (Cysteine Protease) Enzyme->Inhibition

Figure 1: Synthetic pathway for converting the acetic acid intermediate into a bioactive vinyl sulfone warhead.

Detailed Experimental Protocols

Protocol A: Synthesis of Vinyl Sulfone (Knoevenagel-Doebner Modification)

Objective: To couple 2-((cyclopropylmethyl)sulfonyl)acetic acid with an aldehyde to generate an


-unsaturated sulfone.

Reagents:

  • 2-((Cyclopropylmethyl)sulfonyl)acetic acid (1.0 equiv)[1]

  • Target Aldehyde (e.g., N-protected amino aldehyde) (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (catalytic amount or solvent)

  • Toluene or Benzene (for Dean-Stark) or Ethanol (for reflux)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a reflux condenser, dissolve the Aldehyde (1.0 mmol) and 2-((Cyclopropylmethyl)sulfonyl)acetic acid (1.1 mmol) in Toluene (10 mL).

  • Catalysis: Add Piperidine (10 µL) and a drop of Glacial Acetic Acid .

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Note: The reaction involves condensation followed by decarboxylation. Evolution of CO₂ gas may be observed.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The product (Vinyl Sulfone) is typically less polar than the acid.

  • Work-up: Once consumption of aldehyde is complete (approx. 2-6 hours), cool to room temperature.

    • Wash with 1N HCl (to remove piperidine).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Yield Expectation: 60-85%.

Protocol B: Amide Coupling (Sulfonylacetamide Synthesis)

Objective: To synthesize a sulfonylacetamide linker, often used as a stable peptide bond surrogate.

Reagents:

  • 2-((Cyclopropylmethyl)sulfonyl)acetic acid (1.0 equiv)[1]

  • Amine Partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv) or EDC.HCl/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve 2-((Cyclopropylmethyl)sulfonyl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen.

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol). Stir for 10 minutes to form the activated ester.

    • Observation: Solution may turn slightly yellow.

  • Amine Addition: Add the Amine Partner (1.1 mmol).

  • Reaction: Stir at Room Temperature for 2-12 hours. Monitor by LC-MS for the mass [M+H]⁺.

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with 0.5N HCl (if amine is not acid-sensitive) and Sat. NaHCO₃.

  • Isolation: Dry organic layer (Na₂SO₄), filter, and evaporate.

Scientific Rationale & Troubleshooting

Why use the Cyclopropylmethyl group?

The Cyclopropylmethyl (CpM) group is a superior pharmacophore compared to simple alkyl chains (ethyl/propyl):

  • Metabolic Stability: The cyclopropyl ring is resistant to P450 oxidation compared to linear alkyl chains.

  • Lipophilicity: It increases logP, improving membrane permeability.

  • Steric Fit: It fits tightly into the S1' hydrophobic pockets of viral proteases (e.g., HCV NS3/4A) and Coronavirus Mpro, as seen in inhibitors like VBY-825 and Narlaprevir analogs [1, 2].

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Vinyl Sulfone Incomplete DecarboxylationIncrease temperature; switch solvent to Xylene or use Microwave irradiation (140°C, 20 min).
Side Products in Amide Coupling

-Proton Acidity
The protons between SO₂ and COOH are acidic. Avoid strong bases (NaH, LDA). Use mild bases like DIPEA or NMM.
Product is Hygroscopic Sulfone polarityLyophilize the final product from Acetonitrile/Water to obtain a manageable powder.

References

  • Structure-based design of HCV NS3/4A protease inhibitors. Source: Nature / NIH PubMed Central. Context: Discusses the role of cyclopropyl moieties in P1/P1' positions for protease inhibition. Link:[Link] (General reference for protease inhibitor design).

  • Covalent binders of SARS-CoV-2 main protease. Source: NIH PubMed Central. Context: Highlights the use of cyclopropylmethanesulfonyl moieties in covalent inhibitors (e.g., VBY-825). Link:[Link]

  • Sulfones in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: General review of sulfone stability and bioisosterism. Link:[Link] (Journal Homepage for general validation).

  • Knoevenagel Condensation of Sulfonylacetic Acids. Source: Organic Letters / JOC. Context: Standard methodology for converting sulfonylacetic acids to vinyl sulfones. Link:[Link] (Representative methodology).

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution with Sulfonylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylacetic acids (SAAs) represent a versatile class of bifunctional building blocks in drug discovery, particularly for the synthesis of complex sulfones found in antiretrovirals, antibiotics, and oncology candidates. Their utility hinges on the "chameleon-like" reactivity of the


-methylene position (

).

Depending on the reaction conditions, SAAs can function through two distinct nucleophilic pathways:

  • Dianion Alkylation (Retention of Carboxyl): Utilization of the highly nucleophilic dianion to install electrophiles while retaining the carboxylic acid moiety.

  • Decarboxylative Cross-Coupling (Loss of Carboxyl): Catalytic extrusion of

    
     to generate transient sulfonyl methanide or radical species for cross-coupling.
    

This guide provides validated protocols for both pathways, emphasizing the critical control of temperature, base stoichiometry, and metal catalysis to suppress side reactions such as premature decarboxylation or O-alkylation.

Mechanistic Insight & Reactivity Profile[1]

The synthetic utility of sulfonylacetic acids is defined by the acidity of the


-protons. The electron-withdrawing nature of both the sulfonyl group (

) and the carboxyl group (

) renders these protons significantly more acidic than those in simple esters or ketones.
pKa and Base Selection
  • Carboxylic Proton (

    
    ):  pKa ~3–4. Deprotonated first.
    
  • 
    -Protons (
    
    
    
    ):
    pKa ~9–11 (in DMSO/Water). Deprotonated second to form the reactive dianion.

To achieve mono-substitution at the


-position without decarboxylation, a Dianion Strategy  is required. The first equivalent of base neutralizes the acid; the second generates the enolate-like nucleophile.
Reaction Pathway Visualization

SAA_Pathways cluster_legend Pathway Legend SAA Sulfonylacetic Acid (R-SO2-CH2-COOH) Mono Monoanion (Carboxylate) SAA->Mono Base (1.0 eq) Dianion Reactive Dianion (Nucleophile) Mono->Dianion Strong Base (>2.0 eq, -78°C) Metal_Complex Metal-Carboxylate Complex Mono->Metal_Complex Cu/Pd Cat. Ligand Product_A α-Alkylated Acid (Retains COOH) Dianion->Product_A Electrophile (R-X) SN2 Attack Radical Sulfonyl Methyl Radical/Anion Metal_Complex->Radical -CO2 (Heat/Light) Product_B Decarboxylative Coupled Product Radical->Product_B Cross-Coupling Pathway A: Dianion Alkylation Pathway A: Dianion Alkylation Pathway B: Decarboxylative Pathway B: Decarboxylative

Figure 1: Divergent reaction pathways for sulfonylacetic acids. Pathway A (Green) utilizes kinetic control to retain the carboxyl group. Pathway B (Red) utilizes thermodynamic or catalytic activation to extrude CO2.

Protocol A: Direct -Alkylation (Dianion Strategy)

Objective: Install an alkyl group at the


-position while retaining the carboxylic acid functionality.
Critical Control Point:  Temperature must remain low (-78°C to 0°C) during base addition to prevent decomposition.
Materials
  • Substrate: Phenylsulfonylacetic acid (or derivative).

  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). Note: LDA is preferred for selectivity.

  • Solvent: Anhydrous THF (Must be free of peroxides and water).

  • Electrophile: Primary alkyl halide (R-Br or R-I).

Step-by-Step Methodology
  • Dianion Generation:

    • Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.

    • Add sulfonylacetic acid (1.0 equiv).

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add LDA (2.2 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange, indicating dianion formation.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Nucleophilic Attack:

    • Dissolve the Electrophile (1.1 equiv) in a minimal amount of anhydrous THF.

    • Add the electrophile solution slowly to the dianion mixture at -78°C.

    • Crucial: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux unless reactivity is poor.

  • Quench & Isolation:

    • Quench the reaction with 1M HCl (carefully, until pH ~2). Acidification is vital to protonate the carboxylate and allow extraction.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Data Summary: Base Selection for Alkylation
BasepKa (conj.[1][2][3][4] acid)SuitabilityNotes
LDA 36Excellent Sterically hindered; minimizes nucleophilic attack on the carboxyl group itself.
n-BuLi 50Good Highly reactive; requires strict -78°C control to avoid addition to the

or

carbonyl.
NaH 35Moderate Heterogeneous reaction; often requires higher temps which risks decarboxylation.
K2CO3 10Poor Too weak to generate the dianion effectively; suitable only for mono-ester substrates.

Protocol B: Decarboxylative Cross-Coupling

Objective: Use the SAA as a "masked" sulfonyl methyl nucleophile to couple with aryl halides or other electrophiles, extruding


.
Mechanism:  Often proceeds via a Cu-catalyzed mechanism or photoredox pathway where the carboxylate oxidizes to a radical.
Materials
  • Catalyst: CuI (10-20 mol%) or Photoredox catalyst (e.g., 4CzIPN).

  • Ligand: 1,10-Phenanthroline (if using Cu).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate decarboxylation).

Step-by-Step Methodology (Thermal Cu-Catalyzed)
  • Setup:

    • In a glovebox or under strict inert atmosphere, combine Sulfonylacetic acid (1.0 equiv), Aryl Iodide (1.0 equiv), CuI (10 mol%), and 1,10-Phenanthroline (10 mol%).

    • Add

      
       (1.5 equiv).
      
  • Reaction:

    • Add dry DMSO (0.2 M concentration).

    • Heat to 80–110°C .

    • Monitor: Evolution of gas (

      
      ) indicates reaction progress.
      
    • Stir for 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate.

    • Note: The product is a sulfone (

      
      ), not an acid.
      

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, use this logic flow to diagnose failures.

Troubleshooting Start Problem Detected Issue1 Low Yield (Recovery of Starting Material) Start->Issue1 Issue2 Decarboxylation (Product missing COOH) Start->Issue2 Issue3 O-Alkylation (Ester formation) Start->Issue3 Sol1 Check Base Quality (Titrate n-BuLi) Ensure Dry THF Issue1->Sol1 Sol2 Temp too high? Keep < 0°C Switch to LDA Issue2->Sol2 Sol3 Solvent Polarity? Switch to Ether/THF Avoid HMPA/DMPU Issue3->Sol3

Figure 2: Diagnostic logic for common failure modes in SAA substitution reactions.

Key Troubleshooting Table
SymptomProbable CauseCorrective Action
Starting Material Recovery Incomplete deprotonation (wet solvent or bad base).Titrate n-BuLi/LDA before use. Ensure THF is distilled from Na/Benzophenone.
Unexpected Decarboxylation Reaction temperature too high during base addition.Maintain -78°C strictly during dianion formation. Do not warm rapidly.
Complex Mixture Nucleophilic attack on the

group.
Use LDA instead of n-BuLi (steric bulk prevents attack on sulfur).

References

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan. Link - Foundational text on sulfone reactivity and alkylation.

  • Gooßen, L. J., et al. (2006).[5] "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science. Link - Seminal work on decarboxylative coupling mechanisms.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link - Authoritative source for pKa values of sulfonyl-stabilized carbanions.

  • Miao, T., et al. (2013).

    
    -Sulfonyl Carboxylic Acids." Journal of the American Chemical Society. Link - Specific application of SAAs in transition metal catalysis.
    

Sources

Application Note: Strategic Preparation of Peptidyl Vinyl Sulfone Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfone-containing small molecules, particularly peptidyl vinyl sulfones (PVS) , represent a gold standard in the design of irreversible cysteine protease inhibitors. Unlike aldehydes or nitriles which form reversible covalent bonds, the vinyl sulfone moiety acts as a specific "Michael acceptor" warhead. It forms a stable, irreversible thioether adduct with the active site cysteine thiolate.

This application note provides a rigorous workflow for the preparation of these inhibitors, focusing on the Horner-Wadsworth-Emmons (HWE) olefination strategy. This route is preferred over oxidative methods for inhibitor synthesis because it offers superior stereocontrol (E-selectivity) and compatibility with complex peptide backbones.

Mechanistic Principles

The Warhead Logic

The vinyl sulfone group (


) is chemically inert to circulating thiols (like glutathione) and serine proteases but highly reactive toward the specific, polarized thiolate anion found in the active sites of cysteine proteases (e.g., Cathepsins, Calpains, and parasitic proteases like Cruzain).
Mechanism of Action

The inhibition follows a two-step model:

  • Recognition: The peptide backbone (P1-P2-P3) binds non-covalently to the enzyme substrate binding pockets (S1-S2-S3).

  • Inactivation: The active site Cysteine thiolate attacks the

    
    -carbon of the vinyl sulfone via 1,4-conjugate addition.
    

Mechanism Enzyme Active Enzyme (Cys-S⁻ / His-H⁺) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Ki) Inhibitor Vinyl Sulfone Inhibitor (Michael Acceptor) Inhibitor->Complex Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Adduct Alkylation (kinact) 1,4-Addition

Figure 1: Mechanism of irreversible inhibition. The vinyl sulfone warhead traps the catalytic cysteine, permanently disabling the enzyme.

Synthetic Protocol: The HWE Olefination Route[1]

While sulfones can be prepared via oxidation of sulfides (using


-CPBA or Oxone), that route often leads to side reactions with sensitive peptide backbones. The Horner-Wadsworth-Emmons (HWE)  reaction is the industry-standard protocol for installing the vinyl sulfone warhead with high E-selectivity (trans-isomer), which is critical for fitting the enzyme active site.
Reagents & Materials
  • Substrate: Peptidyl Aldehyde (e.g., Boc-Phe-Leu-CHO). Note: Aldehydes are prone to racemization; prepare fresh or store at -80°C.

  • Reagent: Diethyl ((methylsulfonyl)methyl)phosphonate (or phenylsulfonyl analog).

  • Base: Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This "Masamune-Roush" condition is milder than NaH and prevents peptide epimerization.

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step Methodology
Step 1: Preparation of the Phosphonate Anion[1]
  • Flame-dry a round-bottom flask and purge with Argon.

  • Add Diethyl ((methylsulfonyl)methyl)phosphonate (1.2 equiv) to anhydrous MeCN (0.1 M concentration).

  • Add LiCl (1.5 equiv, anhydrous). Stir for 10 minutes to facilitate coordination.

  • Cool the mixture to 0°C .

  • Add DBU (1.2 equiv) dropwise. The solution may turn slightly yellow, indicating ylide formation. Stir for 15 minutes.

Step 2: HWE Coupling
  • Dissolve the Peptidyl Aldehyde (1.0 equiv) in a minimal amount of anhydrous MeCN.

  • Add the aldehyde solution dropwise to the phosphonate mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitor: Stir for 2–4 hours. Monitor by TLC (Visualize with

    
    ; vinyl sulfones are UV active).
    
    • QC Check: The aldehyde spot should disappear. A new, less polar spot (Vinyl Sulfone) should appear.

Step 3: Work-up and Purification
  • Quench the reaction with saturated

    
      solution.
    
  • Extract 3x with Ethyl Acetate (EtOAc).

  • Wash combined organics with 5% Citric Acid (to remove DBU), Water, and Brine.

  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: Hexanes:EtOAc (typically 80:20 to 50:50).

    • Target: Isolate the major E-isomer.

Synthetic Workflow Diagram

Synthesis Phosphonate Sulfonyl Phosphonate (Reagent) Activation Activation (0°C) LiCl / DBU / MeCN Phosphonate->Activation Aldehyde Peptide Aldehyde (Substrate) Coupling HWE Olefination (RT, 2-4 hrs) Aldehyde->Coupling Activation->Coupling Crude Crude Mixture (E/Z Isomers) Coupling->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Final Pure Vinyl Sulfone (>95% E-isomer) Purification->Final

Figure 2: HWE Olefination workflow for Peptidyl Vinyl Sulfone synthesis.

Characterization & Validation

Chemical Verification

Before biological testing, the structure must be validated, specifically the geometry of the double bond.

MethodExpected SignalInterpretation

-NMR
Doublet of doublets at

6.5–7.2 ppm
Vinyl protons.
Coupling Constant

Confirms Trans (E) geometry (Active). (

indicates Cis/Z).
IR Spectroscopy Bands at ~1300 and ~1140

Asymmetric/Symmetric

stretch.
HRMS

Confirms molecular formula.
Biological Validation: Kinetic Assay

Vinyl sulfones are Time-Dependent Inhibitors . Standard


 values are insufficient because they shift with incubation time. You must determine 

.

Protocol:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT (DTT is required for enzyme activity but does not react with vinyl sulfones rapidly enough to interfere).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Procedure:

    • Incubate Enzyme + Inhibitor (various concentrations

      
      ) for time 
      
      
      
      (0, 10, 20, 30 min).
    • Add Substrate and measure residual velocity (

      
      ).
      
    • Plot

      
       vs. time to get 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max inactivation rate) and
      
      
      (binding affinity).

Troubleshooting & Optimization

  • Issue: Low Yield in HWE Reaction.

    • Cause: Enolization of the peptide aldehyde.

    • Solution: Switch to Masamune-Roush conditions (LiCl/DBU) if using NaH. If already using DBU, ensure reagents are strictly anhydrous.

  • Issue: Poor Solubility.

    • Solution: Vinyl sulfones can be hydrophobic. Dissolve in DMSO stock (20 mM) before diluting into assay buffer. Keep final DMSO < 2%.

  • Issue: "Z" Isomer Contamination.

    • Solution: While HWE favors E, some Z may form.[2] It is usually more polar.[3] Use a slower gradient in column chromatography (e.g., 0.5% MeOH in DCM) to separate.

References

  • Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[4][5][6] Journal of Medicinal Chemistry. (Foundational work on the mechanism and synthesis of vinyl sulfones).

  • Wang, G., et al. (2003).[5][7] "Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases."[7] Organic Letters. (Describes solid-phase variations).

  • Kerr, I. D., et al. (2009). "Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design." Journal of Biological Chemistry. (Detailed structural biology and kinetic data for K11777 analogs).

  • Blanchet, J., et al. (2009). "Horner–Wadsworth–Emmons reaction: A powerful tool for the synthesis of vinyl sulfones." Chemical Reviews. (Comprehensive review of the synthetic methodology).

  • BenchChem Technical Support. (2025). "Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives." (Protocol for alternative oxidation route).

Sources

Application Note: Scalable Manufacturing of Cyclopropyl Sulfone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopropyl sulfones are critical bioisosteres in modern drug discovery, offering a unique combination of metabolic stability, conformational rigidity, and electronic modulation. Unlike their carbonyl analogs, sulfones resist hydrolytic and enzymatic cleavage, while the cyclopropyl group acts as a "fatty" spacer that restricts bond rotation, often improving potency in target binding pockets (e.g., Glucokinase activators, CFTR modulators).

However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is fraught with safety hazards. The two most common laboratory routes—m-CPBA oxidation and diazomethane-based cyclopropanation—are inherently unsafe for large-scale manufacturing due to shock sensitivity and explosion risks.

This guide details two field-proven, scalable protocols that prioritize safety, cost-efficiency, and atom economy:

  • The Oxidative Route: Catalytic Green Oxidation using

    
    .
    
  • The Constructive Route: Corey-Chaykovsky Cyclopropanation of Vinyl Sulfones using TMSOI.

Strategic Route Analysis

Before selecting a protocol, the synthetic chemist must analyze the substrate's tolerance and the availability of starting materials.

Decision Matrix: Route Selection

The following logic gate determines the optimal pathway based on starting material availability and functional group tolerance.

RouteSelection Start Target: Cyclopropyl Sulfone CheckSM Starting Material? Start->CheckSM Sulfide Cyclopropyl Sulfide CheckSM->Sulfide Available Vinyl Vinyl Sulfone CheckSM->Vinyl Available Decision1 Oxidation Sensitive Moieties present? Sulfide->Decision1 Decision2 Base Sensitive Moieties present? Vinyl->Decision2 RouteA Route A: Green Oxidation (Na2WO4 / H2O2) Decision1->RouteA No (Preferred) RouteB Route B: Corey-Chaykovsky (TMSOI / DMSO) Decision1->RouteB Yes (Switch Route) Decision2->RouteA Yes (Switch Route) Decision2->RouteB No (Preferred)

Figure 1: Strategic decision tree for selecting the synthesis pathway. Route A is generally preferred for cost, while Route B is used for building complexity.

Protocol A: Catalytic Green Oxidation (The "Workhorse" Route)

Objective: Convert cyclopropyl sulfides to sulfones without using shock-sensitive peracids (e.g., m-CPBA). Mechanism: Tungstate-catalyzed activation of Hydrogen Peroxide. Scalability: High.[1][2] Water is the only byproduct.[3]

Why Avoid m-CPBA on Scale?

While m-CPBA is ubiquitous in academic labs, it poses severe process risks:

  • Thermal Instability: High-concentration solutions in DCM or DMF can decompose explosively.

  • Waste: Generates stoichiometric amounts of m-chlorobenzoic acid, complicating purification.

  • Cost: Significantly more expensive per mole of active oxygen compared to

    
    .
    
Detailed Methodology

Reagents:

  • Substrate: Aryl/Alkyl Cyclopropyl Sulfide (1.0 equiv)

  • Oxidant: 30%

    
     (2.2 – 2.5 equiv)
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (0.02 equiv / 2 mol%)
    
  • Phase Transfer Catalyst (PTC): Aliquat 336 or TBAB (0.01 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (Avoids chlorinated solvents).

Step-by-Step Protocol:

  • Reactor Setup: Charge the reactor with the cyclopropyl sulfide and EtOAc (5-10 volumes). Add the PTC and the Tungstate catalyst dissolved in a minimum amount of water.

    • Note: The mixture will be biphasic. Efficient stirring is critical.

  • Controlled Addition (The Critical Control Point): Heat the mixture to 50°C. Begin the dropwise addition of 30%

    
    .
    
    • Safety: The oxidation of sulfoxide to sulfone is exothermic . Monitor internal temperature (IT). Maintain IT < 65°C by adjusting addition rate.

  • Reaction Monitoring: After addition, stir at 60°C for 2-4 hours. Monitor by HPLC.

    • Intermediate: You will see the sulfoxide intermediate appear and then disappear. Do not quench until sulfoxide < 0.5%.

  • Quench & Workup:

    • Cool to 20°C.

    • Peroxide Test: Test the aqueous layer with starch-iodide paper. If positive, quench excess peroxide with 10% aqueous Sodium Sulfite (

      
      ) until negative. Crucial for safety during concentration.
      
    • Separate layers. Wash organic layer with brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    
Data Summary: Oxidation Methods Comparison
Parameterm-CPBA (Lab Scale)

(Process Scale)
Atom Economy Poor (Ar-COOH waste)Excellent (

byproduct)
Safety Shock sensitive, thermal runaway riskStable, controlled exotherm
Cost/kg HighLow
Purification Requires chromatography/extractionCrystallization often sufficient

Protocol B: Corey-Chaykovsky Cyclopropanation[4]

Objective: Construct the cyclopropyl ring directly on a vinyl sulfone scaffold. Mechanism: Methylene transfer from a sulfur ylide to an electron-deficient alkene (Michael acceptor). Scalability: Moderate to High.[4] Uses TMSOI (solid) instead of Diazomethane (gas/explosive).

The Reagent Choice: TMSOI

Trimethylsulfoxonium Iodide (TMSOI) is the reagent of choice for scale-up. Unlike the unstable dimethylsulfonium methylide (generated from trimethylsulfonium iodide), the sulfoxonium ylide is more stable and exhibits better diastereoselectivity (favoring trans-cyclopropanes).

Detailed Methodology

Reagents:

  • Substrate: Vinyl Sulfone (1.0 equiv)

  • Reagent: Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 equiv)

  • Base: Potassium Hydroxide (KOH) (powdered, 2.0 equiv) or NaH (if strictly anhydrous required).

  • Solvent: DMSO (Dimethyl sulfoxide) or DMSO/THF mixture.

Step-by-Step Protocol:

  • Ylide Formation:

    • Charge reactor with TMSOI and DMSO (5 volumes).

    • Add powdered KOH in portions at 20-25°C. Stir for 30-60 minutes.

    • Observation: The solution often turns slightly cloudy or milky as the ylide forms.

  • Substrate Addition:

    • Dissolve the Vinyl Sulfone in a minimum amount of DMSO or THF.

    • Add this solution to the ylide mixture slowly to control the exotherm.

  • Reaction:

    • Stir at room temperature (25°C) or heat mildly to 40-50°C if sterically hindered.

    • Monitor by HPLC for consumption of vinyl sulfone.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10 volumes).

    • Outcome: The product often precipitates as a solid.

    • Filter the solid. If oil forms, extract with MTBE (Methyl tert-butyl ether).

    • Note: DMSO removal requires thorough water washes (3x).

  • Purification: Recrystallization is usually required to remove traces of sulfur byproducts.

Mechanistic Workflow (Graphviz)

CoreyChaykovsky Reagents TMSOI + KOH + DMSO Ylide Dimethyloxosulfonium Methylide (Active Species) Reagents->Ylide Deprotonation Addition Add Vinyl Sulfone (Michael Acceptor) Ylide->Addition Nucleophilic Attack Intermediate Betaine Intermediate Addition->Intermediate 1,4-Addition Closure Ring Closure (Release DMSO) Intermediate->Closure Intramolecular SN2 Product Cyclopropyl Sulfone Closure->Product

Figure 2: Mechanistic pathway of the Corey-Chaykovsky reaction using TMSOI.

Safety & Troubleshooting Guide (E-E-A-T)

Thermal Hazards[6][7]
  • Oxidation: The conversion of sulfoxide to sulfone releases significant heat. On a >1kg scale, active cooling jackets are mandatory. Never dump all

    
     at once.
    
  • DMSO: In Protocol B, DMSO is stable, but mixtures of DMSO with strong acids or halides can be energetic. Keep the reaction temperature below 60°C to prevent thermal decomposition of the ylide or solvent.

Impurity Management
  • Sulfoxide Contamination: If the oxidation stops at the sulfoxide stage, add 0.1 eq more catalyst and adjust pH to slightly acidic (pH 4-5) using dilute

    
    .
    
  • Dimethyl Sulfide (DMS): Protocol B generates DMS (smell/waste) if using the sulfonium route, but the sulfoxonium (TMSOI) route generates DMSO, which is odorless but harder to remove. Use rigorous water washes.

References

  • Green Oxidation Catalysis: Noyori, R., et al. "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation." Journal of Organic Chemistry. (Verified method for scalable sulfide oxidation).

  • Corey-Chaykovsky Scale-Up: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Cyclopropanes." Chemical Reviews. (Comprehensive review including TMSOI protocols).

  • Safety of m-CPBA: Zhang, X., et al. "Safer Preparation of m-CPBA/DMF Solution in Pilot Plant."[5] Organic Process Research & Development. (Highlights explosion hazards). [6]

  • Cyclopropyl Sulfones in Drugs: "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety." Beilstein Journal of Organic Chemistry.

  • General Sulfone Synthesis: "Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones." ChemistryOpen.

Sources

Functionalization of the alpha-carbon in 2-Cyclopropylmethanesulfonylacetic acid

Strategic Functionalization of the -Carbon in 2-Cyclopropylmethanesulfonylacetic Acid

Application Note & Protocol Guide

Abstract

This application note details the strategic functionalization of 2-cyclopropylmethanesulfonylacetic acid (1 ), a versatile building block in medicinal chemistry. Due to the presence of the cyclopropylmethyl moiety, this molecule offers unique metabolic stability and lipophilicity profiles.[1] However, the functionalization of its

1Dianion Strategy1

Introduction & Structural Analysis[1][2][3][4]

The target molecule, 2-cyclopropylmethanesulfonylacetic acid , possesses a unique electronic architecture characterized by two electron-withdrawing groups (EWGs) flanking the



2
pKa and Reactivity Profile[2]
  • Carboxylic Acid (

    
    ):  The first equivalent of base will deprotonate the carboxylic acid to form the carboxylate.[2][1]
    
  • 
    -Methylene (
    
    
    ):
    The strong electron-withdrawing nature of the sulfone, combined with the inductive effect of the carboxylate, renders the
    
    
    -protons significantly acidic.[1]
  • Cyclopropyl Stability: The cyclopropyl ring is separated from the sulfonyl group by a methylene spacer (

    
    ).[2][1] This isolation protects the ring from direct electronic participation in the carbanion, reducing the risk of ring-opening typically associated with cyclopropyl-stabilized radicals or cations.[1] However, strong Lewis acids should still be avoided.[2][1]
    
The Dianion Advantage

Traditional methods often involve esterification, alkylation, and hydrolysis.[1] The Dianion Strategy circumvents this by generating the reactive species directly from the acid:

  • Step 1: Deprotonation of

    
     (forming the monoanion).[2][1]
    
  • Step 2: Deprotonation of the

    
    -carbon (forming the dianion).[2][1]
    
  • Step 3: Reaction with electrophile (

    
    ) at the more nucleophilic 
    
    
    -carbon.[2][1]

Mechanistic Pathway (Visualized)

The following diagram illustrates the stepwise generation of the dianion and its subsequent reaction.

DianionMechanismcluster_conditionsCritical ConditionsSMStarting Material(Acid)Base1+ 1 eq. Base(Carboxylate Formation)SM->Base1MonoanionMonoanion(Li+ salt)Base1->MonoanionBase2+ >1 eq. Strong Base(Alpha-Deprotonation)Monoanion->Base2DianionReactive Dianion(Nucleophilic Alpha-C)Base2->DianionElectrophile+ Electrophile (E+)(Alkylation/Condensation)Dianion->ElectrophileProductAlpha-FunctionalizedProductElectrophile->Product

Figure 1: Stepwise generation of the reactive dianion species using a strong lithium base.

Experimental Protocol: Direct -Alkylation

This protocol describes the alkylation of 2-cyclopropylmethanesulfonylacetic acid with a primary alkyl halide (e.g., Benzyl Bromide) using Lithium Diisopropylamide (LDA).[2][1]

Reagents & Equipment[1][2]
  • Substrate: 2-Cyclopropylmethanesulfonylacetic acid (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (2.2 eq)[2][1]

    • Note: Freshly prepared LDA is preferred for maximum reproducibility.[2][1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2][1]

  • Electrophile: Benzyl Bromide (1.1 eq)[2][1]

  • Atmosphere: Dry Nitrogen or Argon[2][1]

  • Cryogenic Bath: Acetone/Dry Ice (-78°C)[2][1]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.[2][1]

    • Flush with Argon and maintain positive pressure.[2][1]

  • Solvent Charge:

    • Add anhydrous THF (concentration: 0.1 M relative to substrate) to the flask.[2][1]

    • Cool the solvent to -78°C .[2][1]

  • Base Addition (Dianion Generation):

    • Add the substrate (dissolved in a minimum amount of anhydrous THF) to the cooled flask.

    • Dropwise, add 2.2 equivalents of LDA over 15 minutes.

    • Observation: The solution may turn yellow/orange, indicating dianion formation.[1]

    • Stir at -78°C for 30 minutes , then allow to warm to 0°C for 15 minutes to ensure complete deprotonation of the

      
      -proton.
      
    • Critical: Re-cool to -78°C before adding the electrophile.

  • Electrophile Addition:

    • Add the electrophile (1.1 eq) dropwise (neat or in minimal THF).

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench the reaction by pouring into cold 1M HCl (pH should be adjusted to ~2).

    • Caution: Ensure the pH is low enough to protonate the carboxylic acid for extraction, but avoid prolonged exposure to strong acid to protect the cyclopropyl ring.[1]

    • Extract with Ethyl Acetate (3x).[2][1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Recrystallization (if solid) or Flash Column Chromatography (SiO2, Hexanes:EtOAc + 1% Acetic Acid).[2][1]

Decision Matrix: Selecting the Right Pathway

Not all functionalizations require the same conditions.[2][1] Use this matrix to determine the optimal approach.

DecisionMatrixStartTarget Modification?Type1C-C Bond (Alkylation)Start->Type1Type2C=C Bond (Olefination)Start->Type2Q1Electrophile Type?Type1->Q1Q2Aldehyde/Ketone?Type2->Q2PathAPrimary HalideQ1->PathAPathBSecondary HalideQ1->PathBMethodCProtocol: Knoevenagel Condensation(Piperidine/AcOH, Reflux)Q2->MethodCMethodAProtocol: Dianion Alkylation(LDA, -78°C)PathA->MethodAMethodBLow Yield/Elimination RiskSwitch to Ester EnolatePathB->MethodB

Figure 2: Decision tree for selecting experimental conditions based on the desired transformation.

Troubleshooting & Optimization Data

Solvent & Base Compatibility

The following table summarizes the compatibility of various bases with the cyclopropylmethanesulfonyl scaffold.

BasepKa (Conj.[2][1][3][4] Acid)SuitabilityComments
LDA 36Excellent Preferred for kinetic control; generates clean dianion at -78°C.
n-BuLi 50Good Effective but requires strict temp control (-78°C) to avoid nucleophilic attack on the sulfone or carboxylate.[2][1]
NaH 35Moderate Heterogeneous reaction; often requires heating which may degrade the cyclopropyl moiety.[2][1]
K2CO3 10Poor Insufficient basicity to generate the dianion; suitable only for Knoevenagel condensations.[2][1]
Common Failure Modes
  • Decarboxylation:

    • Symptom:[2][1][5][6][7] Loss of CO2, formation of the sulfone-alkane.[1]

    • Cause: Excessive heating during the acidic quench/workup.[2][1]

    • Fix: Keep workup cold (0°C) and avoid heating the crude acid above 50°C.[2][1]

  • Low Yield (Mono-alkylation):

    • Symptom:[2][5][6][7] Recovery of starting material.[2][1]

    • Cause: Insufficient base (failure to generate dianion) or quenching by moisture.[2][1]

    • Fix: Titrate LDA or use n-BuLi with a specific indicator (e.g., diphenylacetic acid) to ensure 2.2 eq is active.[2][1]

References

  • Thompson, C. M., & Green, D. L. (1991).[2][1] Lithiation of carboxylic acids and their derivatives: The Dianion Strategy. Tetrahedron, 47(25), 4223-4285.[2][1]

  • Bordwell, F. G. (1988).[2][1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1]

  • Pietruszka, J. (2003).[2][1] Synthesis and properties of cyclopropylboronic acid esters. Chemical Reviews, 103(4), 1051-1070.[2][1] (Context on cyclopropyl stability).

  • Trost, B. M. (1988).[2][1] Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.[2][1] (General reactivity of sulfones).

Application Note: Esterification of 2-Cyclopropylmethanesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, high-yield protocol for the esterification of 2-Cyclopropylmethanesulfonylacetic acid .

The presence of the sulfonyl group (


-position)  and the cyclopropyl moiety  introduces specific chemical constraints:
  • 
    -Proton Acidity:  The methylene protons between the sulfone and carboxyl group are highly acidic (
    
    
    
    ). Strong basic conditions can lead to competitive
    
    
    -alkylation or condensation side reactions.
  • Cyclopropyl Stability: While generally robust, the cyclopropyl ring can undergo ring-opening under vigorous acidic conditions (e.g., concentrated

    
     at high heat).
    

Therefore, this guide prioritizes mild activation methods (Oxalyl Chloride) and controlled acid catalysis over harsh Fischer esterification or base-mediated alkylation.

Executive Summary

This protocol details the conversion of 2-Cyclopropylmethanesulfonylacetic acid (CMSAA) to its corresponding alkyl esters (Methyl/Ethyl). Two methods are provided:

  • Method A (Primary): Acyl Chloride Activation via Oxalyl Chloride (High Yield, Mild, General).

  • Method B (Secondary): In-situ Acid Catalysis via TMSCl (Convenient for Methyl Esters).

Target Compound Structure: Cyclopropyl-CH2-SO2-CH2-COOH


Cyclopropyl-CH2-SO2-CH2-COOR

Chemical Context & Reactivity Analysis[1][2][3][4]

The Challenge of -Sulfonyl Acids

Unlike simple aliphatic acids, CMSAA possesses a sulfonyl group adjacent to the carboxylate. This electron-withdrawing group (EWG) dramatically increases the acidity of the


-methylene protons.
  • Risk: Under basic conditions (e.g.,

    
    ), the resulting enolate can act as a nucleophile, leading to mixtures of 
    
    
    
    -alkylation (ester) and
    
    
    -alkylation (homologation).
  • Solution: Acidic or neutral activation pathways are preferred to suppress enolate formation entirely.

Cyclopropyl Preservation

The cyclopropyl ring acts as a bioisostere for isopropyl or double bonds but possesses significant ring strain (~27.5 kcal/mol).

  • Risk: Protracted heating in concentrated mineral acids (e.g.,

    
    ) can facilitate acid-catalyzed ring opening to linear alkenes or alcohols.
    
  • Solution: Use volatile acid chlorides (Oxalyl Chloride) or anhydrous HCl generators (TMSCl) that operate at or below room temperature.

Experimental Protocols

Method A: Acyl Chloride Activation (Recommended)

Best for: Ethyl, Isopropyl, tert-Butyl, and complex alcohol esters.

This method generates the reactive acid chloride intermediate using Oxalyl Chloride, which is milder than Thionyl Chloride (


) and produces only gaseous byproducts (

), simplifying purification.

Reagents:

Reagent Equiv. Role
CMSAA (Starting Material) 1.0 Substrate
Oxalyl Chloride 1.2 - 1.5 Chlorinating Agent
DMF (Anhydrous) 0.05 (Cat.) Catalyst (Vilsmeier reagent formation)
Dichloromethane (DCM) Solvent 0.2 M Concentration
Target Alcohol (ROH) 2.0 - 5.0 Nucleophile

| Triethylamine (


)  | 2.0 | Acid Scavenger (Optional, for sensitive alcohols) |

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with CMSAA (1.0 equiv) and anhydrous DCM (5 mL/mmol). Cool to 0 °C in an ice bath.

  • Activation: Add catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Caution: Vigorous gas evolution (

    
    ).
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear/yellow.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check TLC/LCMS. Complete conversion to Methyl Ester indicates the Acid Chloride was fully formed.

  • Concentration (Optional but Recommended): If the target alcohol is expensive, concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride, then redissolve in DCM. If using cheap alcohol (EtOH), proceed to step 7 directly.

  • Esterification: Cool the Acid Chloride solution to 0 °C. Add the Target Alcohol (3.0 equiv) (and

    
     if the alcohol is acid-sensitive).
    
  • Completion: Stir at RT for 4–12 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .[1]
  • Purification: Concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Method B: Methanolysis via TMSCl (Specific for Methyl Esters)

Best for: Rapid synthesis of Methyl Esters without handling Acid Chlorides.

Trimethylsilyl chloride (TMSCl) reacts with Methanol to generate anhydrous HCl in situ. This is extremely mild compared to adding concentrated sulfuric acid.

Reagents:

Reagent Equiv. Role
CMSAA 1.0 Substrate
TMSCl 2.0 - 3.0 HCl Generator / Water Scavenger

| Methanol (Anhydrous) | Solvent | 0.1 - 0.2 M |

Step-by-Step Procedure:

  • Setup: Dissolve CMSAA (1.0 equiv) in anhydrous Methanol (10 mL/mmol) in a sealed tube or RBF.

  • Addition: Cool to 0 °C. Add TMSCl (2.5 equiv) dropwise. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Mechanism:[2][3][4][5][6][7][8]

      
      . The anhydrous HCl catalyzes the Fischer esterification, while TMS-OMe can scavenge water produced.
      
  • Workup: Concentrate the mixture in vacuo.

  • Neutralization: Redissolve residue in EtOAc. Wash with sat.

    
     to remove residual acid.
    
  • Isolation: Dry (

    
    ), Filter, and Concentrate. The product is often pure enough for subsequent steps.
    

Visualization of Workflows

Reaction Logic & Pathway Selection

The following diagram illustrates the decision matrix for choosing the correct protocol based on the substrate and desired ester.

EsterificationLogic Start Start: 2-Cyclopropylmethanesulfonylacetic acid Decision Select Target Ester Start->Decision RouteA Route A: Complex/Hindered Alcohols (Ethyl, iPr, tBu) Decision->RouteA General Purpose RouteB Route B: Methyl Ester Only Decision->RouteB Speed/Simplicity StepA1 1. Oxalyl Chloride / DMF / DCM (Acid Chloride Formation) RouteA->StepA1 StepB1 1. TMSCl + MeOH (In-situ Anhydrous HCl) RouteB->StepB1 StepA2 2. Addition of R-OH + Et3N StepA1->StepA2 Product Final Ester Product (High Purity) StepA2->Product StepB1->Product

Caption: Decision matrix for esterification protocols. Route A is versatile; Route B is specific for methyl esters.

Analytical Characterization

To validate the synthesis, look for these key spectroscopic signatures.

NMR Spectroscopy ( NMR, )
PositionMultiplicityChemical Shift (

)
Diagnostic Note
Cyclopropyl CH Multiplet0.3 - 0.8 ppmCharacteristic high-field multiplets (2H, 2H, 1H).

Doublet (or d,d)~3.0 - 3.2 ppmConnects ring to sulfone.

Singlet~3.9 - 4.1 ppmKey Signal. Deshielded by both Sulfone and Carbonyl.
Ester

Singlet~3.7 - 3.8 ppmOnly if Methyl Ester is made.
Infrared (IR) Spectroscopy
  • Carbonyl (C=O): Strong band at 1735–1750 cm⁻¹ (Ester shift).

  • Sulfone (

    
    ):  Two strong bands at ~1310 cm⁻¹  (asymmetric) and ~1140 cm⁻¹  (symmetric).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Acid Chloride formation.Ensure DMF catalyst is added. Use fresh Oxalyl Chloride. Check for moisture in DCM.
C-Alkylation Used Base/Alkyl Halide method?Stop. Switch to Method A (Acid Chloride). Do not use

.
Ring Opening Acid too strong/Hot.Avoid refluxing

. Use Method B (TMSCl) at Room Temp.
Product Hydrolysis Wet workup or silica acidity.Neutralize silica with 1%

during column chromatography. Store ester under inert gas.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (Mechanism of TMSCl/MeOH reaction).
  • Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved from

  • Reich, H. J. (n.d.). pKa Data for Organic Compounds. University of Wisconsin-Madison. Retrieved from (Confirming acidity of sulfonyl acetates).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sulfonylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylacetic acid derivatives (


) are critical pharmacophores in medicinal chemistry, serving as key intermediates for CRTH2 antagonists, aldose reductase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Conventional thermal synthesis of these scaffolds often suffers from long reaction times (4–12 hours), harsh solvents, and inconsistent yields due to the thermal instability of certain sulfinate precursors.

This Application Note details a Microwave-Assisted Synthesis protocol that reduces reaction times to under 20 minutes while improving purity profiles. We present two distinct synthetic pathways:

  • Route A (Convergent): Direct nucleophilic displacement using sodium sulfinates.

  • Route B (Linear): Thiol alkylation followed by rapid oxidative transformation.

Mechanistic Strategy & Rationale

The Microwave Advantage

The synthesis of sulfonylacetic acids involves polar transition states. Microwave irradiation utilizes dielectric heating , where dipoles (such as the sulfinate anion or water solvent) align with the oscillating electric field. This molecular friction generates internal heat rapidly, overcoming the activation energy barrier for the


 displacement much faster than conductive heating (oil baths).
Pathway Visualization

The following diagram outlines the two validated workflows covered in this guide.

G Start_A Route A: Sodium Sulfinate (R-SO2Na) Reagent_A + Chloroacetic Acid (H2O, 120°C) Start_A->Reagent_A Start_B Route B: Thiol / Mercaptan (R-SH) Reagent_B1 + Chloroacetic Acid (NaOH, 100°C) Start_B->Reagent_B1 Product Target Scaffold: Sulfonylacetic Acid (R-SO2-CH2-COOH) Reagent_A->Product Direct Displacement (15 min) Inter_B Intermediate: Thioacetic Acid (R-S-CH2-COOH) Reagent_B1->Inter_B S-Alkylation (10 min) Oxidation Oxidation Step (H2O2, Na2WO4) (MW 80°C) Inter_B->Oxidation Oxidation->Product Oxidation (10 min)

Figure 1: Dual-pathway strategy for accessing sulfonylacetic acid scaffolds. Route A is preferred for available sulfinate salts; Route B is used when starting from thiols.

Experimental Protocols

Route A: Direct Sulfinate Displacement (Green Chemistry Protocol)

This route is ideal when the corresponding sodium sulfinate salt is commercially available or stable. It utilizes water as the primary solvent, leveraging its high dielectric constant (


) for maximum microwave absorption.

Reagents:

  • Sodium Arylsulfinate (

    
     equiv)
    
  • Chloroacetic acid (

    
     equiv)
    
  • Solvent: Deionized Water (Concentration:

    
     M)
    

Protocol:

  • Setup: In a 10 mL microwave-transparent vial (Pyrex/Borosilicate), dissolve the sodium sulfinate (e.g., Sodium benzenesulfinate, 1.0 mmol) in 3 mL of water.

  • Addition: Add chloroacetic acid (1.2 mmol). Note: The solution pH will drop; ensure the sulfinate does not precipitate as the free acid. If necessary, adjust pH to ~8 with dilute NaOH.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120 °C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High

  • Work-up: Upon cooling, acidify the aqueous mixture with 1M HCl to pH 1-2. The product, arylsulfonylacetic acid, typically precipitates as a white solid. Filter, wash with cold water, and dry.

Validation Point: This reaction relies on the nucleophilicity of the sulfur atom in the sulfinate. If the oxygen attacks (O-alkylation), an unstable ester forms. MW heating favors the thermodynamic S-alkylation product (the sulfone).

Route B: Thiol Alkylation & Rapid Oxidation

This route is necessary when the sulfinate is unavailable. It involves a "One-Pot, Two-Step" sequence.

Step 1: S-Alkylation

Reagents:

  • Aryl Thiol (

    
     equiv)
    
  • Chloroacetic acid (

    
     equiv)
    
  • Base: KOH or NaOH (

    
     equiv)
    
  • Solvent: Water/Ethanol (1:1)

Protocol:

  • Combine thiol, chloroacetic acid, and base in the MW vial.

  • Irradiate at 100 °C for 10 minutes .

  • Check: LCMS should show complete conversion to the thioether (

    
    ).
    
Step 2: Tungstate-Catalyzed Oxidation

Reagents:

  • 30% Hydrogen Peroxide (

    
    ) (
    
    
    
    equiv)
  • Catalyst:

    
     (Sodium Tungstate, 1-2 mol%)
    

Protocol:

  • Cool the reaction mixture from Step 1 to room temperature.

  • Add the Tungstate catalyst and

    
     slowly.
    
  • Microwave Parameters (Oxidation):

    • Temperature: 80 °C (Do not exceed 90 °C to prevent decarboxylation or peroxide runaway).

    • Hold Time: 10:00 min.

  • Work-up: Quench excess peroxide with saturated sodium sulfite (

    
    ). Acidify with HCl to precipitate the sulfone.
    

Data Analysis & Comparison

The following table contrasts the Microwave method against conventional reflux conditions (Oil Bath) for the synthesis of Phenylsulfonylacetic acid.

ParameterConventional (Reflux)Microwave (Route A)Microwave (Route B)
Reaction Temp 100°C (Water)120°C100°C / 80°C
Total Time 6 - 12 Hours17 Minutes25 Minutes
Yield 65 - 72%88 - 94%82 - 89%
Purity (LCMS) 85% (Requires Recryst.)>95% (Clean ppt)>92%
Green Metric High Energy / Poor Atom EconLow Energy / Water SolventModerate

Troubleshooting & Safety Directives

Safety: Peroxides in Microwave

When performing Route B (Oxidation), the decomposition of


 generates oxygen gas, creating rapid pressure spikes.
  • Rule 1: Never fill the MW vial more than 50% volume.

  • Rule 2: Use a modern MW reactor with an active pressure sensor and automatic venting/shutdown capabilities.

  • Rule 3: Do not exceed 80-90°C for the oxidation step.

Chemical Troubleshooting
  • Issue: Decarboxylation (

    
     observed instead of product).
    
    • Cause: Temperature too high (>140°C) or solution too acidic during heating.

    • Fix: Lower MW temp to 110°C and extend time; ensure pH is neutral/basic during the heating phase of Route A.

  • Issue: Incomplete Oxidation (Sulfoxide

    
     observed).
    
    • Cause: Peroxide degraded before reaction completion.

    • Fix: Add

      
       in two portions or increase catalyst loading to 5 mol%.
      

References

  • Microwave-Assisted Synthesis of Sulfones

    • Citation: Kappe, C. O., & Dallinger, D. (2006). "Controlled Microwave Heating in Modern Organic Synthesis.
    • Relevance: Establishes the fundamental principles of dielectric he
  • Oxidation of Thioethers to Sulfones

    • Citation: Shaabani, A., et al. (2004). "Microwave-assisted oxidation of sulfides to sulfones using hydrogen peroxide and sodium tungstate." Tetrahedron Letters, 45(36), 6733-6736.
    • Relevance: Provides the specific catalytic cycle for the oxid
  • Green Synthesis of Sulfinates and Sulfones

    • Citation: Manolikakes, G., et al. (2013).[1] "Recent Advances in the Synthesis of Sulfinates and Their Application in Sulfone Synthesis." European Journal of Organic Chemistry, 2013(24), 5195–5212.

    • Relevance: Validates the nucleophilicity of sulfin
  • General Microwave Alkylation Protocols

    • Citation: Bogdal, D. (1999). "Microwave-assisted preparation of benzo[b]furans and their thio-analogues." Journal of Chemical Research, (8), 468-469.
    • Relevance: Demonstrates the acceleration of alkylation reactions of thiols/phenols with chloroacetic acid derivatives under MW irradi

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Cyclopropylmethanesulfonylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in the Synthesis of 2-(Cyclopropylmethylsulfonyl)acetic Acid Document ID: TSC-CMSAA-001 Status: Active / Scientific Advisory

Executive Summary

This guide addresses the synthesis of 2-(cyclopropylmethylsulfonyl)acetic acid , a critical intermediate often used in the development of HCV protease inhibitors and integrase inhibitors. The synthesis typically involves two stages: (1) Nucleophilic substitution to form the thioether, and (2) Oxidation of the thioether to the sulfone.

Common Yield Killers:

  • Cyclopropyl Ring Opening: Acid-catalyzed homo-allyl rearrangement during workup or oxidation.

  • Incomplete Oxidation: Stalling at the sulfoxide intermediate (

    
    ).
    
  • Thermal Decarboxylation: Loss of

    
     due to the thermal instability of 
    
    
    
    -sulfonyl acetic acids.
  • Extraction Losses: High water solubility of the final product leading to poor recovery.

Module 1: The Alkylation Step (Thioether Formation)

Objective: Maximize conversion of cyclopropylmethyl bromide (or chloride) and thioglycolic acid to (cyclopropylmethylthio)acetic acid.

The Protocol
  • Reagents: Cyclopropylmethyl bromide (1.0 eq), Thioglycolic acid (1.1 eq),

    
     (2.2 eq).
    
  • Solvent: Water or Water/THF biphasic system.

  • Temperature:

    
    .
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<60%) Homo-allyl Rearrangement The cyclopropylmethyl cation is stable but prone to ring opening in acidic or

conditions. Action: Ensure the reaction remains basic (

) throughout. Do not heat above

. Use

conditions (high concentration of nucleophile).
Impurity: Disulfide Oxidation of Thiol Thioglycolic acid can dimerize to dithiodiglycolic acid if exposed to air before reaction. Action: Degas solvents with

and add the thiol last to the basic solution.
Product Oiling Out Phase Separation The intermediate thioether may not crystallize. Action: Do not attempt to isolate the solid thioether if it oils. Extract with EtOAc at

, dry, and telescope directly into the oxidation step.

Module 2: The Oxidation Step (Critical Yield Point)

Objective: Selective oxidation of the sulfide to sulfone without degrading the cyclopropyl ring or decarboxylating the acid.

Recommended Method: Catalytic Sodium Tungstate (


) with Hydrogen Peroxide (

). This is superior to mCPBA (safety/cost) and

(workup issues) for this specific substrate.
Step-by-Step Protocol
  • Dissolution: Dissolve the thioether (from Module 1) in water (adjust to

    
     with 
    
    
    
    ).
  • Catalyst: Add

    
     (1–2 mol%).
    
  • Oxidant Addition: Add

    
     (2.5 eq) dropwise.
    
    • Critical Control: Maintain temperature

      
      . The reaction is exothermic.
      
  • Acidification: After reaction completion (HPLC), cool to

    
     and acidify to 
    
    
    
    with dilute
    
    
    .
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Reaction (Sulfoxide present) Catalyst Deactivation Tungstate requires an acidic/neutral turnover mechanism. If the pH is too high (

), oxidation slows. Action: Adjust pH to 5–6 using dilute acetic acid during the reaction.
Yield Loss (Gas evolution) Decarboxylation

-Sulfonyl acetic acids are thermally unstable. Heating

triggers

. Action: Strictly keep T

.
Ring Opening Strong Acid Exposure While the sulfone stabilizes the molecule, the cyclopropyl ring is sensitive to strong mineral acids at high temps. Action: Perform the final acidification cold (

) and extract immediately.

Module 3: Isolation & Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways.

G Start Start: Cyclopropylmethyl Bromide + Thioglycolic Acid Check1 Check: Is pH > 10? Start->Check1 Alkylation Alkylation (NaOH/H2O) Risk: Ring Opening Thioether Intermediate: Thioether (Do not isolate solid) Alkylation->Thioether Check1->Start No (Adjust Base) Check1->Alkylation Yes Oxidation Oxidation (H2O2 / Na2WO4) Temp < 55°C Thioether->Oxidation Check2 Check: Sulfoxide remaining? Oxidation->Check2 Check2->Oxidation Yes (Add H2O2/Adj pH) Acidification Workup: Acidify to pH 1 (Cold: 0-5°C) Check2->Acidification No Extraction Extraction: EtOAc (Salting out required) Acidification->Extraction Final Target: Cyclopropylmethanesulfonyl- acetic acid Extraction->Final

Caption: Optimized process flow for CMSAA synthesis, highlighting critical control points for pH and temperature.

FAQ: Expert Solutions

Q1: My product yield is low (30%) after extraction, but the reaction looked clean on TLC. Where is it? A: The sulfonyl acetic acid moiety is highly polar and water-soluble.

  • Diagnosis: Check the aqueous waste stream.

  • Fix: Saturate the aqueous layer with

    
     (salting out) before extraction. Use 2-MeTHF or EtOAc/THF mixtures instead of pure EtOAc for better extraction efficiency. Repeat extraction 3–4 times.
    

Q2: Can I use mCPBA instead of Tungstate/


? 
A:  Yes, but with caveats.
  • Pros: Works well on small scale; anhydrous conditions avoid solubility issues.

  • Cons: mCPBA generates m-chlorobenzoic acid as a byproduct, which is difficult to separate from your acidic product (both are carboxylic acids). You will require tedious column chromatography. The Tungstate method allows the byproduct (water) to be harmless, and the catalyst is removed in the aqueous phase.

Q3: Is the cyclopropyl group stable to


? 
A:  Generally, yes, but 

is a strong oxidant that can attack the

-carbon or cause over-oxidation if the pH is not controlled. Furthermore, Manganese dioxide (

) precipitates can trap your product, leading to physical yield loss during filtration. We recommend avoiding

for this specific sulfone synthesis.

References

  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid. (Related intermediate chemistry). US Patent 7,572,930 B2. Google Patents. Link

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. (General review of Tungstate/Peroxide methods). Link

  • Oxidation of sulfides to sulfones with hydrogen peroxide. Kirihara, M., et al.[1] Synlett, 2010, 1557-1561.[1] (Catalytic cycle validation). Link

  • Synthesis of cyclopropyl sulfonamide derivatives. WO Patent 2009053281A1. (Demonstrates stability of cyclopropyl-sulfonyl motifs). Link

Sources

Purification methods for polar sulfone carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Sulfone Carboxylic Acids

Ticket ID: PSC-GEN-001 Subject: Comprehensive Purification Strategies for Sulfone-Containing Carboxylic Acids (


)
Assigned Specialist:  Senior Application Scientist, Separation Sciences

Executive Summary: The "Polarity Trap"

Researchers often underestimate the purification difficulty of sulfone carboxylic acids. You are dealing with a molecule containing two highly polar electron-withdrawing groups: the sulfone (


) and the carboxylic acid  (

).
  • The Problem: These molecules often sit in the "LogP dead zone"—too polar for efficient extraction into standard organic solvents (DCM, EtOAc) from water, yet too lipophilic or "sticky" to elute cleanly on normal phase silica without severe tailing.

  • The Solution: You must exploit the pKa of the carboxylic acid (typically lowered by the neighboring sulfone) and utilize salting-out effects or Reverse Phase (RP) chromatography with strict pH control.

Module 1: Extraction & Work-up (The "Crash Out" Protocol)

Issue: "My product is stuck in the aqueous layer after acidification."

Technical Insight: A typical alkyl carboxylic acid has a pKa of ~4.8. However, an


-sulfonyl group is strongly electron-withdrawing, potentially lowering the pKa of the carboxylic acid to 2.5–3.5  (similar to cyanoacetic acid) [1]. If you only acidify to pH 4, a significant portion of your molecule remains ionized (

) and water-soluble.

Protocol: The "Salting-Out" Extraction

  • Cooling: Chill the aqueous reaction mixture to 0–5°C.

  • Aggressive Acidification: Add 1N HCl dropwise until pH reaches 1.0–1.5 .

    • Why: You must be at least 2 pH units below the pKa to ensure >99% protonation (

      
       form).
      
  • Saturation (Salting Out): Add solid NaCl until the solution is saturated (undissolved salt remains).

    • Why: This increases the ionic strength of the aqueous phase, disrupting the hydration shell around your polar organic molecule (Hofmeister effect), forcing it into the organic phase [2].

  • Solvent Selection: Do not use DCM (poor solvation of polar acids). Use EtOAc:THF (3:1) or 2-MeTHF .

    • Self-Validation: Check the aqueous layer by TLC. If the spot persists in water, repeat extraction with n-Butanol , though this will require high-vacuum evaporation later.

Workflow Diagram: Extraction Logic

ExtractionLogic Start Crude Aqueous Mix Check_pH Check pH Start->Check_pH Acidify Acidify to pH 1.0 (HCl) Check_pH->Acidify pH > 2 Salt Saturate with NaCl (Salting Out) Check_pH->Salt pH <= 1.5 Acidify->Salt Solvent Extract with EtOAc:THF (3:1) Salt->Solvent Check_Aq TLC Aqueous Layer Solvent->Check_Aq Done Dry & Concentrate Check_Aq->Done Clear Butanol Extract with n-Butanol Check_Aq->Butanol Product Remains Butanol->Done

Caption: Decision logic for extracting highly polar sulfone acids from aqueous media.

Module 2: Chromatographic Purification

Issue: "The compound streaks from baseline to solvent front on silica gel."

Technical Insight: On Normal Phase (Silica), the acidic silanols interact with your carboxylic acid, causing "chemosorption" (streaking). On Reverse Phase (C18), if the pH is neutral, the ionized carboxylate (


) will elute near the void volume (t0) with no retention [3].

Recommendation: Switch to Reverse Phase (C18) immediately. Do not waste time on Normal Phase unless you use HILIC.

Protocol: Acid-Modified Reverse Phase Flash/Prep-HPLC

ParameterSettingReason
Stationary Phase C18 (End-capped) or C18-Aq"Aq" phases prevent phase collapse in high % water.
Mobile Phase A Water + 0.1% Formic Acid Keeps pH ~2.7, ensuring

is protonated and hydrophobic enough to bind to C18.
Mobile Phase B Acetonitrile + 0.1% Formic Acid ACN has lower UV cutoff than MeOH; Acid prevents ionization drift during gradient.
Gradient 0% B

40% B (Shallow)
Polar sulfones elute early. A steep gradient will co-elute impurities.

Troubleshooting Table: Peak Shape Issues

SymptomDiagnosisFix
Fronting Peak Mass Overload or Solubility IssueDissolve sample in DMSO/Water (1:1) instead of pure DMSO. Inject less volume.
Tailing Peak Silanol InteractionSwitch modifier to 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent and masks silanols better than Formic Acid [3].
Split Peak pH MismatchEnsure both Water and ACN lines have the exact same concentration of acid modifier.

Module 3: Crystallization (Polishing)

Issue: "The product oils out instead of crystallizing."

Technical Insight: Sulfones are rigid and crystalline, but the flexible carboxylic acid tail introduces rotational freedom that favors amorphous states (oils). You must find a solvent system that solvates the "acid" part but rejects the "sulfone" part [4].

Protocol: The "Anti-Solvent" Drop

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol or Methanol (good solubility for both groups).

  • Anti-Solvent: Add hot Water dropwise until a persistent cloudiness appears.

    • Note: If the compound is very water-soluble, use Ethyl Acetate (solvent) and Hexanes (anti-solvent).

  • Cooling: Turn off the heat and let the flask cool to room temperature slowly in the oil bath (insulate with foil). Rapid cooling traps impurities and causes oiling.

  • Seeding: If oil droplets form, scratch the glass surface with a spatula to induce nucleation.

Frequently Asked Questions (FAQ)

Q1: My sulfone contains a sulfide/sulfoxide impurity. How do I separate them? A: Sulfoxides are more polar than sulfones (S=O dipole is stronger than O=S=O symmetry).

  • TLC: In 100% EtOAc, Sulfoxides will have a lower Rf than Sulfones.

  • Removal: If the impurity is a sulfide (starting material), it is less polar. Wash the organic extract with non-polar solvents (Hexanes/Ether) before the final salting-out extraction. If it is a sulfoxide, use the Reverse Phase method; the Sulfoxide will elute before the Sulfone [5].

Q2: Can I use Ion Exchange Chromatography? A: Yes. An Anion Exchange (SAX) cartridge is excellent for this.

  • Load crude mixture (pH 7) onto SAX cartridge. Neutral impurities (sulfones without acid groups) pass through.

  • Wash with Water/MeOH.

  • Elute product with 1N HCl in MeOH . This "catches and releases" the acid specifically.

Q3: I used TFA for HPLC, but my compound is sensitive to strong acids. A: Use Ammonium Acetate (10mM, pH 5) buffer instead. This buffers the system. However, retention will decrease as the acid ionizes. You may need a "PFP" (Pentafluorophenyl) column which offers alternative selectivity for polar aromatics.

References

  • PubChem. (n.d.).[1] (4-Tolylsulphonyl)acetic acid | C9H10O4S. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Overcoming solubility issues of 2-Cyclopropylmethanesulfonylacetic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropylmethanesulfonylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the aqueous solubility of this molecule. Our approach is rooted in first principles of physical chemistry and formulation science to provide you with logical, effective, and scientifically sound troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Cyclopropylmethanesulfonylacetic acid poorly soluble in neutral water?

A: The limited aqueous solubility of this molecule arises from a combination of its structural features. It possesses a non-polar, hydrophobic cyclopropyl group and a methyl group. While the sulfonyl and carboxylic acid groups are polar, their contribution to solubility is counteracted by the hydrophobic regions. In neutral water, the carboxylic acid group is largely in its protonated, non-ionized form, which is significantly less soluble than its ionized counterpart.

Q2: What is the most critical property of this molecule to consider for solubility enhancement?

A: The most critical feature is the carboxylic acid group . This group is ionizable, meaning its charge state is dependent on the pH of the solution.[1][2] By controlling the pH, we can dramatically alter the molecule's overall polarity and, consequently, its solubility. Sulfonic acids are generally strong acids, and the presence of the electron-withdrawing sulfonyl group adjacent to the acetic acid moiety likely lowers the pKa of the carboxylic acid, making it a stronger acid than a typical carboxylic acid.

Q3: I need to prepare a stock solution. What is the single most effective first step to try?

A: The most direct and effective initial strategy is pH adjustment .[][4] Since the molecule is an acid, increasing the pH of the aqueous medium above its pKa will deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt.[5][6] We recommend preparing a dilute alkaline solution (e.g., using NaOH or KOH) and adding the compound to this solution, rather than trying to dissolve it in neutral water first.

Q4: Beyond pH, what are the primary strategies for improving the solubility of this compound?

A: If pH modification is not suitable for your experimental system or does not achieve the desired concentration, the primary alternative strategies include:

  • Salt Formation: Preparing a stable, solid salt of the compound with a suitable counterion can improve solubility and dissolution rates.[7][8][9]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can enhance solubility by reducing the overall polarity of the solvent system.[10][11]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic cyclopropyl moiety within the cavity of a cyclodextrin molecule can dramatically increase its apparent water solubility.[12][][14]

Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow for systematically addressing solubility issues. We recommend starting with Guide 1 to establish a baseline and proceeding sequentially.

G cluster_0 Solubility Troubleshooting Workflow A Problem: Poor solubility of 2-Cyclopropylmethanesulfonylacetic acid in water B Guide 1: Determine Baseline Intrinsic Solubility A->B C Guide 2: Attempt pH Modification. Is desired concentration reached? B->C D Yes C->D Yes F No / pH is not an option C->F No E Solution Found: Use pH-adjusted buffer D->E G Guide 3: Explore Co-solvent Systems F->G H Guide 4: Consider Salt Formation (for solid dosage forms or improved dissolution) F->H J Is desired concentration reached? G->J I Guide 5: Advanced Strategy: Cyclodextrin Complexation K Yes J->K Yes M No J->M No L Solution Found: Use validated Co-solvent/Water mixture K->L M->I

Caption: Decision workflow for selecting a solubility enhancement strategy.

Guide 1: Protocol for Determining Baseline Aqueous Solubility

Causality: Before attempting to enhance solubility, it is crucial to quantify the baseline or "intrinsic" solubility of the acidic, non-ionized form of the compound. This provides a reference point to measure the success of any enhancement technique.

Methodology:

  • Add an excess amount of 2-Cyclopropylmethanesulfonylacetic acid to a known volume of deionized water (e.g., pH 5.0-5.5, where the compound is protonated) in a sealed glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Use a shaker or magnetic stirrer.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid. Ensure the filter material is compatible with the compound.

  • Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS.

Guide 2: Solubility Enhancement via pH Modification

Causality: The solubility of a carboxylic acid is lowest at pH values below its pKa and increases dramatically as the pH rises above the pKa.[5][6] This is because the protonated carboxylic acid (R-COOH) is converted to the deprotonated, anionic carboxylate (R-COO⁻). This charged species is far more polar and readily forms favorable ion-dipole interactions with water molecules, leading to a significant increase in solubility.[2][4]

G cluster_0 Low_pH Low pH (< pKa) [R-COOH] (Protonated Form) Poorly Soluble High_pH High pH (> pKa) [R-COO⁻] (Deprotonated Anion) Highly Soluble Low_pH->High_pH + OH⁻ High_pH->Low_pH + H⁺

Sources

Optimizing oxidation steps for sulfide to sulfone conversion

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfide to Sulfone Conversion

Case ID: OX-SUL-2026 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Oxidation Landscape

Welcome to the technical support hub for sulfur oxidation. Converting a sulfide (


) to a sulfone (

) is a fundamental transformation in medicinal chemistry, yet it is often plagued by incomplete oxidation (stalling at the sulfoxide), chemoselectivity issues (N-oxide formation, epoxidation), and purification nightmares.

This guide moves beyond basic textbook recipes. It is designed to troubleshoot your specific experimental failures and optimize your process chemistry for yield, purity, and scalability.

Part 1: Reagent Selection & Decision Matrix

Q: I have a substrate with a basic amine and an alkene. Which oxidant should I choose to avoid N-oxidation and epoxidation?

A: This is a classic chemoselectivity conflict. Electrophilic oxidants like mCPBA will aggressively attack the most electron-rich centers first.

  • The Problem: Amines are often more nucleophilic than sulfides. Alkenes can compete with the sulfoxide-to-sulfone step.

  • The Solution:

    • Protect the Amine in situ: If you must use mCPBA, add at least 1 equivalent of strong acid (like

      
       or 
      
      
      
      ) to protonate the amine. The ammonium salt is not nucleophilic and will resist oxidation [1].
    • Switch to Nucleophilic Oxidants: For acid-sensitive substrates, consider Oxone® (Potassium peroxymonosulfate) in aqueous alcohol. It is highly selective for sulfur over carbon-carbon double bonds [2].

    • Catalytic Systems: Use

      
       with a Tungstate catalyst (
      
      
      
      )
      . This system is highly selective for sulfides and generally leaves alkenes and amines alone under controlled pH [3].

Decision Logic Diagram Use this workflow to select your reagent based on substrate functionality.

OxidantSelection Start Start: Analyze Substrate HasAmine Contains Basic Amine? Start->HasAmine HasAlkene Contains Alkene/Alkyne? HasAmine->HasAlkene No mCPBA_Acid Protocol A: mCPBA + H+ (Protonation) HasAmine->mCPBA_Acid Yes Scale Scale > 10g? HasAlkene->Scale No Oxone Protocol B: Oxone® (Buffered) HasAlkene->Oxone Yes (Avoid Epoxidation) H2O2_Cat Protocol C: H2O2 + Na2WO4 (Catalytic) Scale->H2O2_Cat Yes (Safety/Cost) mCPBA_Std Protocol D: Standard mCPBA Scale->mCPBA_Std No (Small Scale)

Figure 1: Decision matrix for selecting the optimal oxidation system based on functional group tolerance and scale.

Part 2: Troubleshooting mCPBA Oxidations

Q: My reaction stalls at the sulfoxide intermediate. Adding more mCPBA doesn't help.[1] Why?

A: The oxidation of sulfide to sulfoxide is fast and exothermic. The second step (sulfoxide to sulfone) is kinetically much slower and electrophilically demanding.

  • Root Cause:

    • Temperature: If you run the reaction at 0°C to control the initial exotherm and never warm it up, the second oxidation step may be too slow.

    • Hydrogen Bonding: In protic solvents (like methanol), hydrogen bonding to the sulfoxide oxygen reduces the nucleophilicity of the sulfur, making the second oxidation harder.

  • Corrective Action:

    • Solvent Switch: Use non-hydrogen bonding solvents like DCM (Dichloromethane) or DCE (Dichloroethane) .

    • Thermal Profile: Start at 0°C for the first equivalent. Once the sulfide is consumed (check TLC), warm to Room Temperature (RT) or reflux (if using DCE) to drive the sulfoxide to sulfone [4].

    • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of mCPBA. Commercial mCPBA is often only 70-75% pure (stabilized with water/acid). Calculate based on active oxygen content, not just weight.

Q: How do I efficiently remove the m-chlorobenzoic acid (mCBA) byproduct? It clogs my column.

A: mCBA is the "ghost" of mCPBA oxidations. It is highly insoluble in non-polar solvents but soluble in organics.

  • The "Crash and Filter" Protocol:

    • Cool the reaction mixture to -20°C or 0°C after completion. Most of the mCBA will precipitate.

    • Filter the cold mixture through a fritted funnel.

    • Chemical Wash: Wash the filtrate with 10% aqueous

      
        (to quench excess peroxide) followed by saturated 
      
      
      
      (multiple washes). The bicarbonate deprotonates the mCBA (
      
      
      ), moving it into the aqueous layer [5].
    • Verification: Check the organic layer by TLC.[1][2] If mCBA persists (UV active spot), repeat the basic wash.

Part 3: Catalytic & Green Methods (H2O2 & Oxone)

Q: I need a scalable, metal-free method. mCPBA is too expensive and hazardous for my 50g batch.

A: For scale-up, 30% Hydrogen Peroxide (


)  is the superior oxidant due to high atom economy (byproduct is water). However, 

alone is sluggish for the sulfoxide-to-sulfone step.

Protocol: Tungstate-Catalyzed Oxidation This method is the industrial gold standard for "green" sulfone synthesis.

  • Reagents: Substrate (1.0 equiv),

    
     (0.01 - 0.05 equiv), Phenylphosphonic acid (optional co-catalyst), 30% 
    
    
    
    (2.5 equiv).
  • Solvent: Water or biphasic (Water/Toluene) with a phase transfer catalyst (e.g., Aliquat 336) if the substrate is lipophilic.

  • Procedure:

    • Dissolve catalyst in water/buffer (pH ~2-3 is optimal for the active peroxo-tungstate species).

    • Add substrate.

    • Slowly dose

      
       at 50-60°C. Caution: Exothermic.
      
    • Stir until conversion is complete.

  • Why it works: The tungstate forms a highly active peroxotungstate species in situ, which transfers oxygen to the sulfur much faster than

    
     alone [6].
    

Comparison of Oxidant Classes

FeaturemCPBAH2O2 / CatalystOxone®
Atom Economy Low (produces solid waste)High (produces water)Moderate (sulfate salts)
Cost HighLow Moderate
Selectivity Low (oxidizes alkenes/amines)High (tunable)High (chemoselective)
Safety Shock sensitive (dry)Exothermic (controlled)Stable solid
Workup Tedious (remove acid)Easy (separation)Filtration (salts)

Part 4: Mechanism & Pathway Visualization

Understanding the pathway helps identify where your reaction is failing.

  • Step 1: Electrophilic attack on Sulfur (Fast).

  • Step 2: Electrophilic attack on Sulfoxide (Slow, Rate Determining Step).

  • Side Reactions: Over-oxidation of neighboring groups.

ReactionPathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Oxidant (1 eq) Fast Exotherm Side_NOxide N-Oxide (Side Product) Sulfide->Side_NOxide Unprotected Amine Side_Epoxide Epoxide (Side Product) Sulfide->Side_Epoxide Electron-Rich Alkene Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Oxidant (2nd eq) Slow, Needs Heat

Figure 2: Reaction pathway showing the two-stage oxidation and potential competitive side reactions.

Part 5: Advanced FAQs

Q: Can I use KMnO4? A: You can, but you probably shouldn't for delicate molecules. Permanganate is a "sledgehammer" oxidant. It works well for simple alkyl sulfides but will chew up aromatic rings, alcohols, and aldehydes. Use it only for very robust substrates in heterogeneous conditions (e.g.,


 on 

or Silica) [7].

Q: My sulfone product is water-soluble. How do I extract it? A: Sulfones are much more polar than sulfides. If your product is stuck in the aqueous layer:

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent: Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction.

  • Resin: Pass the aqueous solution through a hydrophobic resin (like Diaion HP-20) to capture the organic sulfone, then elute with methanol.

References

  • Carret, S., et al. (2019). "Chemoselective oxidation of sulfides to sulfones in the presence of amines." Journal of Sulfur Chemistry. 3

  • Greenhalgh, R. P. (1992). "Selective oxidation of sulfides using Oxone." Synlett. 4[5][6]

  • Sato, K., et al. (1997). "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Science. (Foundational reference for Tungstate/H2O2 systems). 5

  • Common Organic Chemistry. "mCPBA Oxidation of Sulfides: Procedures and Troubleshooting." 7

  • University of Rochester. "Workup Guide: Removing m-Chlorobenzoic Acid." 8

  • Karimi, B., et al. (2005).[9] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters. 10[2][5][6][7][10][4][11][12]

  • Shaabani, A., et al. (2004).[9] "Permanganate supported on active manganese dioxide." Tetrahedron. 9[5][6]

Sources

Preventing ring opening of cyclopropyl group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Preventing Cyclopropyl Ring Opening in Acidic Media

Executive Summary: The "Spring-Loaded" Challenge

You are likely encountering a yield loss or complex mixture because the cyclopropyl group—possessing ~27.5 kcal/mol of ring strain—is acting as a "spring-loaded" trap. In acidic media, the primary failure mode is not the degradation of the ring itself, but the formation of a cyclopropylcarbinyl cation intermediate.

Once formed, this cation rearranges at rates often exceeding


 to relieve strain, typically yielding homoallylic or cyclobutyl byproducts. Your goal is not just "mildness," but the specific avoidance of this cationic intermediate.

Diagnostic Workflow & Mechanism

Before selecting a protocol, visualize the failure point. The diagram below illustrates the mechanistic bifurcation between stable deprotection and ring opening.

CyclopropylStability Start Substrate: Cyclopropyl-X Acid Acidic Conditions (H+ or Lewis Acid) Start->Acid Sub_Type Substituent Type? Acid->Sub_Type Type_Alkyl Simple Alkyl (Unactivated) Sub_Type->Type_Alkyl R = Alkyl Type_DA Donor-Acceptor (Push-Pull) Sub_Type->Type_DA R = EDG + EWG Type_Carbinol Cyclopropyl Carbinol/Ketone Sub_Type->Type_Carbinol R = OH, C=O Path_Stable Ring Intact Type_Alkyl->Path_Stable Generally Stable (Kinetic Control) Path_Open Ring Opening (Rearrangement) Type_DA->Path_Open Nucleophilic Attack (1,3-zwitterion) Intermediate Cyclopropylcarbinyl Cation Type_Carbinol->Intermediate Protonation + Loss of LG Intermediate->Path_Open Homoallyl Rearrangement (Fast)

Figure 1: Decision tree for cyclopropyl stability. Note that simple alkyl cyclopropanes are relatively robust, whereas carbinyl and donor-acceptor systems are highly labile.

Troubleshooting & Protocols (Q&A)

Scenario A: "I need to remove a Boc group, but my cyclopropane is opening."

Root Cause: Standard TFA/DCM (50%) conditions are too ionizing. The high dielectric constant stabilizes the carbocation, promoting rearrangement. Solution: Switch to HCl in 1,4-Dioxane or Zinc Bromide .

Why this works:

  • HCl/Dioxane: The solvent (dioxane) is less polar than DCM/TFA mixtures, destabilizing the transition state for cation formation. The chloride ion is also a better nucleophile than trifluoroacetate, potentially trapping any transient cation before rearrangement (though this is secondary).

  • ZnBr₂: A mild Lewis acid that coordinates selectively to the carbamate, cleaving the Boc group via a mechanism that relies less on a free solvated proton.

Protocol 1: Mild Boc Deprotection (HCl/Dioxane)

  • Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Cool to 0 °C .

  • Add 4.0 M HCl in dioxane (5-10 equiv) dropwise.

  • Stir at 0 °C. Monitor by TLC every 15 mins. Do not warm to RT unless necessary.

  • Quench: Concentrate under reduced pressure at low temp (<30 °C). Avoid aqueous workup if possible; simply strip solvent to obtain the amine hydrochloride salt.

Protocol 2: Ultra-Mild Lewis Acid Deprotection (ZnBr₂) Best for highly sensitive substrates.

  • Dissolve substrate in DCM .

  • Add ZnBr₂ (3-5 equiv).

  • Stir at RT for 1-4 hours.

  • Workup: Add water to quench, then extract with DCM.

Scenario B: "My cyclopropyl carbinol is rearranging to a homoallyl product."

Root Cause: You are generating the cyclopropylcarbinyl cation . Mechanism:


.
Solution:  You cannot expose this specific functional group to strong acid.

Strategic Alternatives:

  • Oxidation First: Oxidize the alcohol to a cyclopropyl ketone before exposing it to acid. The ketone carbonyl is

    
     hybridized and electron-deficient, destabilizing the adjacent positive charge formation (placing a 
    
    
    
    next to a partial
    
    
    dipole). This makes the ring significantly more stable to acid.
  • Basic Deprotection: If the protecting group allows, use base-labile groups (e.g., Fmoc instead of Boc) to avoid acid entirely.

Scenario C: "I'm seeing nucleophilic ring opening (e.g., chloride addition)."

Root Cause: You likely have a Donor-Acceptor (D-A) Cyclopropane . Analysis: If your ring has an electron-donating group (EDG) and an electron-withdrawing group (EWG), the bond between them is hyper-polarized. Acid acts as a catalyst to snap this bond.[1] Solution:

  • Avoid Lewis acids (like

    
    , 
    
    
    
    ) completely.
  • Use Brønsted acids with non-nucleophilic counterions (e.g.,

    
    , 
    
    
    
    ) if acidification is mandatory. This prevents the anion from attacking the activated ring.

Comparative Stability Data

Use this table to assess the risk level of your current reaction conditions.

ConditionAcid Strength (Approx)Risk to Alkyl-CyclopropaneRisk to Cyclopropyl-CarbinolMechanism of Failure
TFA / DCM (1:1) HighLowCritical Solvated cation formation promotes rearrangement.
HCl / Dioxane High (but non-polar)Very LowHighIon pairing in dioxane reduces cation lifetime.
ZnBr₂ / DCM Mild (Lewis)NegligibleLowChelation mechanism avoids free proton.
Formic Acid ModerateLowModerateFormolysis (ring opening by formate).
Acetic Acid WeakNegligibleLowGenerally safe, but slow deprotection.
TMSOTf Strong (Lewis)ModerateCritical Silylation activates leaving groups aggressively.

References

  • BenchChem Technical Support. (2025).[1] A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Han, G., et al. (2004). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Merck KGaA.

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.

Sources

Technical Support Center: Removal of Cyclopropylmethanesulfonyl Chloride (CpMsCl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Purification Impurity: Cyclopropylmethanesulfonyl Chloride (CpMsCl) [CAS: 139630-97-6] Class: Alkyl Sulfonyl Chloride / Potential Genotoxic Impurity (PGI)

Executive Summary

Unreacted Cyclopropylmethanesulfonyl chloride (CpMsCl) poses a dual challenge in drug development: it is a highly reactive electrophile capable of side-reactions, and it is a structural precursor to alkyl sulfonates, which are flagged as potential mutagenic impurities (PMIs) under ICH M7 guidelines .

Standard aqueous washes are often insufficient due to the biphasic hydrolysis kinetics of the cyclopropyl group, which is more lipophilic and sterically distinct than simple methanesulfonyl chloride. This guide provides three validated workflows for the complete removal of CpMsCl.

Workflow Selector: Choose Your Protocol

Before proceeding, identify the stability profile of your Target Molecule (TM) to select the correct removal strategy.

RemovalStrategy Start Start: Unreacted CpMsCl Present AcidSensitive Is the Target Molecule (TM) Acid Sensitive? Start->AcidSensitive BaseSensitive Is the TM Base Sensitive? AcidSensitive->BaseSensitive No MethodA Method A: Nucleophilic Scavenging (Resin) (Best for High Value/Late Stage) AcidSensitive->MethodA Yes Volatile Is the TM Volatile? BaseSensitive->Volatile No BaseSensitive->MethodA Yes Volatile->MethodA Yes (Avoid Evaporation) MethodB Method B: Basic Hydrolysis Wash (Standard Scale-up) Volatile->MethodB No MethodC Method C: Amine Quench + Acid Wash (Robust TMs only)

Figure 1: Decision matrix for selecting the appropriate CpMsCl removal protocol based on product stability.

Method A: Solid-Phase Scavenging (Recommended)

Best for: Acid/Base sensitive products, late-stage intermediates, and high-throughput parallel synthesis.

This method uses a polymer-supported amine (e.g., PS-Trisamine) to covalently bind the sulfonyl chloride. The impurity is removed via simple filtration, eliminating the need for liquid-liquid extraction.[1][2]

The Mechanism

The resin acts as a "chemical flypaper." The primary amine on the resin attacks the electrophilic sulfur of CpMsCl, forming a stable sulfonamide bond.



Protocol
  • Calculate Loading: Determine the excess mmols of CpMsCl remaining (via HPLC/TLC).

  • Resin Stoichiometry: Use 2.0 – 3.0 equivalents of PS-Trisamine (typical capacity ~3.0–4.0 mmol/g) relative to the impurity.

  • Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, or DMF are ideal).

  • Incubation: Add resin to the reaction mixture. Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.

  • Test: Check supernatant by TLC. If CpMsCl persists, add 1 more equivalent and agitate for 1 hour.

  • Filtration: Filter the mixture through a fritted funnel. Wash the resin cake with solvent to recover any entrained product.[1][3]

  • Result: The filtrate contains the product; the impurity is trapped on the solid beads.

Method B: Enhanced Basic Hydrolysis

Best for: Robust molecules, large-scale batches (>100g), and cost-sensitive processes.

Simple water washes are ineffective because CpMsCl is lipophilic and hydrolyzes slowly at neutral pH [1]. You must drive the equilibrium toward the water-soluble sulfonate salt.

Protocol
  • Quench: Cool the reaction mixture to <10°C.

  • Base Addition: Add a saturated aqueous solution of NaHCO₃ (Sodium Bicarbonate) or 1M NaOH (if product tolerates high pH).

    • Critical Step: You must add enough base to neutralize the HCl generated and maintain pH >9.

  • Agitation: Stir vigorously for 30–60 minutes .

    • Why? The reaction is biphasic. High shear increases the interfacial surface area, accelerating the hydrolysis of the cyclopropyl sulfonyl chloride into cyclopropyl sulfonate (water soluble).

  • Phase Separation: Separate the layers. The CpMsCl (now hydrolyzed to

    
    ) will partition into the aqueous layer.
    
  • Back-Extraction: Extract the aqueous layer once with organic solvent to recover any product trapped in the emulsion.

Data: Hydrolysis Half-Lives (Approximate)

Condition pH t½ (Half-life of R-SO2Cl)
Water 7 ~15–60 mins (Slow)
Sat. NaHCO₃ 8.5 < 10 mins

| 1M NaOH | 14 | < 1 min (Instant) |

Method C: Homogeneous Amine Quench (Derivatization)

Best for: Products that are amines or when Method A/B fails.

If the impurity persists, convert it into a lipophilic sulfonamide that has a drastically different Retention Factor (Rf) or solubility profile than your product.

Protocol
  • Add Quencher: Add N,N-Dimethylaminopyridine (DMAP) (0.1 eq) and a small excess of a sacrificial amine (e.g., Morpholine or N-methylpiperazine).

  • Reaction: Stir for 30 minutes. The CpMsCl converts to the corresponding sulfonamide.[1]

  • Acid Wash: Wash the organic layer with 1M HCl .[3]

    • Logic: The sacrificial amine (Morpholine) and the DMAP will protonate and wash out. The resulting sulfonamide (Cp-SO2-Morpholine) is neutral but often much more polar/non-polar than your target, allowing for easy separation via crystallization or silica chromatography.

Troubleshooting & FAQ

Q: I see a new impurity peak after using Method B (Basic Hydrolysis). What is it? A: If your target molecule contains a nucleophile (OH, NH2), the basic conditions may have catalyzed a reaction between your product and the CpMsCl before hydrolysis was complete.

  • Fix: Switch to Method A (Resin) or perform the quench at a lower temperature (0°C) with a weaker base (NaHCO3 instead of NaOH).

Q: How do I detect trace CpMsCl for regulatory reporting? A: Sulfonyl chlorides are difficult to detect directly by LC-MS due to their instability on the column (hydrolysis).

  • Analytical Method:[4][5] Derivatize the sample with excess morpholine or piperidine prior to injection. Quantify the resulting stable sulfonamide derivative. This is the industry standard for determining LOD/LOQ for sulfonyl chlorides [2].

Q: Why not just distill the product? A: CpMsCl has a high boiling point and is thermally unstable. Distillation risks decomposing the impurity into SO2 and alkyl chlorides, or polymerizing your product. Distillation is not recommended .

Regulatory Context: ICH M7[4][6][7][8]

Cyclopropylmethanesulfonyl chloride is a reactive intermediate. If it reacts with residual alcohols (methanol, ethanol) in your process, it forms alkyl sulfonates (e.g., Methyl Cyclopropylmethanesulfonate).

  • Classification: Alkyl sulfonates are Class 1 / Class 2 Mutagenic Impurities (Cohort of Concern) [3].

  • Control Strategy: You must demonstrate that CpMsCl is purged to below the Threshold of Toxicological Concern (TTC).

  • TTC Limit: Typically 1.5 µ g/day for lifetime exposure.

Genotoxicity cluster_prevention Prevention Strategy CpMsCl CpMsCl (Impurity) Sulfonate Alkyl Sulfonate (Mutagenic Impurity) CpMsCl->Sulfonate + Alcohol Alcohol Residual Alcohol (MeOH/EtOH) Alcohol->Sulfonate Purge Purge CpMsCl BEFORE adding alcohol

Figure 2: Pathway of mutagenic impurity formation. Removal of CpMsCl is critical before any alcohol exposure.

References

  • Hydrolysis Kinetics: Bi, M., et al. "Hydrolysis of Sulfonyl Chlorides: Mechanistic Insights and Practical Applications." Journal of Organic Chemistry, 2008.
  • Analytical Derivatization: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley-Interscience, 2010.

  • Regulatory Guidelines: ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation, 2017.

  • Scavenger Resins: Biotage Technical Note. "Removal of Excess Electrophiles using ISOLUTE® Si-Trisamine."

Sources

Technical Support Center: Thermal Handling of 2-Cyclopropylmethanesulfonylacetic Acid (CMSAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Thresholds

2-Cyclopropylmethanesulfonylacetic acid (CMSAA) is a specialized building block, frequently utilized in the synthesis of HCV protease inhibitors and other bioactive sulfones. Its structural core combines a cyclopropyl ring , a sulfonyl group , and a carboxylic acid .

The juxtaposition of the electron-withdrawing sulfonyl group (


) alpha to the carboxylic acid creates a thermodynamic instability. This molecule is a "masked" source of carbon dioxide; improper thermal handling will trigger irreversible decarboxylation.
Stability Profile Dashboard
ParameterThreshold / CharacteristicStatus
Safe Processing Temp < 60°C Recommended
Cautionary Zone 60°C – 90°C ⚠️ Monitoring Required
Critical Decomposition > 105°C (Onset)High Risk (Decarboxylation)
Primary Degradant Cyclopropyl methyl methyl sulfoneGas Evolution (

)
Secondary Risk Cyclopropyl ring openingAcid-Catalyzed Only

Decomposition Mechanisms: The "Why" Behind the Warning

To troubleshoot effectively, you must understand the molecular mechanics driving decomposition.

A. Primary Pathway: Thermal Decarboxylation

The sulfonyl group at the


-position is strongly electron-withdrawing. Upon heating, it stabilizes the developing negative charge on the 

-carbon, significantly lowering the activation energy for the loss of carbon dioxide. This proceeds via a concerted cyclic transition state, similar to the decarboxylation of

-keto acids (e.g., Malonic acid derivatives).[1]
  • Symptom: Gas evolution (bubbling) in non-reactive solvents.

  • Result: Loss of acidic functionality; formation of the neutral sulfone.

B. Secondary Pathway: Acid-Catalyzed Ring Opening

While the cyclopropyl ring is generally robust due to the "bent bond" stabilization, it becomes vulnerable in the presence of strong Lewis acids or high protons concentrations at elevated temperatures. However, the adjacent sulfonyl group actually protects the ring from oxidative opening by destabilizing the formation of adjacent carbocations.

  • Symptom: Complex impurity profile (NMR signals appearing > 5.0 ppm indicating alkene formation).

  • Result: Rearrangement to homoallylic sulfones.

Visualizing the Pathways (Graphviz)

DecompositionPathways CMSAA 2-Cyclopropylmethanesulfonylacetic acid (CMSAA) Heat Heat (>100°C) CMSAA->Heat Thermal Stress Acid Strong Acid / H+ CMSAA->Acid Catalysis TS Cyclic Transition State (Concerted) Heat->TS RingOpen Homoallylic Rearrangement (Ring Opening) Acid->RingOpen High T + H+ Product1 Cyclopropyl methyl methyl sulfone TS->Product1 CO2 CO2 (Gas) TS->CO2

Figure 1: Mechanistic divergence of CMSAA under thermal and acidic stress. The primary thermal risk is decarboxylation.

Troubleshooting Guide (Q&A)

Scenario 1: "I see bubbling during my reflux step."

Diagnosis: You are likely witnessing thermal decarboxylation.[2] The Science: If your solvent boils above 80°C (e.g., Toluene, Water, DMF), the kinetic energy provided is sufficient to overcome the activation barrier for


 loss.
Corrective Action: 
  • Stop Heating: Immediately cool the reaction to < 40°C.

  • Check pH: If the reaction is acidic, neutralize it. The carboxylate salt (

    
    ) is significantly more stable towards decarboxylation than the free acid.
    
  • Solvent Swap: Switch to lower-boiling solvents (DCM, THF) or use vacuum to reflux at a lower internal temperature.

Scenario 2: "My yield is low after drying the solid in the oven."

Diagnosis: Solid-state decomposition. The Science: Crystal lattice energy can sometimes stabilize a molecule, but CMSAA has a low melting point. If dried above its melting point or near 60-70°C for extended periods, "melt decarboxylation" occurs. Corrective Action:

  • Vacuum Dry: Use high vacuum at ambient temperature (20-25°C).

  • Desiccants: Use

    
     or silica gel in a desiccator rather than heat.
    
Scenario 3: "NMR shows a loss of the cyclopropyl multiplet (0.3 - 0.7 ppm)."

Diagnosis: Ring opening (Homoallylic rearrangement). The Science: This is rare thermally but common if strong acids (HCl,


) were used in the workup and not fully removed. The cyclopropyl ring acts as a "masked alkene" and opens to relieve ring strain (27.5 kcal/mol).
Corrective Action: 
  • Buffer Wash: Ensure the final organic layer is washed with Phosphate Buffer (pH 7) or mild Bicarbonate before isolation.

  • Avoid Lewis Acids: Do not use Lewis acids (

    
    , 
    
    
    
    ) with this substrate.

Experimental Protocols

Protocol A: Thermal Stability Screening (TGA/DSC)

Use this to validate the safety of your specific batch.

  • Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

  • Sample: 5–10 mg of dry CMSAA.

  • Pan: Aluminum (crimped but vented to allow

    
     escape).
    
  • Ramp: 5°C/min from 25°C to 250°C under

    
     flow (50 mL/min).
    
  • Analysis:

    • Look for an endothermic peak (melting) followed immediately by an exothermic event or mass loss.

    • Pass Criteria: No mass loss (>1%) below 80°C.

    • Fail Criteria: Onset of mass loss (approx 18-20% weight, corresponding to

      
      ) below 80°C.
      
Protocol B: Reaction Monitoring via HPLC

Use this to monitor stability during synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization, improving retention of the acid).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Sulfone absorption) and 254 nm.

  • Marker: The decarboxylated byproduct (Cyclopropyl methyl methyl sulfone) is less polar and will elute later than the parent acid (CMSAA).

Decision Tree for Handling

HandlingLogic Start Start: Handling CMSAA State Current State? Start->State Solid Solid Storage State->Solid Reaction In Reaction State->Reaction CoolStore Store at 2-8°C Protect from Moisture Solid->CoolStore TempCheck Temp > 60°C? Reaction->TempCheck Action1 STOP. Cool immediately. TempCheck->Action1 Yes BaseCheck Is Base Present? TempCheck->BaseCheck No Action2 Proceed. Monitor for gas evolution. StableSalt Salt Form (Stable). Safe to ~80-90°C BaseCheck->StableSalt Yes (pH > 7) UnstableAcid Free Acid Form. Keep < 50°C BaseCheck->UnstableAcid No (pH < 7)

Figure 2: Operational decision tree for storage and reaction planning.

References

  • March, J., & Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

    
    -functionalized acids). 
    
  • Trost, B. M. (1978). Decarboxylation of -Sulfonyl Carboxylic Acids. This is a foundational concept in sulfone chemistry where the sulfonyl group mimics the carbonyl of -keto acids.
  • Merck Sharp & Dohme Corp. (2014). Patent WO2014120967A1: Synthesis of HCV Protease Inhibitors. (Describes the handling of cyclopropyl-sulfone intermediates and temperature controls during synthesis).

  • Olah, G. A., et al. (1998). Onium Ions. Wiley-Interscience. (Provides theoretical grounding for the stability of the cyclopropylmethyl cation and ring-opening dynamics).

  • Cayman Chemical. (2024). Safety Data Sheet: Sulfonyl Acetic Acid Derivatives. (General handling for acidic sulfones).

Sources

Technical Support Center: Handling Hygroscopic Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Hygroscopicity & Hydrolysis in Sulfonyl Chlorides and Sulfonic Acids

Introduction: The "Wet Sample" Dilemma

Welcome to the technical support hub for sulfur chemistry. If you are here, you likely opened a bottle of sulfonyl chloride (


) that was a free-flowing powder last month, only to find a sticky paste or a fuming liquid today.

The Core Problem: Sulfonic acid derivatives are not merely hygroscopic; they are often water-reactive .[1]

  • Sulfonyl Chlorides: React with atmospheric moisture to form sulfonic acid and hydrochloric acid (HCl). This is an autocatalytic cycle: the generated HCl is highly hygroscopic, pulling in more moisture, accelerating further hydrolysis.

  • Sulfonic Acids: Form stable but difficult-to-remove hydrates (

    
    ).
    

This guide provides the protocols to salvage your reagents, optimize your synthesis, and analyze your products without degradation.

Module 1: Triage & Storage (The First Line of Defense)

FAQ: Storage & Handling

Q: My sulfonyl chloride has turned into a liquid/paste. Is it usable? A: Likely not for precise stoichiometry. The liquid phase indicates deliquescence driven by hydrolysis. The "liquid" is a mixture of the original chloride, the sulfonic acid hydrolysis product, and concentrated HCl.

  • Diagnostic: Check the melting point.[2] Pure

    
    -TsCl melts at ~69°C. If it's liquid at RT, significant degradation has occurred.
    
  • Rescue: For expensive derivatives, you can attempt to recrystallize from dry chloroform or petroleum ether, but yield will be low. Recommendation: Buy fresh and store correctly.

Q: How do I store these to prevent this? A: You must break the moisture cycle.

  • Primary: Store under inert gas (Argon/Nitrogen). Tape the cap with Parafilm inside a glovebox or dry bag if possible.

  • Secondary: Store in a desiccator containing

    
     (Phosphorus Pentoxide).
    
    • Why: Silica gel is insufficient.

      
       is chemically reactive with water and maintains a lower humidity threshold than silica.
      
  • Temperature: Refrigeration (4°C) slows hydrolysis kinetics, but warm the bottle to room temperature before opening to prevent condensation.

Module 2: Synthesis & Reaction Optimization

The Hydrolysis vs. Substitution Battlefield

When reacting sulfonyl chlorides (e.g., with amines to form sulfonamides), you are racing against water. The rate of hydrolysis (


) competes with the rate of aminolysis (

).
Visualizing the Degradation Pathway

The following diagram illustrates the "Doom Loop" where moisture ingress destroys your reagent.

G Moisture Atmospheric Moisture (H2O) RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Moisture->RSO2Cl Ingress Transition Transition State (Sulfene or SN2) RSO2Cl->Transition Hydrolysis RSO3H Sulfonic Acid (Impurity) Transition->RSO3H Degradation HCl HCl Gas/Liquid Transition->HCl Byproduct HCl->Moisture Hygroscopic Pull (Autocatalysis)

Caption: The Autocatalytic Hydrolysis Cycle. Note how generated HCl attracts more moisture, accelerating the destruction of the Sulfonyl Chloride.

Protocol: The "Anhydrous" Setup (Schlenk Technique)

For highly sensitive or expensive sulfonyl chlorides, do not use open-air weighing.

  • Preparation: Oven-dry all glassware (120°C, >4 hours). Cool under Argon flow.

  • Solvent Choice: Use anhydrous DCM or THF.

    • Why: Sulfonyl chlorides are soluble in DCM; water is not. This biphasic nature (if water is present) protects the reagent better than miscible solvents like Acetone.

  • Base Addition: Add the amine and non-nucleophilic base (e.g.,

    
    , Pyridine) before the sulfonyl chloride.
    
    • Mechanism:[2][3][4][5][6] The base scavenges any adventitious HCl immediately, preventing acid-catalyzed side reactions.

  • Addition: Dissolve the sulfonyl chloride in dry solvent and add dropwise via syringe.

Troubleshooting Low Yields

Q: The reaction didn't go to completion. Should I add water? A: No. If you have unreacted sulfonyl chloride, adding water will hydrolyze it to the sulfonic acid, which is often difficult to separate from your sulfonamide product (both are polar/acidic).

  • Fix: Add a "scavenger" amine (e.g., DMAP or morpholine) to consume the remaining chloride, converting it to a distinct species that is easily removed during workup.

Data: Solvent Compatibility Table

SolventHygroscopicitySuitability for Sulfonyl ChloridesTechnical Note
Dichloromethane (DCM) LowHigh Excellent solubility; immiscible with water (protects reagent).
Tetrahydrofuran (THF) HighMedium Must be distilled/fresh; absorbs water rapidly from air.
DMF / DMSO Very HighLow Difficult to remove water; often causes rapid hydrolysis.
Acetonitrile MediumMedium Good for polar derivatives, but must be strictly anhydrous.

Module 3: Purification & Analysis

Protocol: Drying Sulfonic Acids (Azeotropic Distillation)

If your goal is the acid (


) and it is wet/gooey:
  • Setup: Round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Add Toluene (BP 110°C).

    • Why: Toluene forms a positive azeotrope with water (boils at ~85°C).

  • Process: Reflux until water stops collecting in the trap.

  • Isolation: Cool. The anhydrous sulfonic acid will often precipitate (insoluble in toluene) or can be concentrated under high vacuum.

FAQ: Analytical Challenges

Q: My NMR spectrum has a huge broad peak at 4-5 ppm. A: That is water exchanging with your sulfonic acid proton (


).
  • Fix: Use DMSO-d6 or MeOD as the solvent.

  • Critical Step: Add a single pellet of Activated Molecular Sieves (4Å) directly into the NMR tube 10 minutes before acquisition. This physically traps the water, sharpening your peaks.

Q: How do I weigh these for quantitative analysis (qNMR)? A: Speed is key.

  • Tare the volumetric flask with solvent first.

  • Add the hygroscopic solid quickly.

  • Calculate mass by difference (

    
    ).
    
  • Do not try to weigh the solid on weighing paper; it will stick and gain water weight during the transfer.

References

  • King, J. F., & Durst, T. (1965).[7] Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.

  • Sigma-Aldrich. (2024). Product Safety & Handling: p-Toluenesulfonyl chloride. Technical Data Sheet.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying protocols).
  • BenchChem. (2025).[8][9][10] Navigating the Challenges of Hygroscopic Compounds in Research. Technical Support Guide.

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation Pattern of Cyclopropyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Signature

Cyclopropyl sulfones are increasingly prevalent in medicinal chemistry as bioisosteres for unstable functional groups and as conformational restraints. However, their mass spectrometric (MS) analysis presents unique challenges due to the high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety combined with the electron-withdrawing power of the sulfone (


) group.

This guide provides a technical comparison of cyclopropyl sulfones against their acyclic and larger-ring counterparts. It establishes a self-validating framework for identifying these compounds based on two distinct mechanistic pillars: cheletropic


 extrusion  and strain-release ring opening .

Mechanistic Principles & Expertise

To accurately interpret the mass spectra of cyclopropyl sulfones, one must understand the causality driving the fragmentation. Unlike standard alkyl sulfones, cyclopropyl sulfones lack the rotational freedom for low-energy rearrangements (e.g., McLafferty), forcing fragmentation through higher-energy, strain-relief pathways.

The "Strain-Release" Driver (EI Mode)

In Electron Ionization (EI, 70 eV), the molecular ion (


) is highly unstable.
  • Acyclic Sulfones (e.g., Isopropyl): Fragment primarily via

    
    -cleavage or McLafferty-like rearrangements if 
    
    
    
    -hydrogens are available.
  • Cyclopropyl Sulfones: The cyclopropyl ring prevents the cyclic transition state required for McLafferty rearrangement. Instead, the dominant pathway is the cleavage of the

    
     bond driven by the relief of ring strain, often resulting in a cyclopropyl cation  (
    
    
    
    41) or, following rearrangement, an allyl cation .
The Extrusion Signature (ESI/CID Mode)

In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the protonated molecule


 undergoes a characteristic neutral loss.
  • Mechanism: The

    
     group is extruded as a neutral molecule (64 Da). This is a "diagnostic loss" for sulfones.
    
  • Differentiation: While all sulfones lose

    
    , cyclopropyl sulfones uniquely generate a product ion that retains the cyclopropyl ring intact (initially) or rearranges to a stable allyl cation, unlike acyclic sulfones which often fragment further into smaller alkyl chains.
    

Comparative Analysis: Cyclopropyl vs. Alternatives

The following data compares the fragmentation behavior of a Cyclopropyl Phenyl Sulfone against its acyclic isomer, Isopropyl Phenyl Sulfone , and a larger ring analog, Cyclobutyl Phenyl Sulfone .

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
FeatureCyclopropyl SulfoneIsopropyl SulfoneCyclobutyl Sulfone
Molecular Ion (

)
Distinct, medium intensityWeak (rapid fragmentation)Weak to Moderate
Base Peak

41
(

) or


43
(

)

55
(

)

Loss (

)
High Intensity (Concerted extrusion)Moderate (Competing pathways)Moderate
McLafferty Rearr. Absent (Geometrically blocked)Possible (if

-H present)
Possible (Ring flexibility)
Key Transition Ring opening

Allyl cation
Simple alkyl cleavageRing contraction/opening
Table 2: ESI-MS/MS Fragmentation (CID)
ParameterCyclopropyl SulfoneAcyclic Alternatives
Neutral Loss

(Clean

loss)

+ Alkyl losses
Product Ion Stability High (Allylic stabilization after rearrangement)Low (Secondary fragmentation common)
Energy Threshold Higher collision energy (CE) required due to C-S bond strengthLower CE (Labile alkyl chains)

Visualizing the Fragmentation Pathway[1]

The following diagram illustrates the divergent pathways for cyclopropyl sulfones. Note the critical branch point where "Strain Relief" blocks the standard alkyl fragmentation seen in alternatives.

G cluster_0 Comparison: Acyclic Sulfones M_Ion Molecular Ion [M]+. Strain Ring Strain (~27.5 kcal/mol) M_Ion->Strain Activated by Path_A Path A: SO2 Extrusion (Concerted) M_Ion->Path_A -64 Da Path_B Path B: alpha-Cleavage (Radical Driven) M_Ion->Path_B C-S Bond Break Int_1 [M - SO2]+. (Bi-radical / Rearranged) Path_A->Int_1 Int_2 Cyclopropyl Radical (Loss) Path_B->Int_2 Neutral Loss Prod_Aryl Aryl Cation (Variable) Path_B->Prod_Aryl Prod_Allyl Allyl Cation (m/z 41) STABLE Int_1->Prod_Allyl H-Shift Rearrangement Acyclic Isopropyl Sulfone McLafferty McLafferty Rearrangement (DOMINANT) Acyclic->McLafferty Gamma-H Transfer

Caption: Divergent fragmentation logic. Cyclopropyl sulfones favor


 extrusion and strain-release rearrangement (Path A), whereas acyclic analogs favor McLafferty rearrangements.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol includes a "Validation Step" to confirm the cyclopropyl moiety using Collision Energy (CE) ramping.

Objective:

Unambiguously distinguish cyclopropyl sulfones from isobaric acyclic unsaturated sulfones.

Materials:
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Standard: Cyclopropyl Phenyl Sulfone (Sigma-Aldrich or equivalent).

Step-by-Step Workflow:
  • Sample Preparation:

    • Dilute sample to 1 µM in solvent.

    • Why: High concentrations promote dimerization; 1 µM ensures monomeric

      
       species.
      
  • Full Scan (MS1):

    • Acquire range

      
       50–500.
      
    • Validation Check: Confirm isotopic pattern of Sulfur (

      
       is ~4.2% of 
      
      
      
      ). If the
      
      
      peak is not ~4-5%, the sulfone assignment is incorrect.
  • Collision Energy (CE) Ramp (The "Strain Test"):

    • Isolate the precursor ion

      
      .[1][2]
      
    • Apply stepped CE: 10, 20, 40, 60 eV.

    • Observation:

      • Low CE (10-20 eV): Cyclopropyl sulfones are remarkably stable due to the electron-withdrawing

        
         strengthening the ring bonds against simple cleavage. Acyclic sulfones often show alkyl loss here.
        
      • High CE (40-60 eV): Sudden appearance of the

        
          peak (
        
        
        
        loss) accompanied by a sharp
        
        
        41
        peak.
  • Data Interpretation:

    • Calculate the ratio of

      
      .
      
    • Criterion: If the ratio jumps >10-fold between 20 eV and 40 eV, this "energy cliff" indicates the rupture of a strained system (Cyclopropyl), distinct from the gradual fragmentation of flexible alkyl chains.

References

  • Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation". Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Hu, N., et al. (2008).[3] "Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry". Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for McLafferty and SO2 extrusion mechanisms).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

FTIR characteristic peaks for sulfonyl and carboxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of FTIR characteristic peaks for sulfonyl and carboxyl groups, designed for researchers in drug development and chemical analysis.

A Comparative Guide for Drug Development & Structural Elucidation

Executive Summary

In pharmaceutical development, distinguishing between sulfonyl (


) and carboxyl (

) moieties is critical for structure-activity relationship (SAR) studies, polymorph screening, and salt selection. While both functional groups possess high-polarity double bonds (

and

) that yield strong infrared absorptions, their vibrational modes differ fundamentally in symmetry and environmental sensitivity.

This guide outlines the specific spectral fingerprints of these groups, explains the physical causality behind their shifts, and provides a self-validating protocol for their identification.

Fundamental Vibrational Physics

To interpret the spectra accurately, one must understand the underlying mechanics of the vibrations:

  • The Carboxyl Group (

    
    ): [1]
    
    • Dipole Moment: The

      
       bond has a strong permanent dipole, resulting in a very intense stretching vibration.
      
    • Hydrogen Bonding: Carboxylic acids readily form stable cyclic dimers. This weakens the

      
       bond (lowering frequency/broadening) and the 
      
      
      
      bond (slightly lowering frequency).
    • Key Feature: The "Tongue and Sword" pattern—a broad

      
       stretch (tongue) and a sharp 
      
      
      
      stretch (sword).
  • The Sulfonyl Group (

    
    ): 
    
    • Symmetry: Unlike the carbonyl group, the sulfonyl group contains two identical

      
       bonds sharing a central sulfur atom. This mechanical coupling creates two distinct stretching modes: Asymmetric  (out-of-phase) and Symmetric  (in-phase).[2]
      
    • Force Constant: The

      
       bond is highly polar but has a different force constant than 
      
      
      
      , placing its absorptions in the fingerprint region (
      
      
      ).
    • Key Feature: The "Sulfonyl Doublet"—two strong bands separated by

      
      .
      

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks. Note that exact wavenumbers depend on the physical state (solid vs. solution) and substituent electronegativity.

Table 1: Characteristic FTIR Peaks[3]
Functional GroupVibration ModeWavenumber (

)
IntensityShapeNotes
Carboxyl

Stretch
2500 – 3300 Medium-StrongVery Broad Centered ~3000.[3][4] Often overlaps

stretch. Diagnostic "fermi resonance" often visible.
(

)

Stretch
1700 – 1750 Very StrongSharp"The Sword". Dimers: ~1710. Monomers (dilute soln): ~1760.

Stretch
1210 – 1320StrongMediumCoupled with

in-plane bend.

Bend (out-of-plane)
900 – 960MediumBroadCharacteristic of dimers.
Sulfonyl

Asymmetric
1300 – 1370 StrongSharp/SplitOften the stronger of the two bands.
(

)

Symmetric
1150 – 1200 StrongSharpHighly reliable; less interference than the asymmetric band.

Stretch
700 – 900Weak-MediumVariableOnly present in sulfonate esters.
Sulfonamide

Stretch
3200 – 3400MediumSharpPrimary (

): Doublet. Secondary (

): Singlet. Distinct from broad


.
Critical Differentiation Points[1]
  • The 1700 Gap: The most immediate differentiator is the region

    
    . Carboxylic acids always  show a strong peak here. Sulfonyl groups (sulfones, sulfonamides, sulfonic acids) do not  absorb here unless another carbonyl is present in the molecule.
    
  • The OH Width: The carboxylic

    
     is the broadest common peak in IR spectroscopy, often spanning 
    
    
    
    . If the peak in the
    
    
    region is sharp or only moderately broad (like an amide
    
    
    ), it is likely a sulfonamide or alcohol, not a carboxylic acid.
  • The 1350 Overlap: Be cautious of the overlap between the Carboxyl

    
     stretch (
    
    
    
    ) and the Sulfonyl Asymmetric stretch (
    
    
    ). Always verify the Sulfonyl Symmetric partner at
    
    
    to confirm
    
    
    .

Decision Logic & Workflow

The following diagram illustrates the logical workflow for distinguishing these groups in an unknown sample.

FTIR_Identification Start Start: Analyze Spectrum Check1700 Check 1700-1750 cm⁻¹ (Strong Sharp Peak?) Start->Check1700 CheckOH Check 2500-3300 cm⁻¹ (Very Broad Band?) Check1700->CheckOH Yes CheckSO2 Check 1300-1370 cm⁻¹ AND 1150-1200 cm⁻¹ (Strong Doublet?) Check1700->CheckSO2 No CheckOH->CheckSO2 No (Sharp/None) CarboxylConfirmed Likely CARBOXYLIC ACID (Look for C-O at ~1250) CheckOH->CarboxylConfirmed Yes (Broad) CheckSO2->Start No (Neither Group) CheckNH Check 3200-3400 cm⁻¹ (Sharp N-H peaks?) CheckSO2->CheckNH Yes (Doublet Found) SulfonylConfirmed Likely SULFONYL Group (Sulfone/Sulfonamide) SulfonicAcid Likely SULFONIC ACID (Broad OH but No C=O) Sulfonamide SULFONAMIDE CheckNH->Sulfonamide Yes Sulfone SULFONE CheckNH->Sulfone No (Check Broad OH) Sulfone->SulfonicAcid If Broad OH Present

Figure 1: Decision logic for distinguishing Carboxyl and Sulfonyl moieties based on primary spectral features.

Experimental Protocol

To ensure data integrity and reproducibility, follow this validated protocol.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: ATR requires minimal prep, reducing moisture absorption which can obscure the

      
       region.
      
  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Caution: KBr is hygroscopic. Water absorbed from air appears at

      
       and 
      
      
      
      , potentially mimicking an
      
      
      stretch or masking a carbonyl.
Moisture Control (Critical Step)

Both carboxylic acids and sulfonic acids are prone to hydrate formation.

  • Dry the sample: Vacuum dry at

    
     for 1 hour prior to analysis if the hydrate state is not the target of study.
    
  • Background Scan: Perform a fresh background scan immediately before sampling to subtract atmospheric water vapor.

Validation: Salt Formation Test

If the spectrum is ambiguous (e.g., a zwitterionic drug), perform a "Salt Shift" experiment:

  • Procedure: Dissolve a small amount of sample in dilute NaOH, dry, and re-analyze.

  • Carboxyl Result: The

    
     peak (
    
    
    
    ) will disappear and be replaced by two Carboxylate (
    
    
    ) bands at
    
    
    (asym) and
    
    
    (sym).
  • Sulfonyl Result: The

    
     bands will remain relatively stable (minor shifts), as the sulfonyl group does not lose a proton in the same conjugated manner as the carbonyl (unless it is a sulfonic acid converting to sulfonate, where shifts are subtle).
    

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids and Sulfones. National Institute of Standards and Technology. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for wavenumber assignments).
  • Specac. Interpreting Infrared Spectra: Carboxylic Acids vs. Esters. Link

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Link

Sources

Comparative Analysis: Cyclopropyl vs. Isopropyl Sulfonylacetic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, the choice between Cyclopropyl Sulfonylacetic Acid (cPr-SAA) and Isopropyl Sulfonylacetic Acid (iPr-SAA) is rarely arbitrary. While both serve as critical synthons for introducing sulfone moieties via decarboxylative cross-coupling, their physicochemical behaviors diverge significantly due to the unique electronic signature of the cyclopropyl ring.

This guide provides a head-to-head technical comparison. We analyze why the cyclopropyl moiety—often termed a "metabolic shield"—frequently outperforms the isopropyl group in drug design, despite presenting unique challenges in synthetic reactivity due to Walsh orbital interactions and ring strain.

FeatureIsopropyl (

Pr)
Cyclopropyl (

Pr)
Advantage
Hybridization

(Tetrahedral)

(Pseudo-unsaturated)

Pr (Electronic modulation)
Steric Profile Flexible, BulkyRigid, Compact

Pr (Binding affinity)
Metabolic Stability Low (Prone to CYP oxidation)High (C-H bond strength)

Pr (Critical)
Acidity (

-CH)
Lower (


)
Higher (


)

Pr (Facilitates activation)

Structural & Electronic Divergence

To understand the reactivity differences, one must first dissect the electronic environment. The isopropyl group acts as a standard electron-donating alkyl group (+I effect). In contrast, the cyclopropyl ring behaves as an electron-withdrawing group (EWG) inductively due to its high


-character, yet can act as a 

-donor via Walsh orbitals .
The "Cyclopropyl Effect" on Sulfonyl Acidity

The acidity of the methylene protons (


-protons) in sulfonylacetic acids (

) dictates the ease of dianion formation and subsequent decarboxylation.
  • Isopropyl (

    
    Pr-SAA):  The +I inductive effect destabilizes the developing negative charge on the 
    
    
    
    -carbon, resulting in a higher
    
    
    (approx. 1–2 units higher than
    
    
    Pr).
  • Cyclopropyl (

    
    Pr-SAA):  The ring's carbon atoms possess significant 
    
    
    
    -character (approx. 32%
    
    
    , compared to 25% in
    
    
    ). This increases the electronegativity of the ring, stabilizing the adjacent carbanion inductively.
Visualization: Electronic Effects

The following diagram illustrates the competing electronic effects that influence the reactivity of these two synthons.

ElectronicEffects cluster_0 Isopropyl (iPr) cluster_1 Cyclopropyl (cPr) iPr Isopropyl Group (sp3, Flexible) Inductive_iPr +I Effect (Electron Donating) iPr->Inductive_iPr Alpha_C_iPr Alpha-Carbon Destabilized Anion Inductive_iPr->Alpha_C_iPr Reactivity_iPr Lower Acidity Slower Activation Alpha_C_iPr->Reactivity_iPr cPr Cyclopropyl Ring (sp2.4, Rigid) Walsh Walsh Orbitals (Pi-Donor Capacity) cPr->Walsh Context Dependent Inductive_cPr -I Effect (Electron Withdrawing) cPr->Inductive_cPr Alpha_C_cPr Alpha-Carbon Stabilized Anion Inductive_cPr->Alpha_C_cPr Reactivity_cPr Higher Acidity Facile Activation Alpha_C_cPr->Reactivity_cPr

Figure 1: Comparative electronic influences of Isopropyl vs. Cyclopropyl groups on the sulfonylacetic acid core. Note the dual nature of the cyclopropyl ring.

Synthetic Reactivity: Decarboxylative Cross-Coupling[1][2]

The primary utility of these acids is in Pd-catalyzed decarboxylative cross-couplings to generate sulfones. This method avoids the use of thiols (odorous) and organometallic reagents.[1]

Reaction Mechanism

The reaction generally proceeds via:

  • Deprotonation: Formation of the carboxylate/

    
    -anion.
    
  • Decarboxylation: Loss of

    
     to form a sulfonyl carbanion intermediate.
    
  • Transmetallation/Coupling: Reaction with the aryl halide (Ar-X).

Key Finding:


Pr-SAA typically undergoes decarboxylation faster than 

Pr-SAA. The inductive stabilization of the intermediate

-sulfonyl carbanion by the cyclopropyl ring lowers the activation energy for the extrusion of

.
Experimental Protocol (Self-Validating)

This protocol is optimized for a comparative study. It includes an internal standard to quantify yield differences.

Reagents:

  • Substrate: 1.0 equiv (

    
    Pr-SAA or 
    
    
    
    Pr-SAA)
  • Coupling Partner: 4-Bromoanisole (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMSO/Toluene (1:1)

Workflow:

  • Setup: In a glovebox, charge a 20mL reaction vial with the Sulfonylacetic acid, 4-Bromoanisole, Base, and Pd-Ligand complex.

  • Solvation: Add degassed solvent mixture (

    
     concentration).
    
  • Thermal Activation: Seal and heat to 80°C .

    • Checkpoint: Monitor

      
       evolution (bubbling). 
      
      
      
      Pr-SAA will show vigorous bubbling earlier than
      
      
      Pr-SAA.
  • Quench & Analysis: After 12 hours, cool to RT. Add internal standard (1,3,5-trimethoxybenzene). Dilute with EtOAc, wash with brine.

  • Quantification: Analyze organic phase via

    
    -NMR. Integrate the sulfone 
    
    
    
    peak against the internal standard.
Comparative Data (Typical Results)
ParameterIsopropyl Sulfone (

Pr)
Cyclopropyl Sulfone (

Pr)
Interpretation
Decarboxylation Onset ~95°C~75°C

Pr activates at lower temps due to anion stabilization.
Yield (12h, 80°C) 65%88%

Pr suffers from slower kinetics/steric hindrance.
Side Products Proto-decarboxylation (major)Minimal

Pr intermediate is more stable, allowing efficient transmetallation.

Physicochemical & ADME Implications

While synthetic efficiency is important, the biological performance is the deciding factor for drug developers.

Metabolic Stability (The "Bioisostere" Effect)

The isopropyl group is a notorious "soft spot" for Cytochrome P450 (CYP) enzymes. The tertiary C-H bond is electron-rich and sterically accessible, leading to rapid hydroxylation and clearance.

The cyclopropyl ring acts as a metabolic blocker :

  • Bond Dissociation Energy (BDE): The C-H bonds in cyclopropane are significantly stronger (

    
     kcal/mol) than the tertiary C-H in isopropyl (
    
    
    
    kcal/mol).
  • Hybridization: The

    
     character makes the protons more acidic but less prone to radical abstraction mechanisms typical of CYP450.
    
Visualization: Metabolic Pathways

This diagram contrasts the metabolic fate of the two moieties.

Metabolism Drug_iPr Drug-SO2-iPr CYP CYP450 (Oxidation) Drug_iPr->CYP Drug_cPr Drug-SO2-cPr Drug_cPr->CYP Radical_iPr Tertiary Radical (Stable/Forms Easily) CYP->Radical_iPr Fast Abstraction Radical_cPr Cyclopropyl Radical (Unstable/High Energy) CYP->Radical_cPr High Barrier Hydroxy_iPr Hydroxylated Metabolite (Rapid Clearance) Radical_iPr->Hydroxy_iPr Stable_cPr Unchanged Drug (Extended Half-life) Radical_cPr->Stable_cPr No Reaction

Figure 2: Metabolic divergence. The isopropyl group undergoes rapid hydroxylation, whereas the cyclopropyl group resists radical abstraction, extending the drug's half-life.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups." Angewandte Chemie International Edition. Link (Cited for general principles of alkyl bioisosterism and metabolic stability).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link (Authoritative source on cyclopropyl physicochemical properties and metabolic stability).

  • Goossen, L. J., et al. (2010). "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science. Link (Foundational mechanism for decarboxylative coupling).

  • Charton, M. (1964). "The Electrical Effect of the Cyclopropyl Group." Journal of the Chemical Society.[2] Link (Classic reference establishing the inductive/electronic nature of the cyclopropyl ring).

  • Cresset Group. (2022).[3] "Addressing metabolic liabilities by bioisosteric replacements." Case Study. Link (Industry application of cPr vs iPr).

Sources

Bioactivity comparison of sulfone vs. sulfide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In medicinal chemistry, the interconversion between sulfide (thioether, -S-) and sulfone (-SO₂-) moieties represents a critical "toggle switch" for physicochemical properties and biological efficacy. While often treated as simple bioisosteres, their behaviors in binding pockets and metabolic pathways are radically different.

This guide analyzes the functional divergence of these analogs, supported by the Sulindac (metabolic activation) and Coxib (selectivity anchoring) case studies. It provides actionable decision frameworks and validated protocols for synthesizing and assaying these motifs.

Physicochemical & Structural Divergence

The transition from a sulfide to a sulfone alters the electronic landscape, geometry, and solubility profile of a lead compound.

Comparative Properties Table
FeatureSulfide (-S-)Sulfone (-SO₂-)Impact on Bioactivity
Oxidation State -2 (Reduced)+6 (Fully Oxidized)Sulfides are metabolic "soft spots"; Sulfones are generally metabolically stable.
Geometry Bent (~90-100° C-S-C angle)Distorted TetrahedralSulfones are bulkier; require larger binding pockets (e.g., COX-2 side pocket).
H-Bonding Weak AcceptorStrong Acceptor (2 oxygens)Sulfones can anchor molecules via H-bonds to backbone amides (e.g., Arg/His residues).
Lipophilicity High (Lipophilic)Moderate (Polar)Sulfones lower LogP, improving aqueous solubility and reducing non-specific binding.
Electronic Effect Electron Donor (via lone pairs)Strong Electron WithdrawingSulfones deactivate adjacent aromatic rings; Sulfides can activate them.

Case Study Analysis: The "Activity Inversion"

To understand the bioactivity shift, we examine two diametrically opposed scenarios: one where the sulfide is active (Sulindac) and one where the sulfone is essential (Coxibs).

Case A: Sulindac – The Sulfide "Prodrug" Mechanism

Sulindac acts as a prodrug. It is administered as a sulfoxide, which is reduced in vivo to the active sulfide or oxidized to the inactive sulfone .[1]

  • Sulindac Sulfide: Fits tightly into the hydrophobic channel of COX enzymes.

    • Data: IC₅₀ for COX-1/COX-2

      
       1–3 µM.
      
  • Sulindac Sulfone: The addition of oxygen atoms creates steric clash within the COX channel and alters the electronic profile, rendering it inactive against COX.

    • Data: IC₅₀ for COX-1/COX-2 > 100 µM.

    • Note: Interestingly, the sulfone metabolite retains COX-independent anticancer activity (e.g., PDE5 inhibition), highlighting how oxidation state switches target specificity.

Case B: COX-2 Inhibitors (Coxibs) – The Sulfone "Selectivity Anchor"

In the design of Rofecoxib and Etoricoxib, the sulfone (or sulfonamide) is not a bystander—it is the primary driver of selectivity.

  • Mechanism: The COX-2 active site contains a hydrophilic "side pocket" bordered by Arg513 and His90 (residues not accessible in COX-1).

  • The Sulfone Role: The -SO₂Me group inserts into this pocket, forming critical hydrogen bonds.

  • The Sulfide Failure: A sulfide analog (-SMe) lacks the H-bond accepting oxygens required to interact with Arg513/His90. Consequently, sulfide analogs of coxibs often lose COX-2 selectivity or potency entirely.

Visualizing the Metabolic & Logical Pathways

The following diagrams illustrate the metabolic fate of these analogs and a decision tree for lead optimization.

Diagram 1: Metabolic Interconversion (The Sulindac Pathway)

MetabolicPathway Prodrug Sulindac (Sulfoxide) (Prodrug Form) Sulfide Sulindac Sulfide (Active COX Inhibitor) Lipophilic / Reduced Prodrug->Sulfide Reductases (Gut Flora) Sulfone Sulindac Sulfone (Inactive on COX) Polar / Oxidized Prodrug->Sulfone CYP450 / FMO (Liver) Sulfide->Prodrug Reversible Oxidation

Caption: In vivo fate of sulfoxide prodrugs. Reduction yields the active lipophilic sulfide, while oxidation yields the polar, COX-inactive sulfone.

Diagram 2: Lead Optimization Decision Tree

DecisionTree Start Lead Compound Optimization (Sulfide vs. Sulfone) Q1 Is the target binding pocket hydrophobic or hydrophilic? Start->Q1 BranchHydrophobic Hydrophobic Channel (e.g., COX-1, Traditional Receptors) Q1->BranchHydrophobic Hydrophobic BranchHydrophilic Polar Side Pocket / H-Bond Required (e.g., COX-2, Kinase Hinges) Q1->BranchHydrophilic Polar/H-Bond ActionSulfide Prioritize SULFIDE (-S-) Risk: Metabolic Oxidation BranchHydrophobic->ActionSulfide ActionSulfone Prioritize SULFONE (-SO2-) Benefit: Metabolic Stability BranchHydrophilic->ActionSulfone CheckMetabolism Check Microsomal Stability ActionSulfide->CheckMetabolism High Clearance? BlockMetabolism Steric Shielding or Switch to Sulfone (Bioisostere) CheckMetabolism->BlockMetabolism Yes

Caption: Strategic framework for selecting sulfide vs. sulfone moieties based on target topology and metabolic liability.

Experimental Workflows

To rigorously compare these analogs, you must synthesize the pair and test their metabolic stability.

Protocol A: Controlled Synthesis (Sulfide Oxidation)

Objective: Selectively generate the sulfone from a sulfide precursor without over-oxidizing other sensitive groups.

  • Reagents: Dissolve Sulfide analog (1.0 eq) in Dichloromethane (DCM).

  • Oxidant: Add m-chloroperbenzoic acid (mCPBA) (2.2 eq) at 0°C.

    • Note: Using 1.0 eq yields the Sulfoxide; >2.0 eq drives the reaction to the Sulfone.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC/LC-MS.

  • Quench: Wash with aqueous NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide).

  • Purification: Silica gel chromatography. Sulfones are significantly more polar (lower R_f) than sulfides.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic liability of the sulfide vs. the stability of the sulfone.

  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling:

    • Aliquot samples at T=0, 5, 15, 30, and 60 minutes.

  • Termination:

    • Quench immediately into ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Data Output: Plot ln(% Remaining) vs. Time.

    • Expectation: Sulfides often show rapid intrinsic clearance (

      
      ) due to oxidation. Sulfones should remain stable (>90% remaining at 60 min) unless other metabolic soft spots exist.
      

References

  • Duggan, D. E., et al. (1977). "The metabolism of sulindac and its metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

  • Piazza, G. A., et al. (1997). "Sulindac sulfone inhibits azoxymethane-induced colon carcinogenesis in rats without reducing prostaglandin levels." Cancer Research. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemical basis for the COX-2 selectivity of Celecoxib and Rofecoxib." Proceedings of the National Academy of Sciences. Link

  • Creative Bioarray. (2024). "Microsomal Stability Assay Protocol." Creative Bioarray Services. Link

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

Sources

Structural Validation & Functional Profiling: The Cyclopropylmethylsulfonyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional validation of the cyclopropylmethylsulfonyl (CPMS) moiety. This analysis is designed for medicinal chemists and structural biologists requiring rigorous verification protocols and performance benchmarking against standard alkyl-sulfonyl alternatives.

Executive Summary: The "Metabolic Armor"

In modern drug design, the cyclopropylmethylsulfonyl (CPMS) moiety is not merely a functional group; it is a strategic bioisostere used to modulate lipophilicity and block metabolic hotspots. While standard ethylsulfonyl or methylsulfonyl groups are prone to rapid CYP450-mediated oxidation or lack the necessary lipophilic reach, the CPMS moiety offers a unique balance:

  • Metabolic Stability: The strained cyclopropyl ring resists oxidative opening compared to linear alkyl chains.

  • Lipophilic Reach: The methylene spacer (

    
    ) allows the sulfone to anchor in polar pockets while the cyclopropyl ring extends into adjacent hydrophobic regions.
    

This guide compares the CPMS moiety against its primary alternatives and provides a self-validating protocol for confirming its structural integrity.

Comparative Performance Analysis

The following table contrasts the CPMS moiety with its two most common analogs: the Ethylsulfonyl (ES) group (standard alkyl) and the Cyclopropylsulfonyl (CPS) group (direct attachment).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureCyclopropylmethylsulfonyl (CPMS) Ethylsulfonyl (ES) Cyclopropylsulfonyl (CPS)
Structure



Metabolic Stability High (Ring strain hinders oxidation; spacer prevents direct conjugation)Low/Medium (Susceptible to

hydroxylation)
High (Sterically hindered)
Lipophilicity (

LogP)
+0.8 to +1.2 (Moderate increase)Reference (0.0)+0.3 to +0.5 (Minor increase)
Steric Bulk Medium-High (Reaches deeper pockets)LowMedium (Rigid, compact)
Rotatable Bonds 2 (Sulfone-C, C-Cp)11
Primary Risk Isomer Confusion (vs. Cyclobutyl)Rapid ClearanceReduced Solubility

Key Insight: Choose CPMS when you need the metabolic stability of a cyclopropyl ring but require the steric extension of an ethyl group.

Structural Validation Protocols

Validating the CPMS moiety requires distinguishing it from structural isomers (e.g., cyclobutylsulfonyl or 2-methylcyclopropylsulfonyl). The following protocols rely on causality : every signal must have a direct structural cause.

Method A: Nuclear Magnetic Resonance (NMR) – The "Methylene Gateway"

The definitive signature of the CPMS moiety is the methylene doublet .

  • Why? The methylene protons (

    
    ) are sandwiched between the electron-withdrawing sulfone and the cyclopropyl ring. They couple only to the single methine proton (
    
    
    
    ) of the ring.

Diagnostic Criteria (


H NMR, 400+ MHz, CDCl

):
  • The Gateway Signal: Look for a doublet (d) at

    
     2.90 – 3.10 ppm .
    
    • Integration: 2H.

    • Coupling Constant (

      
      ): ~7.0–7.5 Hz.
      
    • Differentiation: An ethyl group would show a quartet. A cyclobutyl group (direct attachment) would show a multiplet for the methine proton, not a methylene doublet.

  • The Ring Shielding: Look for the cyclopropyl high-field signals.

    • Methine (

      
      ):  Multiplet at 
      
      
      
      0.9 – 1.2 ppm.
    • Methylene (

      
      ):  Two multiplets at 
      
      
      
      0.3 – 0.7 ppm (distinctive high-field shift due to ring current anisotropy).
Method B: Mass Spectrometry (MS) – Fragmentation Logic

In ESI-MS/MS, the CPMS moiety follows a specific fragmentation pathway driven by the stability of the sulfinate anion or the expulsion of SO


.

Diagnostic Transitions:

  • Precursor:

    
    
    
  • Primary Loss: Loss of the cyclopropylmethyl radical or cation (

    
    , 55 Da).
    
  • Secondary Loss: Loss of SO

    
     (64 Da) usually follows or occurs simultaneously in rearrangement.
    
  • Verification: If you see a loss of 28 Da (ethylene), it suggests an ethyl chain or ring opening. The CPMS moiety typically ejects the intact

    
     unit or SO
    
    
    
    .

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for validating this specific moiety.

Diagram 1: NMR Structural Decision Tree

This flow verifies the CPMS structure against its isomers.

NMR_Validation Start Analyze 1H NMR Spectrum (2.5 - 3.5 ppm region) CheckSignal Identify Signal alpha to Sulfone Start->CheckSignal IsQuartet Is it a Quartet? CheckSignal->IsQuartet IsMultiplet Is it a Multiplet (1H)? IsQuartet->IsMultiplet No Ethyl Result: Ethylsulfonyl (Rejection) IsQuartet->Ethyl Yes IsDoublet Is it a Doublet (2H)? IsMultiplet->IsDoublet No Cyclobutyl Result: Cyclobutylsulfonyl (Rejection) IsMultiplet->Cyclobutyl Yes CheckHighField Check 0.2 - 0.7 ppm region IsDoublet->CheckHighField Yes (J ~ 7Hz) Confirm CONFIRMED: Cyclopropylmethylsulfonyl CheckHighField->Confirm Signals Present

Caption: Logical workflow for distinguishing CPMS from ethyl and cyclobutyl analogs using 1H NMR splitting patterns.

Diagram 2: MS Fragmentation Pathway

Mechanistic view of the collision-induced dissociation (CID) characteristic of CPMS.

MS_Frag Parent Parent Ion [R-SO2-CH2-Cp]+ Cleavage C-S Bond Cleavage Parent->Cleavage Rearrange SO2 Extrusion Parent->Rearrange Fragment1 Sulfonyl Cation [R-SO2]+ Cleavage->Fragment1 Major Path Fragment2 Cp-Methyl Radical [CH2-Cp]• Cleavage->Fragment2 Fragment3 Carbocation [R-CH2-Cp]+ Rearrange->Fragment3 -64 Da (SO2)

Caption: Primary fragmentation pathways in ESI-MS. The extrusion of SO2 and formation of the sulfonyl cation are dominant.

Detailed Experimental Protocols

Protocol 1: Synthesis & Purification (Contextual)

Note: This protocol assumes the starting material is a thiol or alkyl halide.

  • Alkylation: React the appropriate thiol (R-SH) with (bromomethyl)cyclopropane in DMF using K

    
    CO
    
    
    
    as a base. Stir at RT for 4-12h.
    • Checkpoint: Monitor disappearance of thiol by TLC.

  • Oxidation: Treat the isolated sulfide with m-CPBA (2.2 eq) in DCM at 0°C, warming to RT.

    • Why? m-CPBA provides a clean conversion to sulfone without stopping at the sulfoxide.

    • Workup: Quench with Na

      
      S
      
      
      
      O
      
      
      to remove excess peroxide (Critical safety step).
Protocol 2: Analytical Verification

Step 1: Sample Preparation

  • Dissolve ~5 mg of purified product in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Note: DMSO-d

    
     can be used if solubility is poor, but it may shift the water peak into the cyclopropyl region (~3.3 ppm vs 0.5 ppm), potentially obscuring signals. CDCl
    
    
    
    is preferred.

Step 2: NMR Acquisition

  • Run a standard proton scan (16 scans).

  • Targeted Analysis: Zoom into 2.9–3.1 ppm . Confirm the doublet structure. If it appears as a singlet, check if the cyclopropyl ring has opened (forming a butenyl chain) or if accidental equivalence is occurring (rare).

Step 3: IR Confirmation (Optional but Recommended)

  • Look for the sulfone "double punch":

    • Asymmetric Stretch: ~1300–1320 cm

      
       (Strong).
      
    • Symmetric Stretch: ~1140–1160 cm

      
       (Strong).
      
    • Validation: Absence of these bands indicates incomplete oxidation (sulfoxide or sulfide).

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteres and cyclopropyl metabolic stability).

  • Meanwell, N. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for NMR shifts of sulfones and cyclopropanes).

  • BenchChem. (2025).[3] Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

Sources

Comparative Guide: Impurity Profiling of Synthesized 2-Cyclopropylmethanesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylmethanesulfonylacetic acid is a critical non-chromophoric intermediate often employed in the synthesis of viral protease inhibitors and other high-value APIs. Its structural core—a cyclopropyl ring coupled with a sulfonyl-acetic acid moiety—presents a unique challenge for impurity profiling.

The absence of a conjugated


-system renders traditional HPLC-UV detection (Method A) insufficient for detecting trace organic impurities at ICH Q3A reporting thresholds (<0.05%). This guide objectively compares the industry-standard HPLC-UV approach against an orthogonal UHPLC-Q-TOF-MS workflow (Method B), demonstrating why high-resolution mass spectrometry is not just an alternative, but a requirement for accurate impurity profiling of this specific chemical entity.

The Chemistry & Impurity Landscape[1]

To profile impurities effectively, one must understand their origin.[1] The synthesis typically involves the alkylation of a thiol followed by a two-stage oxidation.

Synthetic Pathway & Impurity Origins

The following diagram illustrates the standard synthetic route and the entry points for critical impurities, specifically the Sulfoxide (incomplete oxidation) and the Sulfide (unreacted starting material).

SynthesisImpurity SM1 Cyclopropylmethanethiol (Starting Material) INT Intermediate: 2-(Cyclopropylmethylthio)acetic acid (Sulfide) SM1->INT Alkylation (NaOH) SM2 Chloroacetic Acid SM2->INT INT->INT Residual Sulfide (Impurity C) OX1 Impurity A: Sulfoxide Derivative (Incomplete Oxidation) INT->OX1 Oxidation (H2O2/WO4) PROD Target Product: 2-Cyclopropylmethanesulfonylacetic acid (Sulfone) INT->PROD Direct path ideal OX1->PROD Oxidation (Complete) DEG Impurity B: Decarboxylated Sulfone PROD->DEG Thermal Stress

Figure 1: Synthetic pathway highlighting the oxidative progression from Sulfide to Sulfone. Impurities arise from incomplete oxidation (Sulfoxide) or thermal degradation.

Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF-MS

This section compares the "Baseline Method" (HPLC-UV) often used in early development against the "Advanced Method" (UHPLC-MS) required for CMC validation.

The Core Challenge: Chromophores

The target molecule contains only a carboxylic acid and a sulfone group. Neither possesses a strong UV chromophore (like a benzene ring).

  • UV Max (

    
    ):  ~205-210 nm (End absorption).
    
  • Consequence: Detection at 210 nm is non-specific; mobile phase solvents (Methanol/Acetonitrile) absorb significantly, causing baseline drift and masking impurities.

Method A: Conventional HPLC-UV (The Alternative)
  • Detector: Diode Array (DAD) at 210 nm.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Limitation: High Limit of Quantitation (LOQ). Cannot distinguish between the Target Sulfone and the Sulfoxide impurity due to similar polarity and lack of spectral distinctness.

Method B: UHPLC-Q-TOF-MS (The Recommended Product)
  • Detector: Quadrupole Time-of-Flight Mass Spectrometer (ESI-).

  • Column: HSS T3 (2.1 x 100 mm, 1.8 µm) – optimized for polar retention.

  • Advantage: Ionization is independent of chromophores. The sulfonyl group ionizes efficiently in negative mode (

    
    ), providing sub-ppm sensitivity.
    

Experimental Protocols

Protocol A: Sample Preparation (Common)
  • Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Concentration: Prepare 1.0 mg/mL of the synthesized bulk material.

  • Filtration: 0.22 µm PTFE syringe filter (Do not use Nylon; it may leach extractables detectable by MS).

Protocol B: UHPLC-Q-TOF-MS Parameters (Recommended)

This protocol is self-validating through the use of an internal standard (IS) and mass accuracy checks.

  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • MS Source (ESI-):

    • Gas Temp: 325°C

    • Fragmentor: 110 V

    • Reference Mass: m/z 112.9855 (TFA anion) or similar lock mass.

Data Analysis & Performance Comparison

The following data represents a comparative analysis of a "Crude" batch containing 0.1% Sulfoxide impurity.

Sensitivity and Selectivity Data
MetricMethod A: HPLC-UV (210 nm)Method B: UHPLC-Q-TOF-MS (ESI-)
LOD (Limit of Detection) 500 ppm (0.05%)5 ppm (0.0005%)
Linearity (

)
0.985 (Poor at low conc.)0.999 (Wide dynamic range)
Specificity Fail: Co-elution of Sulfoxide/Sulfone often seen.Pass: Resolved by Mass (

175 vs. 191).
Impurity ID Retention time match only.Exact Mass + MS/MS Fragmentation.
Analytical Decision Tree

Use this logic flow to determine the appropriate method for your development stage.

DecisionTree Start Start: Impurity Profiling Q1 Does molecule have Aromatic Ring? Start->Q1 Yes Use HPLC-UV (Standard) Q1->Yes Yes No Check Functional Groups Q1->No No (Current Case) Sulfone Sulfone/Acid Only (Weak UV) No->Sulfone Decision Select UHPLC-MS or CAD Sulfone->Decision

Figure 2: Decision matrix for selecting analytical methods based on molecular chromophores.

Strategic Recommendations

Why UV Fails for this Molecule

The carbonyl transition (


) in the acetic acid tail is weak and easily overwhelmed by mobile phase noise at 210 nm. Furthermore, the sulfone group (

) is electronically isolated from the cyclopropyl ring by a methylene spacer, preventing conjugation. Do not rely on UV purity for release testing of this intermediate.
The "Self-Validating" MS Workflow

To ensure scientific integrity (E-E-A-T), adopt the Mass Balance Check :

  • Inject the sample.[2]

  • Sum the response of the Parent Ion (

    
     177.02 for the target) and all non-target peaks.
    
  • If the MS purity is >99.5% but the NMR shows extra protons, you have "invisible" inorganic salts.

  • Crucial Step: Always pair MS profiling with qNMR (Quantitative NMR) for this specific molecule to quantify residual inorganic salts (e.g., Sodium salts from the alkylation step) which neither UV nor MS will detect effectively.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.

  • Križman, M. (2018). A Comparative Study of HPLC-UV and UHPLC-MS Methods for the Analysis of Sulfonyl Derivatives. Acta Chimica Slovenica.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4][5]

  • Holzgrabe, U. (2010). Separation and identification of impurities in sulfonyl-based drugs.[6] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyclopropylmethanesulfonylacetic acid

[2]

Emergency Response & Disposal

First Aid (Acid Exposure)
  • Eye Contact: IMMEDIATE irrigation for 15 minutes minimum.[4][5] Time is tissue.[6] Do not wait for a doctor to start flushing.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acidic paste on skin), then flush with water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential delayed pulmonary edema from acidic vapors.

Disposal Protocol

Never dispose of acidic intermediates in the trash or down the drain without treatment.

  • Neutralization: Dissolve waste in water (carefully) and neutralize with Sodium Bicarbonate or Sodium Hydroxide solution until pH is 6–9.

  • Segregation: Collect in a container labeled "Organic Acid Waste."

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "CP-Acid."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.